molecular formula C11H13NO3 B134870 Phenylpropionylglycine CAS No. 56613-60-6

Phenylpropionylglycine

Katalognummer: B134870
CAS-Nummer: 56613-60-6
Molekulargewicht: 207.23 g/mol
InChI-Schlüssel: YEIQSAXUPKPPBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Phenylpropionylglycine (PPG) is a gut bacteria-derived metabolite formed from the glycine conjugation of 3-phenylpropionic acid (PPA) . This compound is a key subject of interest in metabolic and obesity research due to its demonstrated anti-adipogenic effects. In vitro studies using 3T3-L1 adipocyte models have shown that PPG suppresses lipid droplet accumulation during adipogenic differentiation . This activity is attributed to the down-regulation of key lipogenic genes, including acetyl CoA carboxylase 1 (Acc1) and fatty acid synthase (Fasn) . Transcriptomic analyses reveal that PPG inhibits preadipocyte-to-adipocyte differentiation by targeting the adiponectin-PPAR (peroxisome proliferator-activated receptor) signaling pathway, a central regulator of lipid metabolism and adipogenesis . PPG is also identified in research exploring the gut-brain axis, where dietary interventions can modulate microbial metabolite levels . Furthermore, its presence can be influenced by probiotic supplementation, as shown in metabolomic studies . Beyond its role in metabolism, PPG is a recognized diagnostic marker in metabolic disorders, specifically medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, highlighting its intersection with host metabolic pathways . This compound therefore represents a promising candidate for investigating the molecular link between the gut microbiota, host energy metabolism, and metabolic diseases .

Eigenschaften

IUPAC Name

2-(3-phenylpropanoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H13NO3/c13-10(12-8-11(14)15)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEIQSAXUPKPPBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20864969
Record name N-(3-Phenylpropanoyl)glycine
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Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phenylpropionylglycine
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CAS No.

56613-60-6
Record name (3-Phenylpropionyl)glycine
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Record name N-(3-Phenylpropanoyl)glycine
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Record name 2-(3-phenylpropanamido)acetic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to Phenylpropionylglycine: Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylpropionylglycine (PPG), a metabolite derived from the conjugation of 3-phenylpropionic acid and glycine, has garnered increasing interest in the scientific community.[1] Initially recognized as a biomarker for certain inborn errors of metabolism, recent studies have unveiled its potential role in metabolic regulation, particularly in adipogenesis. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound, with a focus on its interaction with the peroxisome proliferator-activated receptor (PPAR) signaling pathway. Detailed experimental protocols are provided to facilitate further research into this promising molecule.

Chemical Structure and Properties

This compound, systematically named 2-(3-phenylpropanamido)acetic acid, is an N-acyl-alpha amino acid.[2] Its structure consists of a phenyl group attached to a propionyl group, which is in turn linked to the amino group of glycine via an amide bond.

Chemical Identifiers

IdentifierValueSource
IUPAC Name 2-(3-phenylpropanamido)acetic acid[2]
CAS Number 56613-60-6[3]
Molecular Formula C₁₁H₁₃NO₃[3]
Molecular Weight 207.23 g/mol [4]
Canonical SMILES C1=CC=C(C=C1)CCC(=O)NCC(=O)O[2]
InChI Key YEIQSAXUPKPPBN-UHFFFAOYSA-N[5]

Physicochemical Properties

PropertyValueSource
Appearance Solid
Purity ≥98% (analytical standard)[4]
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 1 mg/ml[3]

Synthesis of this compound

The synthesis of this compound involves the formation of an amide bond between 3-phenylpropanoic acid and glycine. This can be achieved through standard peptide coupling methodologies. The general approach requires the activation of the carboxylic acid of 3-phenylpropanoic acid to make it more susceptible to nucleophilic attack by the amino group of glycine. To prevent self-coupling of glycine, its amino group is often protected during the reaction.

Experimental Protocol: Chemical Synthesis

This protocol outlines a general procedure for the synthesis of N-(3-phenylpropanoyl)glycine.

Materials:

  • 3-phenylpropanoic acid

  • Glycine methyl ester hydrochloride (or another protected form of glycine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)[6]

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) solution (for ester hydrolysis)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Activation of 3-Phenylpropanoic Acid:

    • Dissolve 3-phenylpropanoic acid (1 equivalent) and NHS or HOBt (1.1 equivalents) in anhydrous DCM or DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC (1.1 equivalents) or DCC (1.1 equivalents) portion-wise to the solution.

    • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours, or until the formation of the active ester is complete (can be monitored by TLC).

  • Coupling Reaction:

    • In a separate flask, dissolve glycine methyl ester hydrochloride (1 equivalent) in DCM or DMF.

    • Add TEA or DIPEA (2.2 equivalents) to neutralize the hydrochloride and free the amine.

    • Slowly add the solution of the activated 3-phenylpropanoic acid to the glycine methyl ester solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • If DCC was used, filter off the dicyclohexylurea (DCU) byproduct.

    • Dilute the reaction mixture with EtOAc and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-(3-phenylpropanoyl)glycine methyl ester.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

  • Ester Hydrolysis (Deprotection):

    • Dissolve the purified methyl ester in a mixture of methanol or THF and water.

    • Add an aqueous solution of NaOH or LiOH (1.5-2 equivalents).

    • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture to pH 2-3 with 1M HCl.

    • Extract the product with EtOAc.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure to yield this compound.

The following diagram illustrates the general workflow for the chemical synthesis of this compound.

G cluster_activation Activation cluster_coupling Coupling cluster_deprotection Deprotection PPA 3-Phenylpropanoic Acid ActivatedPPA Activated Ester of 3-Phenylpropanoic Acid PPA->ActivatedPPA Coupling Agent CouplingAgent EDC/DCC, NHS/HOBt CoupledProduct Protected This compound ActivatedPPA->CoupledProduct ProtectedGlycine Protected Glycine (e.g., Glycine Methyl Ester) ProtectedGlycine->CoupledProduct FinalProduct This compound CoupledProduct->FinalProduct Hydrolysis G PPG This compound Adiponectin Adiponectin PPG->Adiponectin inhibits PPAR PPAR Signaling Pathway Adiponectin->PPAR activates Adipogenesis Adipogenesis (Adipocyte Differentiation) PPAR->Adipogenesis promotes LipidAccumulation Lipid Accumulation Adipogenesis->LipidAccumulation G start Culture 3T3-L1 preadipocytes to confluency induce Induce differentiation (Day 0) start->induce treat Treat with this compound (or vehicle control) induce->treat medium_change1 Change to differentiation medium II (Day 2) treat->medium_change1 medium_change2 Maintain in adipocyte maintenance medium (from Day 4) medium_change1->medium_change2 end_experiment End of differentiation (e.g., Day 8) medium_change2->end_experiment stain Oil Red O Staining end_experiment->stain quantify Quantify lipid accumulation stain->quantify

References

Phenylpropionylglycine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylpropionylglycine (PPG) is an acylglycine metabolite that has garnered significant interest in the scientific community. It serves as a crucial biomarker for the diagnosis of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inborn error of metabolism. Furthermore, recent studies have highlighted its potential role in metabolic regulation, including anti-adipogenic effects. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological synthesis, and functions, with a focus on experimental protocols for its study and quantification. Detailed methodologies for enzymatic assays, cell-based studies, and quantitative analysis are presented, alongside a visualization of its interaction with the PPAR signaling pathway.

Core Data

This section summarizes the key quantitative and identifying information for this compound.

PropertyValueReference
CAS Number 56613-60-0[1]
Molecular Formula C₁₁H₁₃NO₃[1]
Molecular Weight 207.23 g/mol [1]
IUPAC Name 2-(3-phenylpropanamido)acetic acid[1]

Biological Synthesis and Significance

This compound is synthesized endogenously through the action of the mitochondrial enzyme Glycine N-Acyltransferase (GLYAT)[2][3]. This enzyme catalyzes the conjugation of 3-phenylpropionyl-CoA with glycine[4]. The precursor, 3-phenylpropionic acid, is a product of anaerobic bacterial metabolism in the gut.

The primary clinical significance of this compound lies in its use as a diagnostic marker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. In individuals with MCAD deficiency, the impaired beta-oxidation of medium-chain fatty acids leads to an accumulation of medium-chain acyl-CoAs, which are then alternatively metabolized, leading to increased urinary excretion of specific acylglycines, including this compound.

Recent research has also suggested a role for this compound in regulating adipogenesis. Studies have shown that it can suppress lipid droplet accumulation in preadipocytes by down-regulating lipogenic genes, potentially through the peroxisome proliferator-activated receptor (PPAR) signaling pathway[5].

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Glycine N-Acyltransferase (GLYAT) Activity Assay

This protocol describes a colorimetric assay to measure the enzymatic activity of GLYAT, the enzyme responsible for this compound synthesis. The assay is based on the detection of the free coenzyme A (CoA) released during the reaction using 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB).

Materials:

  • Purified GLYAT enzyme

  • 3-Phenylpropionyl-CoA (substrate)

  • Glycine (substrate)

  • 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of DTNB in 100 mM potassium phosphate buffer (pH 7.5).

    • Prepare stock solutions of 3-phenylpropionyl-CoA and glycine in Tris-HCl buffer.

  • Reaction Mixture:

    • In each well of a 96-well plate, add the following in order:

      • Tris-HCl buffer (to a final volume of 200 µL)

      • DTNB to a final concentration of 0.2 mM.

      • Glycine to a final concentration of 10 mM.

      • Purified GLYAT enzyme (e.g., 1-5 µg).

  • Initiation of Reaction:

    • Initiate the reaction by adding 3-phenylpropionyl-CoA to a final concentration of 100 µM.

  • Measurement:

    • Immediately measure the increase in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader. The rate of increase in absorbance is proportional to the GLYAT activity.

  • Calculation:

    • Calculate the enzyme activity using the molar extinction coefficient of the TNB²⁻ anion (14,150 M⁻¹cm⁻¹).

Quantification of this compound in Urine by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of this compound in urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Urine samples

  • This compound analytical standard

  • Isotopically labeled internal standard (e.g., ¹³C₆-Phenylpropionylglycine)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature.

    • Centrifuge the samples at 10,000 x g for 10 minutes to pellet any debris.

    • To 100 µL of the supernatant, add the internal standard to a final concentration of 1 µM.

    • Acidify the sample with 10 µL of 1% formic acid.

  • Solid-Phase Extraction (SPE):

    • Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the prepared urine sample onto the cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute the this compound with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient: A suitable gradient to separate this compound from other urine components.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry:

      • Ionization Mode: Negative Electrospray Ionization (ESI-).

      • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • This compound: Precursor ion (m/z 206.1) -> Product ion (e.g., m/z 74.0)

        • Internal Standard: Precursor ion (m/z 212.1) -> Product ion (e.g., m/z 74.0)

  • Quantification:

    • Create a calibration curve using known concentrations of the this compound analytical standard.

    • Quantify the amount of this compound in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Anti-Adipogenic Effect of this compound on 3T3-L1 Cells

This protocol describes how to assess the potential of this compound to inhibit the differentiation of preadipocytes into mature adipocytes using the 3T3-L1 cell line.

Materials:

  • 3T3-L1 preadipocytes

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Bovine Calf Serum (BCS)

  • Penicillin-Streptomycin solution

  • Insulin

  • Dexamethasone (DEX)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • This compound

  • Oil Red O staining solution

  • Phosphate-buffered saline (PBS)

  • Formalin

Procedure:

  • Cell Culture and Differentiation Induction:

    • Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% penicillin-streptomycin.

    • Once the cells reach confluence (Day 0), induce differentiation by switching to a differentiation medium (DMEM with 10% FBS, 1 µM DEX, 0.5 mM IBMX, and 10 µg/mL insulin). Treat the cells with varying concentrations of this compound during this step.

    • After 2 days (Day 2), replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, along with the respective concentrations of this compound.

    • From Day 4 onwards, maintain the cells in DMEM with 10% FBS, replenishing the medium every 2 days, with the continued presence of this compound.

  • Oil Red O Staining (Day 8-10):

    • Wash the differentiated adipocytes with PBS.

    • Fix the cells with 10% formalin in PBS for 1 hour at room temperature.

    • Wash the cells with water and then with 60% isopropanol.

    • Stain the lipid droplets by incubating the cells with Oil Red O solution for 20-30 minutes.

    • Wash the cells with water to remove excess stain.

  • Quantification of Lipid Accumulation:

    • Visually assess the lipid droplet formation under a microscope.

    • For quantitative analysis, elute the Oil Red O stain from the cells using isopropanol and measure the absorbance at a wavelength of 510 nm. A decrease in absorbance in this compound-treated cells compared to the control indicates an anti-adipogenic effect.

Signaling Pathway and Workflow Diagrams

Enzymatic Synthesis of this compound

The following diagram illustrates the enzymatic reaction catalyzed by Glycine N-Acyltransferase (GLYAT) leading to the formation of this compound.

G cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products 3_Phenylpropionyl_CoA 3-Phenylpropionyl-CoA GLYAT Glycine N-Acyltransferase (GLYAT) 3_Phenylpropionyl_CoA->GLYAT Glycine Glycine Glycine->GLYAT This compound This compound GLYAT->this compound CoA Coenzyme A GLYAT->CoA G Urine_Sample Urine Sample Collection Sample_Prep Sample Preparation (Centrifugation, IS Spike) Urine_Sample->Sample_Prep Step 1 SPE Solid-Phase Extraction (SPE) Sample_Prep->SPE Step 2 LC_MS_MS LC-MS/MS Analysis SPE->LC_MS_MS Step 3 Data_Analysis Data Analysis & Quantification LC_MS_MS->Data_Analysis Step 4 G PPG This compound PPARg PPARγ PPG->PPARg Inhibits (?) RXR RXR PPARg->RXR Heterodimerizes PPRE PPRE (PPAR Response Element) RXR->PPRE Binds to Target_Genes Target Gene Transcription (e.g., Adiponectin, FABP4) PPRE->Target_Genes Activates Adipogenesis Adipogenesis & Lipid Accumulation Target_Genes->Adipogenesis

References

Phenylpropionylglycine: A Comprehensive Technical Guide to its Role in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylpropionylglycine (PPG), an acylglycine metabolite, stands at the intersection of host and microbial metabolism. Formed from the conjugation of gut microbiota-derived 3-phenylpropionic acid (PPA) with glycine, PPG's presence and concentration in biological fluids offer a window into crucial metabolic processes.[1][2] Elevated urinary PPG is a well-established biomarker for the diagnosis of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an inherited metabolic disorder.[3][4] Beyond its diagnostic utility, emerging research highlights PPG's potential as a modulator of host metabolism, particularly in adipogenesis through its influence on the PPAR signaling pathway. This technical guide provides an in-depth exploration of the metabolic pathways involving this compound, detailing its biosynthesis, degradation, and physiological roles. It includes a summary of quantitative data, detailed experimental protocols for its analysis, and visualizations of the key metabolic and experimental workflows.

Introduction

This compound (chemical formula: C₁₁H₁₃NO₃) is an N-acyl-alpha amino acid, a class of molecules characterized by a fatty acid linked to glycine via an amide bond.[5] While acylglycines are typically minor metabolites of fatty acids, their levels can be significantly altered in certain inborn errors of metabolism.[5] The metabolic journey of PPG begins with the dietary intake of the essential amino acid phenylalanine. Gut microbiota, particularly species like Clostridium sporogenes, metabolize phenylalanine into 3-phenylpropionic acid (PPA).[6][7] PPA is then absorbed by the host and subsequently conjugated with glycine in the liver and kidneys to form PPG.[2] This guide will elucidate the intricate details of these pathways and their implications for human health and disease.

Biosynthesis of this compound

The formation of this compound is a multi-step process that bridges the metabolic activities of the gut microbiome and the host.

Microbial Production of 3-Phenylpropionic Acid (PPA)

The initial and rate-limiting step in PPG biosynthesis is the conversion of dietary phenylalanine to 3-phenylpropionic acid by anaerobic bacteria in the gut.[8][9] Clostridium sporogenes is a key bacterium known to carry out this transformation.[6][7] The pathway involves a series of enzymatic reactions:

  • Transamination: Phenylalanine is first converted to phenylpyruvate.

  • Reduction: Phenylpyruvate is then reduced to phenyllactate by phenyllactate dehydrogenase.[7]

  • Dehydration: Phenyllactate is subsequently dehydrated to trans-cinnamic acid by the heterotrimeric enzyme phenyllactate dehydratase.[7]

  • Reduction: Finally, trans-cinnamic acid is reduced to 3-phenylpropionic acid by an acyl-CoA dehydrogenase.[3]

The enzymes involved in the reductive pathway in C. sporogenes include phenyllactate dehydrogenase (fldH), acyl-CoA transferase (fldA), phenyllactate dehydratase (fldBC) and its activase (fldI), and acyl-CoA dehydrogenase (acdA).[6]

Host-mediated Conjugation of PPA with Glycine

Once absorbed into the bloodstream, PPA is transported to the liver and kidneys, where it undergoes conjugation with glycine to form this compound. This reaction is catalyzed by the mitochondrial enzyme Glycine N-acyltransferase (GLYAT) .[4] The reaction proceeds as follows:

3-phenylpropionyl-CoA + Glycine ⇌ this compound + CoA

This conjugation reaction serves as a detoxification pathway, converting the carboxylic acid PPA into a more water-soluble and readily excretable form.[10]

Degradation of this compound

The primary route for the degradation of this compound, like other N-acylglycines, is through hydrolysis of the amide bond, which releases 3-phenylpropionic acid and glycine.[1][11][12]

Key enzymes implicated in this process include:

  • Fatty Acid Amide Hydrolase (FAAH): This enzyme is a major player in the degradation of a wide range of fatty acid amides and is known to hydrolyze N-acylglycines.[1][11]

  • Peptidase M20 Domain Containing 1 (PM20D1): This is a bidirectional enzyme capable of both synthesizing and hydrolyzing N-acyl amino acids.[11]

The degradation of PPG is crucial for maintaining metabolic homeostasis and recycling its constituent molecules.

Role in Metabolic Pathways and Clinical Significance

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency

The most well-documented clinical significance of PPG is its use as a diagnostic marker for Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency .[3][4] In individuals with MCAD deficiency, the β-oxidation of medium-chain fatty acids is impaired. This leads to an accumulation of medium-chain acyl-CoAs, which can then be shunted into alternative metabolic pathways, including conjugation with glycine. The accumulation of 3-phenylpropionyl-CoA, a substrate for MCAD, results in its increased conjugation with glycine, leading to significantly elevated levels of PPG in the urine.[13]

It is important to note that the reliability of PPG as a screening marker in early infancy can be limited due to the underdeveloped gut microbiome, which may not yet efficiently produce the PPA precursor.[8][9]

Modulation of Adipogenesis and PPAR Signaling

Recent studies have suggested a role for PPG in regulating adipogenesis.[2] PPG has been shown to have anti-adipogenic effects, suppressing the accumulation of lipid droplets during the differentiation of preadipocytes into adipocytes.[10] This effect is mediated through the downregulation of lipogenic genes and by influencing the peroxisome proliferator-activated receptor (PPAR) signaling pathway .[2][10] This makes PPG a molecule of interest for research into obesity and metabolic syndrome.

Quantitative Data

The following table summarizes the available quantitative data for this compound concentrations in urine.

ConditionAnalyteMatrixConcentration RangeReference
Healthy Individuals This compoundUrine0 - 0.5 nmol/mg Creatinine[14]
MCAD Deficiency This compoundUrineSignificantly increased[3]

Note: Specific quantitative ranges for PPG in MCAD deficiency are not consistently reported in the literature, with most sources indicating a "significant increase" compared to healthy controls.

Experimental Protocols

Quantification of this compound in Urine by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6.1.1. Materials and Reagents

  • This compound analytical standard

  • Internal standard (e.g., ¹³C- or ²H-labeled this compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Urine samples

6.1.2. Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples for 10 seconds to ensure homogeneity.

  • Centrifuge the urine samples at 4000 x g for 5 minutes to pellet any particulate matter.

  • Transfer a 100 µL aliquot of the supernatant to a clean microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 400 µL of acidified acetonitrile (e.g., with 0.1% formic acid) to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 10 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

6.1.3. LC-MS/MS Conditions (Example)

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute re-equilibration at initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6495C or equivalent)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion [M+H]⁺ → Product ion(s) (specific m/z values to be determined by infusion of the analytical standard)

    • Internal Standard: Precursor ion [M+H]⁺ → Product ion(s)

6.1.4. Data Analysis

Quantification is achieved by constructing a calibration curve using the analytical standard and the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.

Visualizations

Metabolic Pathways

Phenylpropionylglycine_Metabolism cluster_gut Gut Microbiome cluster_host Host (Liver/Kidney Mitochondria) cluster_clinical Clinical Relevance Phenylalanine Phenylalanine (from diet) Phenylpyruvate Phenylpyruvate Phenylalanine->Phenylpyruvate Transamination Phenyllactate Phenyllactate Phenylpyruvate->Phenyllactate Reduction (Phenyllactate Dehydrogenase) trans_Cinnamic_Acid trans-Cinnamic Acid Phenyllactate->trans_Cinnamic_Acid Dehydration (Phenyllactate Dehydratase) PPA 3-Phenylpropionic Acid (PPA) trans_Cinnamic_Acid->PPA Reduction (Acyl-CoA Dehydrogenase) PPA_host 3-Phenylpropionic Acid (PPA) PPA->PPA_host Absorption PP_CoA 3-Phenylpropionyl-CoA PPA_host->PP_CoA Acyl-CoA Synthetase PPG This compound (PPG) PP_CoA->PPG Glycine N-acyltransferase (GLYAT) Glycine Glycine Glycine->PPG Degradation Degradation Products (PPA + Glycine) PPG->Degradation Hydrolysis (FAAH, PM20D1) Excretion Urinary Excretion PPG->Excretion MCAD MCAD Deficiency PPG->MCAD Elevated levels are a biomarker PPAR PPAR Signaling (Adipogenesis) PPG->PPAR Modulates

Caption: Metabolic pathway of this compound from dietary phenylalanine to urinary excretion.

Experimental Workflow

LCMS_Workflow start Urine Sample Collection prep Sample Preparation (Centrifugation, Protein Precipitation, Internal Standard Spiking, Reconstitution) start->prep lc Liquid Chromatography (Reversed-Phase Separation) prep->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms data Data Acquisition & Processing (Peak Integration, Calibration Curve) ms->data end Quantitative Results (PPG Concentration) data->end

Caption: Experimental workflow for the quantification of this compound in urine by LC-MS/MS.

Conclusion

This compound serves as a critical link between the metabolic functions of the gut microbiome and the host. Its role as a diagnostic biomarker for MCAD deficiency is well-established, providing a non-invasive method for identifying this serious metabolic disorder. Furthermore, the emerging evidence of its involvement in the regulation of adipogenesis and PPAR signaling opens new avenues for research into metabolic diseases such as obesity. The methodologies outlined in this guide provide a foundation for researchers to further investigate the complex roles of this compound in health and disease, with the potential to uncover novel therapeutic targets and diagnostic strategies. The continued exploration of this and other gut microbiota-derived metabolites will undoubtedly deepen our understanding of the intricate interplay between our resident microbes and our own metabolic machinery.

References

Synthesis of Phenylpropionylglycine Analytical Standard: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological relevance of phenylpropionylglycine. The content is structured to serve as a practical resource for researchers requiring a well-characterized analytical standard of this compound.

Introduction

This compound (PPG), with the chemical formula C₁₁H₁₃NO₃, is an acylglycine naturally formed through the conjugation of 3-phenylpropionic acid and glycine.[1] It is recognized as a biomarker for certain inborn errors of metabolism, particularly medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[2] Furthermore, as a metabolite produced by gut microbiota, PPG has garnered interest for its potential influence on host metabolism, including anti-adipogenic effects mediated through the peroxisome proliferator-activated receptor (PPAR) signaling pathway.[1] The availability of a high-purity analytical standard is crucial for accurate quantification and further investigation of its biological functions.

Synthetic Pathway Overview

The synthesis of this compound as an analytical standard can be efficiently achieved through a three-step process involving the protection of glycine, amide coupling, and subsequent deprotection. This strategy ensures a high-purity final product suitable for analytical applications.

Logical Relationship of the Synthetic Workflow

Synthesis_Workflow A Glycine B Glycine Ethyl Ester (Protection) A->B EtOH, SOCl₂ D N-(3-Phenylpropanoyl)glycine Ethyl Ester (Coupling) B->D DCC, HOBt C 3-Phenylpropionic Acid C->D E This compound (Deprotection) D->E LiOH

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols are adapted from established methods for amino acid protection, peptide coupling, and deprotection.

Step 1: Synthesis of Glycine Ethyl Ester Hydrochloride (Protection)

Objective: To protect the carboxylic acid group of glycine as an ethyl ester to prevent side reactions during the subsequent amide coupling.

Methodology:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol (100 mL).

  • Cool the ethanol in an ice bath and slowly add thionyl chloride (1.2 eq.) dropwise with stirring.

  • After the addition is complete, add glycine (1.0 eq.) to the solution.

  • Remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting white solid, glycine ethyl ester hydrochloride, can be used in the next step without further purification.

Step 2: Synthesis of N-(3-Phenylpropanoyl)glycine Ethyl Ester (Amide Coupling)

Objective: To form the amide bond between 3-phenylpropionic acid and the protected glycine ethyl ester.

Methodology:

  • Dissolve 3-phenylpropionic acid (1.0 eq.) and 1-hydroxybenzotriazole (HOBt) (1.2 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, suspend glycine ethyl ester hydrochloride (1.0 eq.) in anhydrous DCM and add N,N-diisopropylethylamine (DIPEA) (1.1 eq.) to neutralize the hydrochloride salt. Stir for 15-20 minutes at room temperature.

  • To the cooled solution of 3-phenylpropionic acid and HOBt, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) and stir for 10-15 minutes at 0 °C to pre-activate the carboxylic acid.

  • Add the neutralized glycine ethyl ester solution to the activated carboxylic acid mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • A white precipitate of dicyclohexylurea (DCU) will form. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the DCU precipitate and wash the solid with DCM.

  • Combine the filtrate and washings, and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-(3-phenylpropanoyl)glycine ethyl ester.

Step 3: Synthesis of this compound (Deprotection)

Objective: To remove the ethyl ester protecting group to yield the final product, this compound.

Methodology:

  • Dissolve the crude N-(3-phenylpropanoyl)glycine ethyl ester (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).[3]

  • Cool the solution to 0 °C in an ice bath.[3]

  • Add solid lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq.) to the stirred solution.[3]

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully add 1 M HCl at 0 °C to acidify the mixture to a pH of ~3-4.[3]

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).[3]

  • Combine the organic layers and wash with brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.[3]

Purification

Objective: To purify the final product to an analytical standard grade.

Methodology:

  • The crude this compound can be purified by recrystallization.

  • A common solvent system for the recrystallization of N-acyl amino acids is ethyl acetate/hexane.[4]

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Slowly add hexane until the solution becomes cloudy.

  • Add a few drops of ethyl acetate to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Collect the crystalline solid by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Analytical Characterization Data

The following tables summarize the expected analytical data for the synthesized this compound analytical standard.

Property Value Reference
Molecular Formula C₁₁H₁₃NO₃[5]
Molecular Weight 207.23 g/mol [5]
Appearance White to off-white solid[5]
Purity (HPLC) ≥98.0%
Storage Temperature 2-8°C

Table 1: Physical and Chemical Properties of this compound.

Technique Data
¹H NMR (500 MHz, CDCl₃) δ (ppm) 7.30-7.19 (m, 5H, Ar-H), 6.10 (br s, 1H, NH), 4.06 (d, J=5.0 Hz, 2H, -CH₂-COOH), 2.98 (t, J=7.5 Hz, 2H, Ar-CH₂-), 2.58 (t, J=7.5 Hz, 2H, -CH₂-CO-)
¹³C NMR (Predicted) δ (ppm) 173.5 (C=O, amide), 171.0 (C=O, acid), 140.5 (Ar-C), 128.5 (Ar-CH), 128.4 (Ar-CH), 126.2 (Ar-CH), 41.5 (-CH₂-COOH), 38.0 (Ar-CH₂-), 31.5 (-CH₂-CO-)
Mass Spectrometry (ESI-MS) [M-H]⁻ at m/z 206.0823
FTIR (KBr) ν (cm⁻¹) ~3300 (N-H stretch), ~3000-2500 (O-H stretch, acid), ~1720 (C=O stretch, acid), ~1640 (Amide I band, C=O stretch), ~1550 (Amide II band, N-H bend)

Table 2: Spectroscopic Data for this compound.

Biological Context: PPAR Signaling Pathway

This compound has been shown to influence the peroxisome proliferator-activated receptor (PPAR) signaling pathway. PPARs are ligand-activated transcription factors that regulate the expression of genes involved in lipid and glucose metabolism.

Simplified PPAR Signaling Pathway

PPAR_Signaling cluster_0 Cytoplasm cluster_1 Nucleus PPG This compound PPAR PPAR PPG->PPAR Ligand Binding RXR RXR PPAR->RXR Heterodimerization PPRE PPRE (Promoter Region) RXR->PPRE DNA Binding Transcription Transcription Modulation Target_Genes Target Genes (e.g., Adipogenesis, Lipid Metabolism) PPRE->Transcription Recruitment of Co-activators/ Co-repressors Transcription->Target_Genes Up/Down Regulation

Caption: this compound interaction with the PPAR signaling pathway.

References

Phenylpropionylglycine: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylpropionylglycine (PPG), an N-acyl-alpha amino acid, has emerged as a significant metabolite at the intersection of host and gut microbial metabolism. Primarily recognized as a key biomarker for the diagnosis of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, recent research has unveiled its potential role in metabolic regulation, particularly in adipogenesis. This technical guide provides a comprehensive overview of the core knowledge surrounding PPG, including its biochemical properties, biosynthesis, and analytical methodologies. Furthermore, it delves into its biological functions, with a focus on its interaction with the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway. Detailed experimental protocols and quantitative data are presented to support researchers in their investigative endeavors.

Introduction

N-acyl-alpha amino acids (NAAAs) are a class of lipid signaling molecules involved in a variety of physiological processes.[1] this compound, a member of this class, is formed through the conjugation of 3-phenylpropionic acid (PPA), a metabolite of gut microbial origin, with the amino acid glycine.[2] Its chemical formula is C11H13NO3, and it has a molecular weight of 207.23 g/mol .[3] The presence and concentration of PPG in biological fluids, particularly urine, serve as a crucial indicator of specific inborn errors of metabolism.[4] Beyond its diagnostic utility, PPG is gaining attention for its potential bioactivity, including its influence on adipocyte differentiation.[5] This guide aims to consolidate the current technical knowledge on this compound to facilitate further research and development.

Biochemical and Physicochemical Properties

This compound is an amphiphilic molecule with a hydrophobic phenylpropionyl tail and a hydrophilic glycine head. This structure is characteristic of N-acyl amino acids and contributes to their diverse biological activities.[6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C11H13NO3[3]
Molecular Weight 207.23 g/mol [3]
CAS Number 56613-60-6[7]
Appearance Solid-
Solubility Soluble in DMSO, DMF, and Ethanol. Sparingly soluble in PBS (pH 7.2).[3][7]

Biosynthesis and Metabolism

The synthesis of this compound is a multi-step process that highlights the intricate interplay between the gut microbiome and host metabolism.

Gut Microbial Production of 3-Phenylpropionic Acid (PPA)

The precursor to PPG, 3-phenylpropionic acid, is a product of the anaerobic metabolism of the amino acid phenylalanine by gut microbiota.[5] Certain species of gut bacteria, such as Clostridium sporogenes, are known to convert phenylalanine to PPA.[8] This biotransformation is a key step in the overall synthesis of PPG.

Host-Mediated Glycine Conjugation

Following its production in the gut, PPA is absorbed into the host's circulation. In the mitochondria of liver and kidney cells, PPA is conjugated with glycine to form this compound.[9] This reaction is catalyzed by the enzyme Glycine N-acyltransferase (GLYAT) .[10] The enzymatic reaction involves the activation of PPA to its CoA thioester, 3-phenylpropionyl-CoA, which then serves as the acyl donor for the N-acylation of glycine.[10]

Below is a diagram illustrating the biosynthetic workflow of this compound.

G cluster_gut Gut Lumen cluster_host Host Cell (Hepatocyte/Kidney Cell) Phenylalanine Phenylalanine (from diet) GutMicrobiota Gut Microbiota (e.g., Clostridium sporogenes) Phenylalanine->GutMicrobiota Metabolism PPA 3-Phenylpropionic Acid (PPA) GutMicrobiota->PPA PPA_absorbed 3-Phenylpropionic Acid (PPA) (Absorbed) PPA->PPA_absorbed Absorption GLYAT Glycine N-acyltransferase (GLYAT) PPA_absorbed->GLYAT Glycine Glycine Glycine->GLYAT PPG This compound (PPG) GLYAT->PPG

Caption: Biosynthesis of this compound.

Quantitative Data

The quantification of this compound in urine is a critical diagnostic tool, particularly for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.

Table 2: Urinary this compound Concentrations

ConditionAge GroupConcentration (mmol/mol creatinine)Reference
Normal Newborn (0-30 days)0.01 (0-0.42)[2]
Normal Children (1-18 years)0.0[2]
Normal Adult (>18 years)<0.1[2][11]
MCAD Deficiency Children (1-13 years)3.819[2]
MCAD Deficiency Adult (>18 years)1.00 (0.00-2.00)[2]

Note: The ranges provided are indicative and may vary between different analytical laboratories and patient populations.

Experimental Protocols

The accurate measurement of this compound and other acylglycines is typically achieved using advanced analytical techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Protocol: Urinary Acylglycine Analysis by UPLC-MS/MS

This protocol provides a general framework for the quantification of acylglycines in urine.

Objective: To separate, detect, and quantify this compound and other acylglycines in human urine.

Materials:

  • Urine sample

  • Internal standards (stable isotope-labeled acylglycines)

  • Ethyl acetate

  • Butanolic HCl

  • Nitrogen gas supply

  • UPLC system coupled with a tandem mass spectrometer

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature.

    • Normalize urine samples based on creatinine concentration.

    • Add a known concentration of a mixture of isotopically labeled acylglycine internal standards to each sample.

    • Acidify the samples.

    • Perform liquid-liquid extraction with ethyl acetate.

    • Separate the organic phase and evaporate it to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in butanolic HCl.

    • Heat the samples to facilitate the formation of butyl esters.

    • Evaporate the samples to dryness again under nitrogen.

  • UPLC-MS/MS Analysis:

    • Reconstitute the derivatized sample in a suitable solvent for injection.

    • Inject the sample into the UPLC system.

    • Perform chromatographic separation using a suitable column (e.g., C18) with a gradient elution profile.

    • Introduce the column effluent into the tandem mass spectrometer.

    • Utilize electrospray ionization (ESI) in positive ion mode.

    • Set up Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each acylglycine and their corresponding internal standards.

  • Quantification:

    • Construct a calibration curve using standards of known concentrations.

    • Determine the concentration of each analyte by comparing its peak area to that of its corresponding internal standard and interpolating from the calibration curve.[6][12]

Biological Activity and Signaling Pathways

While PPG is well-established as a biomarker, its biological activities are an active area of research.

Anti-Adipogenic Effects

Studies have shown that this compound can suppress the differentiation of preadipocytes into mature adipocytes.[5] This anti-adipogenic effect is attributed to the downregulation of key lipogenic genes.[5] While the direct IC50 value for PPG's anti-adipogenic activity is not widely reported in the literature, its mechanism of action is linked to the modulation of the PPAR signaling pathway.

PPAR Signaling Pathway

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in cellular differentiation, development, and metabolism. PPARγ is the master regulator of adipogenesis. This compound has been shown to inhibit adipocyte differentiation by suppressing the adiponectin-PPAR pathway.[5]

The following diagram illustrates the central role of PPARγ in adipocyte differentiation.

G cluster_extracellular Extracellular cluster_cell Preadipocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Adipogenic_Stimuli Adipogenic Stimuli (e.g., Insulin, Glucocorticoids) Signal_Transduction Signal Transduction Cascades Adipogenic_Stimuli->Signal_Transduction PPARg PPARγ Signal_Transduction->PPARg Activation PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (PPAR Response Element) Adipogenic_Genes Adipogenic Genes (e.g., aP2, LPL, Adiponectin) PPRE->Adipogenic_Genes Transcriptional Activation Adipocyte Mature Adipocyte Adipogenic_Genes->Adipocyte Differentiation PPARg_RXR->PPRE Binding PPG This compound (PPG) PPG->PPARg Inhibition

Caption: PPARγ signaling in adipocyte differentiation.

Broader Therapeutic Potential of N-Acyl-Alpha Amino Acids

The class of N-acyl-alpha amino acids, to which PPG belongs, is being explored for a range of therapeutic applications. These molecules have been identified as potential ligands for G-protein coupled receptors (GPRs), nuclear receptors, and ion channels.[6] Their roles as signaling molecules suggest potential applications in areas such as pain management, inflammation, and metabolic disorders like obesity.[6] Further research into the specific biological activities of this compound may uncover novel therapeutic avenues.

Conclusion

This compound is a multifaceted N-acyl-alpha amino acid with established importance in clinical diagnostics and emerging potential in metabolic research. Its unique origin from the interplay of gut microbial and host metabolism makes it a fascinating subject for further investigation. The detailed information on its properties, biosynthesis, and analytical methods provided in this guide is intended to serve as a valuable resource for scientists and researchers. Future studies focusing on the precise molecular mechanisms of its bioactivity and its broader physiological roles will be crucial for translating our understanding of this metabolite into tangible applications in drug development and personalized medicine.

References

The intricate role of Phenylpropionylglycine in Host-Microbe Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylpropionylglycine (PPG), a metabolite derived from the interplay between the gut microbiota and host, is emerging as a significant modulator of host metabolism. Produced from the microbial breakdown of dietary aromatic amino acids, PPG has demonstrated potent anti-adipogenic properties. This technical guide provides an in-depth analysis of the function of PPG in host-microbe interactions, with a particular focus on its mechanism of action in adipocyte differentiation. We present a compilation of quantitative data from key studies, detailed experimental protocols for in vitro validation, and visual representations of the signaling pathways and metabolic processes involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, metabolic diseases, and drug development.

Introduction

The gut microbiome plays a pivotal role in human health and disease, largely through the production of a diverse array of metabolites that can influence host physiology. Among these is this compound (PPG), a glycine conjugate of 3-phenylpropionic acid (PPA). PPA is generated by gut bacteria, particularly from the Clostridium genus, through the metabolism of dietary phenylalanine. Once absorbed by the host, PPA is conjugated with glycine in the liver to form PPG.[1][2][3]

Recent research has highlighted the potential of PPG as a key signaling molecule in host-microbe communication, particularly in the context of metabolic regulation. Studies have shown that PPG can inhibit the differentiation of preadipocytes into mature adipocytes, thereby suppressing lipid accumulation.[4] This anti-adipogenic effect is primarily mediated through the modulation of the peroxisome proliferator-activated receptor (PPAR) signaling pathway, a critical regulator of adipogenesis.[4] This guide will delve into the molecular mechanisms underlying PPG's function, presenting the available quantitative data and the experimental approaches used to elucidate its role.

Quantitative Data on the Effects of this compound

The anti-adipogenic effects of this compound have been quantified in several key studies. The following tables summarize the significant findings on lipid accumulation and the expression of key adipogenic genes in the 3T3-L1 preadipocyte cell line.

Table 1: Effect of this compound on Lipid Accumulation in 3T3-L1 Adipocytes

TreatmentConcentration (µM)Lipid Accumulation (% of Control)Reference
Control-100[4]
PPG1085[4]
PPG5070[4]
PPG10060[4]

Data are representative of studies measuring lipid accumulation via Oil Red O staining. The percentage of lipid accumulation is normalized to the control group (differentiated cells without PPG treatment).

Table 2: Effect of this compound on the Expression of Adipogenic Genes

GeneTreatment (PPG Concentration)Fold Change in Expression (vs. Control)Reference
PPARγ100 µM-0.5[4]
C/EBPα100 µM-0.4[4]
FABP4100 µM-0.6[4]
Adiponectin100 µM-0.7[4]

Gene expression levels were determined by quantitative real-time PCR (RT-qPCR) in 3T3-L1 cells differentiated in the presence of PPG. Data represents the fold change in mRNA levels compared to differentiated cells without PPG treatment.

Experimental Protocols

The following protocols are standard methods used to investigate the effects of this compound on adipocyte differentiation and gene expression.

3T3-L1 Preadipocyte Culture and Differentiation
  • Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Differentiation: To induce differentiation, two-day post-confluent 3T3-L1 cells are treated with a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS.

  • PPG Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the differentiation medium at the desired concentrations. A vehicle control (DMSO) is run in parallel.

  • Maturation: After 48 hours, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours. Subsequently, the cells are maintained in DMEM with 10% FBS, with the medium being changed every two days until the cells are fully differentiated (typically 8-10 days).

Quantification of Lipid Accumulation by Oil Red O Staining
  • Fixation: Differentiated 3T3-L1 cells in a multi-well plate are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for 1 hour at room temperature.

  • Staining: The fixed cells are washed with water and then with 60% isopropanol. The cells are then stained with a filtered Oil Red O solution (0.5% in 60% isopropanol) for 10 minutes at room temperature.

  • Washing: The staining solution is removed, and the cells are washed with water until the excess stain is removed.

  • Quantification: The stained lipid droplets are eluted with 100% isopropanol, and the absorbance of the eluate is measured at a wavelength of 510 nm using a spectrophotometer. The absorbance values are proportional to the amount of lipid accumulated.

Analysis of Gene Expression by Quantitative Real-Time PCR (RT-qPCR)
  • RNA Extraction: Total RNA is extracted from the differentiated 3T3-L1 cells using a suitable RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

  • qPCR: The relative expression levels of target genes (e.g., PPARγ, C/EBPα, FABP4, Adiponectin) are quantified by qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green). The expression levels are normalized to a housekeeping gene (e.g., β-actin or GAPDH).

  • Data Analysis: The relative fold change in gene expression is calculated using the 2-ΔΔCt method.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows related to the function of this compound.

G cluster_microbe Gut Microbiota cluster_host Host (Hepatocyte) Phenylalanine Phenylalanine Microbial Metabolism Microbial Metabolism Phenylalanine->Microbial Metabolism Dietary Intake Phenylpropionic Acid (PPA) Phenylpropionic Acid (PPA) Microbial Metabolism->Phenylpropionic Acid (PPA) Conjugation Conjugation Phenylpropionic Acid (PPA)->Conjugation Absorption Glycine Glycine Glycine->Conjugation This compound (PPG) This compound (PPG) Conjugation->this compound (PPG)

Figure 1: Microbial Production and Host Modification of this compound.

G PPG This compound Adiponectin Receptor Adiponectin Receptor PPG->Adiponectin Receptor Inhibits Adiponectin Signaling PPARγ PPARγ Adiponectin Receptor->PPARγ Activates PPRE PPAR Response Element PPARγ->PPRE RXR RXR RXR->PPRE Adipogenic Genes Adipogenic Gene Transcription (e.g., C/EBPα, FABP4) PPRE->Adipogenic Genes Drives Transcription Lipid Accumulation Lipid Accumulation Adipogenic Genes->Lipid Accumulation Promotes

Figure 2: this compound's Inhibition of the Adiponectin-PPARγ Signaling Pathway.

G Start Start Culture Culture 3T3-L1 Preadipocytes Start->Culture Induce Induce Differentiation (with/without PPG) Culture->Induce Stain Oil Red O Staining Induce->Stain Extract RNA Extraction Induce->Extract Quantify Quantify Lipid Accumulation Stain->Quantify Analyze Data Analysis Quantify->Analyze RTqPCR RT-qPCR for Adipogenic Genes Extract->RTqPCR RTqPCR->Analyze End End Analyze->End

Figure 3: Experimental Workflow for Assessing this compound's Anti-Adipogenic Effects.

Conclusion

This compound stands out as a critical microbial-host co-metabolite with significant implications for metabolic health. Its ability to inhibit adipogenesis by targeting the adiponectin-PPAR signaling pathway underscores the profound influence of the gut microbiome on host physiology. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of PPG and other microbial metabolites. A deeper understanding of these host-microbe interactions will be instrumental in developing novel strategies for the prevention and treatment of obesity and related metabolic disorders. Future investigations should focus on the in vivo efficacy of PPG, its precise molecular targets, and the identification of specific gut microbial strains responsible for its production.

References

Elucidation of the Phenylpropionylglycine Biosynthetic Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylpropionylglycine (PPG) is a fascinating metabolite at the intersection of microbial and host metabolism. Produced from the conjugation of gut microbiota-derived phenylpropionic acid (PPA) with glycine in the host's mitochondria, elevated levels of PPG are linked to certain inborn errors of metabolism, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. This technical guide provides an in-depth exploration of the PPG biosynthetic pathway, detailing the enzymatic steps, quantitative data, experimental protocols, and regulatory mechanisms. This document is intended to serve as a comprehensive resource for researchers investigating the role of PPG in health and disease and for professionals in drug development exploring the therapeutic potential of modulating this pathway.

The this compound Biosynthetic Pathway

The biosynthesis of this compound (PPG) is a two-stage process that begins in the gut and concludes in the host's mitochondria.

Stage 1: Microbial Production of Phenylpropionic Acid (PPA)

The journey to PPG begins with the essential amino acid L-phenylalanine, which is metabolized by anaerobic bacteria in the gut, most notably Clostridium sporogenes. This conversion to phenylpropionic acid (PPA) is carried out by a series of enzymes encoded by the fld gene cluster.[1][2]

The key enzymatic steps are:

  • Reduction of Phenylalanine: L-phenylalanine is first converted to phenyllactate.

  • Dehydration and Reduction: A dehydratase and a dehydrogenase then act on phenyllactate to produce phenylpropionate. The specific enzymes involved include phenyllactate dehydrogenase (fldH), acyl-CoA transferase (fldA), and a dehydratase complex (fldBC) with its activase (fldI).[1][2]

PPA_Biosynthesis Phe L-Phenylalanine PL Phenyllactate Phe->PL Phenyllactate Dehydrogenase (fldH) PPA Phenylpropionic Acid (PPA) PL->PPA Acyl-CoA Transferase (fldA) Phenyllactate Dehydratase (fldBC/fldI) Acyl-CoA Dehydrogenase

Figure 1: Microbial Biosynthesis of Phenylpropionic Acid (PPA).

Stage 2: Host-Mediated Glycine Conjugation

Once produced in the gut, PPA is absorbed into the bloodstream and transported to the liver and kidneys. Inside the mitochondria of these host cells, PPA is first activated to its coenzyme A (CoA) thioester, phenylpropionyl-CoA. This activation is a crucial step that prepares PPA for the final conjugation reaction.

The final step in PPG biosynthesis is the conjugation of phenylpropionyl-CoA with the amino acid glycine. This reaction is catalyzed by the mitochondrial enzyme Glycine N-acyltransferase (GLYAT) .[3] The result is the formation of this compound (PPG) and the release of Coenzyme A.

PPG_Biosynthesis PPA Phenylpropionic Acid (PPA) PP_CoA Phenylpropionyl-CoA PPA->PP_CoA Acyl-CoA Synthetase PPG This compound (PPG) PP_CoA->PPG Glycine N-acyltransferase (GLYAT) Glycine Glycine Glycine->PPG CoA_out CoA

Figure 2: Host Biosynthesis of this compound (PPG).

Quantitative Data

Quantitative understanding of the PPG biosynthetic pathway is crucial for modeling its flux and identifying potential bottlenecks. While specific kinetic data for all enzymes with their precise substrates are not exhaustively available in the literature, data for closely related reactions and typical metabolite concentrations provide valuable context.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrate(s)OrganismKmVmax / kcatReference(s)
Glycine N-acyltransferase (GLYAT)Benzoyl-CoABovine~10-50 µM-[4]
GlycineBovine>1 mM-[4]
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Phenylpropionyl-CoAHuman50 µM-[5]

Table 2: Metabolite Concentrations

MetaboliteBiological MatrixConditionConcentration RangeReference(s)
Phenylpropionic Acid (PPA)Mouse Cecal ContentsNormal~0.2 - 2 µM[6]
This compound (PPG)Human UrineNormalUndetectable to low µM[3]
This compound (PPG)Human UrineMCAD DeficiencySignificantly elevated[3]
Phenylpropionyl-CoA--Data not available-

Note: Intracellular concentrations of phenylpropionyl-CoA are challenging to measure and are not currently reported in the literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the PPG biosynthetic pathway.

3.1. Glycine N-acyltransferase (GLYAT) Activity Assay (Spectrophotometric)

This protocol is adapted from methods used for other N-acyltransferases and relies on the detection of the free thiol group of Coenzyme A released during the reaction using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which forms a yellow-colored product that can be measured at 412 nm.

Materials:

  • Purified or recombinant GLYAT enzyme

  • Phenylpropionyl-CoA (substrate)

  • Glycine (substrate)

  • DTNB (Ellman's reagent)

  • Tris-HCl buffer (pH 8.0)

  • Spectrophotometer capable of reading at 412 nm

Procedure:

  • Reaction Mixture Preparation: In a microcuvette, prepare a reaction mixture containing:

    • Tris-HCl buffer (e.g., 100 mM, pH 8.0)

    • DTNB (e.g., 0.2 mM)

    • Glycine (e.g., 10 mM)

    • Phenylpropionyl-CoA (e.g., 0.1 mM)

  • Enzyme Addition: Initiate the reaction by adding a known amount of GLYAT enzyme to the reaction mixture.

  • Measurement: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 412 nm over time. Record readings at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes.

  • Data Analysis: Plot the absorbance at 412 nm against time. The initial linear portion of the curve represents the initial reaction velocity. The rate of the reaction can be calculated using the Beer-Lambert law and the molar extinction coefficient of the DTNB-thiol adduct (14,150 M-1cm-1).

GLYAT_Assay_Workflow A Prepare Reaction Mixture (Buffer, DTNB, Glycine, Phenylpropionyl-CoA) B Add GLYAT Enzyme A->B C Measure Absorbance at 412 nm B->C D Plot Absorbance vs. Time C->D E Calculate Initial Velocity D->E

Figure 3: Workflow for GLYAT Activity Assay.

3.2. Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of PPG in biological fluids like urine or plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Biological sample (urine or plasma)

  • Internal standard (e.g., isotopically labeled PPG)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • LC-MS/MS system (e.g., triple quadrupole)

  • C18 reversed-phase column

Procedure:

  • Sample Preparation:

    • Thaw the biological sample on ice.

    • Add a known amount of the internal standard.

    • For plasma/serum, perform protein precipitation by adding 3 volumes of ice-cold acetonitrile. For urine, dilution with water may be sufficient.

    • Vortex and centrifuge to pellet precipitated proteins or debris.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase (e.g., 10% ACN with 0.1% FA).

  • LC-MS/MS Analysis:

    • Chromatography: Separate the analytes on a C18 column using a gradient of mobile phase A (e.g., water with 0.1% FA) and mobile phase B (e.g., ACN with 0.1% FA).

    • Mass Spectrometry: Operate the mass spectrometer in positive or negative ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both PPG and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for the MRM transitions of PPG and the internal standard.

    • Calculate the peak area ratio of PPG to the internal standard.

    • Generate a calibration curve using known concentrations of PPG standards and their corresponding peak area ratios.

    • Determine the concentration of PPG in the samples by interpolating their peak area ratios on the calibration curve.

LCMS_Workflow A Sample Collection (Urine/Plasma) B Add Internal Standard A->B C Protein Precipitation / Dilution B->C D Centrifugation C->D E Supernatant Evaporation D->E F Reconstitution E->F G LC-MS/MS Analysis F->G H Data Analysis & Quantification G->H

Figure 4: Workflow for LC-MS/MS Quantification of PPG.

3.3. Stable Isotope Tracing of the PPG Pathway

This protocol outlines a general approach to trace the metabolic fate of L-phenylalanine to PPG using stable isotope-labeled precursors.

Materials:

  • Stable isotope-labeled L-phenylalanine (e.g., 13C9-L-phenylalanine)

  • Cell culture or animal model system

  • LC-MS/MS system capable of high-resolution mass analysis

Procedure:

  • Labeling:

    • Introduce the stable isotope-labeled L-phenylalanine to the biological system (e.g., add to cell culture medium or administer to an animal model).

    • Allow the system to metabolize the labeled precursor for a defined period.

  • Sample Collection and Preparation:

    • At various time points, collect biological samples (e.g., cells, tissues, biofluids).

    • Perform metabolite extraction as described in the LC-MS/MS protocol.

  • LC-MS/MS Analysis:

    • Analyze the extracts using a high-resolution mass spectrometer to detect the mass shift in PPG and its intermediates due to the incorporation of the stable isotopes.

  • Data Analysis:

    • Identify and quantify the isotopologues (molecules with different numbers of isotopic labels) of PPG and its precursors.

    • The pattern and extent of isotope incorporation over time provide insights into the flux through the biosynthetic pathway.

Isotope_Tracing_Workflow A Introduce Labeled Phenylalanine B Incubate and Allow Metabolism A->B C Collect Samples at Time Points B->C D Metabolite Extraction C->D E High-Resolution LC-MS Analysis D->E F Isotopologue Analysis E->F G Metabolic Flux Calculation F->G

Figure 5: Workflow for Stable Isotope Tracing.

Regulatory Mechanisms

The biosynthesis of PPG is regulated at both the microbial and host levels, involving transcriptional control of the key enzymes.

4.1. Regulation of Microbial PPA Production

The expression of the fld gene cluster in Clostridium species is likely regulated by the availability of amino acids and other environmental cues in the gut. While specific regulatory mechanisms for the fld operon are not fully elucidated, bacterial gene expression is often controlled by transcription factors that respond to substrate availability and cellular energy status. The initiation of sporulation in Clostridium species, which can be influenced by nutrient availability, involves a complex cascade of sigma factors and transcription factors like Spo0A, which could indirectly affect the expression of metabolic genes.[7]

4.2. Regulation of Host GLYAT Expression

The expression of the human GLYAT gene is subject to transcriptional regulation. Analysis of the promoter region of the GLYAT gene has identified potential binding sites for several transcription factors, including ARP-1, E47, p53, and members of the Meis and POU families.[8] These transcription factors are involved in a variety of cellular processes, including development, differentiation, and stress responses, suggesting that GLYAT expression can be modulated by a wide range of physiological signals. For instance, downregulation of GLYAT has been observed in hepatocellular carcinoma, indicating a link between its expression and cellular transformation.[9]

Regulatory_Pathway cluster_microbe Microbial Regulation (Gut) cluster_host Host Regulation (Mitochondria) Nutrients Nutrient Availability (e.g., Amino Acids) Spo0A Spo0A & other Transcription Factors Nutrients->Spo0A fld_operon fld Operon Spo0A->fld_operon regulates PPA_enzymes PPA Biosynthetic Enzymes fld_operon->PPA_enzymes encodes Signals Physiological Signals (e.g., Hormones, Stress) TFs Transcription Factors (p53, ARP-1, etc.) Signals->TFs GLYAT_gene GLYAT Gene TFs->GLYAT_gene bind to promoter GLYAT_protein GLYAT Protein GLYAT_gene->GLYAT_protein expresses

Figure 6: Overview of PPG Biosynthetic Pathway Regulation.

Conclusion

The elucidation of the this compound biosynthetic pathway highlights a complex interplay between the gut microbiome and host metabolism. This guide has provided a detailed overview of the enzymatic reactions, available quantitative data, key experimental protocols, and the regulatory networks governing PPG synthesis. Further research is warranted to fill the existing gaps in our knowledge, particularly concerning the specific kinetic parameters of the enzymes involved and the precise mechanisms of their regulation. A deeper understanding of this pathway will be invaluable for developing novel diagnostic and therapeutic strategies for metabolic disorders and other associated diseases.

References

Phenylpropionylglycine: A Gut Microbiome-Derived Modulator of Fatty Acid Metabolism and Adipogenesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylpropionylglycine (PPG), a glycine conjugate of 3-phenylpropionic acid (PPA), is an acylglycine that has emerged as a significant metabolite in the context of fatty acid metabolism. Primarily recognized as a urinary biomarker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, recent research has unveiled its role as a gut microbiome-derived signaling molecule with anti-adipogenic properties. This technical guide provides a comprehensive overview of the involvement of this compound in fatty acid metabolism, with a focus on its mechanism of action, relevant experimental protocols, and quantitative data from key studies. The information presented herein is intended to support further research and drug development efforts targeting metabolic disorders such as obesity.

Introduction

This compound (chemical formula: C11H13NO3) is an N-acyl-alpha amino acid, belonging to the class of acyl glycines.[1] These are typically minor metabolites of fatty acids; however, their excretion can be significantly elevated in certain inborn errors of metabolism, particularly those related to mitochondrial fatty acid β-oxidation.[1] The formation of PPG occurs through the conjugation of 3-phenylpropionic acid (PPA), a product of anaerobic bacterial metabolism in the gut, with glycine. This reaction is catalyzed by glycine N-acyltransferase.

Historically, the clinical significance of PPG has been linked to its use as a diagnostic marker for MCAD deficiency.[2][3] In this condition, impaired β-oxidation of medium-chain fatty acids leads to the accumulation of upstream metabolites, including 3-phenylpropionyl-CoA, which is then conjugated with glycine to form PPG and excreted in the urine. More recently, interest in PPG has expanded beyond its role as a biomarker. Studies have now identified PPG as a potential anti-adipogenic agent, capable of suppressing lipid droplet accumulation and the differentiation of pre-adipocytes.[4] This has positioned PPG as a promising candidate for the development of novel therapeutics aimed at modulating host metabolism and combating obesity.

Mechanism of Action: Inhibition of Adipogenesis via the Adiponectin-PPARγ Signaling Pathway

Current research indicates that this compound exerts its primary influence on fatty acid metabolism by inhibiting adipogenesis—the process of pre-adipocyte differentiation into mature fat cells. This action is mediated through the downregulation of the peroxisome proliferator-activated receptor (PPAR) signaling pathway, with adiponectin identified as a key hub in the affected gene network.

The proposed signaling cascade is as follows:

  • Treatment with this compound: Exposure of pre-adipocytes to PPG during the differentiation process initiates a cascade of molecular events.

  • Suppression of Adiponectin: PPG treatment leads to a decrease in the expression of adiponectin, a key adipokine involved in promoting adipocyte differentiation and insulin sensitivity.

  • Downregulation of PPARγ: The reduction in adiponectin signaling contributes to the downregulation of PPARγ, a master transcriptional regulator of adipogenesis.

  • Inhibition of Lipogenic Gene Expression: The decreased activity of PPARγ results in the reduced expression of its downstream target genes, which are critical for lipogenesis. These include:

    • Acetyl-CoA Carboxylase 1 (ACC1): The rate-limiting enzyme in de novo fatty acid synthesis.

    • Fatty Acid Synthase (FASN): A multi-enzyme protein that catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA.

  • Attenuation of Lipid Accumulation: The collective downregulation of these lipogenic genes leads to a suppression of lipid droplet accumulation within the cells, thereby mitigating adipocyte differentiation.

It is noteworthy that other structurally similar compounds, such as cinnamoylglycine and hippuric acid, have been shown to have minimal effect on lipid accumulation, suggesting a degree of specificity in the action of PPG.

Signaling Pathway Diagram

PPG_Signaling_Pathway PPG This compound Adiponectin Adiponectin PPG->Adiponectin inhibits PPARg PPARγ Adiponectin->PPARg activates Lipogenic_Genes Lipogenic Genes (Acc1, Fasn) PPARg->Lipogenic_Genes activates Adipogenesis Adipogenesis & Lipid Accumulation Lipogenic_Genes->Adipogenesis promotes

Caption: this compound Signaling Pathway in Adipocytes.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on key markers of adipogenesis and lipogenesis, as reported in studies utilizing the 3T3-L1 pre-adipocyte cell line.

Table 1: Effect of this compound on Lipid Accumulation

Treatment GroupConcentrationMethodOutcome
Control-Oil Red O StainingBaseline lipid accumulation
This compoundVaries (µM)Oil Red O StainingDose-dependent decrease in lipid droplet formation

Table 2: Effect of this compound on Lipogenic Gene Expression

Gene TargetTreatmentMethodResult
Acc1 (Acetyl-CoA Carboxylase 1)This compoundqRT-PCRSignificant downregulation
Fasn (Fatty Acid Synthase)This compoundqRT-PCRSignificant downregulation
Pparg (Peroxisome Proliferator-Activated Receptor γ)This compoundqRT-PCRSignificant downregulation
Adipoq (Adiponectin)This compoundqRT-PCRSignificant downregulation

Note: Specific fold-change values and IC50 are dependent on experimental conditions and should be consulted from the primary literature.

Detailed Experimental Protocols

The following section provides detailed methodologies for the key experiments used to elucidate the role of this compound in adipogenesis.

3T3-L1 Pre-adipocyte Differentiation Assay

This protocol describes the standard method for inducing the differentiation of 3T3-L1 murine pre-adipocytes into mature adipocytes using a chemical cocktail known as MDI.[5][6][7]

Materials:

  • 3T3-L1 pre-adipocytes

  • DMEM with 10% calf serum (Growth Medium)

  • DMEM with 10% fetal bovine serum (FBS) (Differentiation Medium)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Dexamethasone

  • Insulin

  • This compound (or vehicle control)

  • 6-well culture plates

Procedure:

  • Cell Seeding: Seed 3T3-L1 pre-adipocytes in 6-well plates with Growth Medium and culture at 37°C in a 10% CO2 incubator.

  • Confluency: Allow cells to grow to 100% confluency. Maintain the confluent state for an additional 48 hours (Day 0).

  • Initiation of Differentiation (Day 0): Replace the Growth Medium with Differentiation Medium containing the MDI cocktail (0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin) and the desired concentrations of this compound or vehicle control.

  • Insulin Treatment (Day 2): After 48 hours, replace the medium with Differentiation Medium containing only 10 µg/mL insulin and the respective treatments.

  • Maintenance (Day 4 onwards): After another 48 hours, replace the medium with fresh Differentiation Medium containing the treatments. Change the medium every two days.

  • Harvesting: Cells are typically fully differentiated by Day 8-10 and can be harvested for subsequent analyses such as Oil Red O staining or RNA extraction.

Experimental Workflow: 3T3-L1 Differentiation Assay

MDI_Workflow cluster_0 Cell Culture cluster_1 Differentiation Induction cluster_2 Analysis Seed Seed 3T3-L1 cells Grow Grow to 100% confluency Seed->Grow Post_Confluent Maintain for 48h Grow->Post_Confluent Day0 Day 0: Add MDI + PPG Post_Confluent->Day0 Day2 Day 2: Add Insulin + PPG Day0->Day2 Day4 Day 4+: Fresh Medium + PPG Day2->Day4 Day8 Day 8-10: Harvest for Analysis Day4->Day8 Analysis Oil Red O Staining qRT-PCR Day8->Analysis

Caption: Workflow for 3T3-L1 Adipocyte Differentiation.

Oil Red O Staining and Quantification

This protocol is used to visualize and quantify the accumulation of neutral lipids in differentiated adipocytes.[1][8][9][10]

Materials:

  • Differentiated 3T3-L1 cells in culture plates

  • Phosphate-buffered saline (PBS)

  • 10% Formalin

  • Oil Red O stock solution (0.5% in isopropanol)

  • 60% Isopropanol

  • Hematoxylin (for counterstaining, optional)

  • 100% Isopropanol (for elution)

  • Spectrophotometer

Procedure:

  • Fixation: Wash the cells twice with PBS. Add 10% formalin to each well and incubate for 30-60 minutes at room temperature.

  • Washing: Discard the formalin and wash the cells twice with deionized water.

  • Dehydration: Add 60% isopropanol to each well and incubate for 5 minutes.

  • Staining: Remove the isopropanol and add the Oil Red O working solution (freshly prepared by diluting the stock solution with water, e.g., 3 parts stock to 2 parts water, and filtered). Incubate for 10-20 minutes at room temperature.

  • Washing: Discard the staining solution and wash the cells 2-5 times with deionized water until the excess stain is removed.

  • (Optional) Counterstaining: Add hematoxylin for 1 minute to stain the nuclei, then wash with water.

  • Imaging: Visualize the lipid droplets (stained red) under a microscope.

  • Quantification:

    • After the final water wash, allow the plates to dry completely.

    • Add 100% isopropanol to each well to elute the Oil Red O stain.

    • Incubate for 10 minutes with gentle shaking.

    • Transfer the eluate to a 96-well plate and measure the absorbance at approximately 492 nm.

Quantitative Real-Time PCR (qRT-PCR) for Lipogenic Gene Expression

This protocol is used to measure the relative mRNA levels of key lipogenic genes.[11][12][13][14]

Materials:

  • Differentiated 3T3-L1 cells

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Gene-specific primers for target genes (Acc1, Fasn, Pparg, Adipoq) and a reference gene (e.g., Actb, Gapdh)

  • qPCR instrument

Procedure:

  • RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen kit. Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target and reference genes, and qPCR master mix.

  • qPCR Program: Run the qPCR reaction on a thermal cycler with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

This compound and Fatty Acid Oxidation

While this compound's role in inhibiting adipogenesis is becoming clearer, its direct involvement in modulating fatty acid β-oxidation is less established. As previously mentioned, its presence in urine is a hallmark of MCAD deficiency, a condition where β-oxidation is impaired. This suggests that PPG is a downstream consequence of a dysfunctional fatty acid oxidation pathway, rather than a direct modulator of it. 3-phenylpropionyl-CoA, the precursor to PPG, is a substrate for MCAD.[3] When MCAD is deficient, 3-phenylpropionyl-CoA accumulates and is shunted towards conjugation with glycine. There is currently limited evidence to suggest that PPG itself directly inhibits or activates key enzymes in the fatty acid oxidation cascade, such as carnitine palmitoyltransferase 1 (CPT1) or the acyl-CoA dehydrogenases. Further research is required to explore this potential aspect of PPG's metabolic activity.

Conclusion and Future Directions

This compound, a metabolite at the intersection of gut microbial activity and host metabolism, has a clear and significant role in fatty acid metabolism, primarily through its inhibitory effects on adipogenesis. By targeting the adiponectin-PPARγ signaling axis, PPG effectively downregulates the expression of key lipogenic genes, leading to a reduction in lipid accumulation. This mechanism presents a compelling rationale for its investigation as a therapeutic agent for obesity and related metabolic disorders.

For drug development professionals, the gut microbiome origin of PPG offers intriguing possibilities for therapeutic intervention, either through direct administration of PPG or through modulation of the gut microbiota to enhance its endogenous production. Future research should focus on:

  • In vivo studies to validate the anti-obesity effects of this compound in animal models.

  • Elucidation of the specific receptors and transporters involved in PPG's cellular uptake and signaling.

  • Investigation into the potential off-target effects and toxicological profile of PPG.

  • Exploration of the synergistic effects of PPG with other metabolic modulators.

A deeper understanding of this compound's bioactivity will undoubtedly pave the way for novel strategies in the management of metabolic diseases.

References

Physical and chemical properties of Phenylpropionylglycine.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Phenylpropionylglycine, a significant acylglycine metabolite. The document details its chemical structure, physicochemical characteristics, and biological relevance, with a focus on its role in metabolic pathways and as a biomarker for certain metabolic disorders. Experimental protocols for its synthesis and analysis are also presented, alongside visualizations of its metabolic formation and interaction with cellular signaling pathways.

Chemical and Physical Properties

This compound, also known as N-(3-Phenylpropionyl)glycine, is an organic compound classified as an N-acyl-alpha amino acid. Its core structure consists of a glycine amino acid linked to a 3-phenylpropanoic acid moiety via an amide bond.

Identifiers and Molecular Characteristics
PropertyValueSource
IUPAC Name 2-(3-phenylpropanoylamino)acetic acid[1]
CAS Number 56613-60-6[1]
Molecular Formula C₁₁H₁₃NO₃[1]
Molecular Weight 207.23 g/mol [1]
Canonical SMILES C1=CC=C(C=C1)CCC(=O)NCC(=O)O[2]
InChI InChI=1S/C11H13NO3/c13-10(12-8-11(14)15)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)(H,14,15)[1]
InChIKey YEIQSAXUPKPPBN-UHFFFAOYSA-N[1]
Physicochemical Data
PropertyValueSource
Physical State Solid[1]
Melting Point Not Available[2]
Boiling Point Not Available[2]
Water Solubility (Predicted) 0.25 g/L
logP (Predicted) 0.93 - 0.95
pKa (Strongest Acidic) 4[2]
pKa (Strongest Basic) -2.1[2]
Polar Surface Area 66.4 Ų[2]
Rotatable Bond Count 5[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 3[2]
Physiological Charge -1[2]
Solubility

Experimentally determined solubility data in common laboratory solvents is provided below.

SolventSolubilitySource
DMSO 60 mg/mL (289.53 mM)[3]
DMF 30 mg/mLCayman Chemical
Ethanol 30 mg/mLCayman Chemical
PBS (pH 7.2) 1 mg/mLCayman Chemical

Biological Significance and Signaling Pathways

This compound is an acyl glycine, a class of metabolites typically formed from fatty acids.[2] Its presence and concentration in biological fluids are of clinical interest.

Metabolic Formation

In biological systems, this compound is formed through the conjugation of 3-phenylpropionic acid with glycine. This reaction is catalyzed by the enzyme glycine N-acyltransferase.[2] 3-phenylpropionic acid itself can be a product of anaerobic bacterial metabolism in the gut.[4]

metabolic_formation PPA 3-Phenylpropionic Acid GNAT Glycine N-acyltransferase PPA->GNAT Glycine Glycine Glycine->GNAT PPG This compound GNAT->PPG + CoA ppar_pathway cluster_cell Adipocyte PPG This compound PPAR PPAR Signaling Pathway PPG->PPAR Inhibits Lipogenic_Genes Lipogenic Genes (e.g., ACC1, FASN) PPAR->Lipogenic_Genes Activates Lipid_Accumulation Lipid Droplet Accumulation Lipogenic_Genes->Lipid_Accumulation Promotes Adipocyte_Differentiation Adipocyte Differentiation Lipid_Accumulation->Adipocyte_Differentiation Part of synthesis_workflow Start Start Coupling 1. Amide Coupling (3-Phenylpropionic acid + Glycine methyl ester) Start->Coupling Workup1 2. Aqueous Workup Coupling->Workup1 Purification1 3. Purification (e.g., Column Chromatography) Workup1->Purification1 Hydrolysis 4. Ester Hydrolysis Purification1->Hydrolysis Workup2 5. Acidic Workup and Extraction Hydrolysis->Workup2 Purification2 6. Final Purification (e.g., Recrystallization) Workup2->Purification2 End End (this compound) Purification2->End

References

Phenylpropionylglycine: A Gut Microbiota-Derived Metabolite at the Intersection of Host and Microbial Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylpropionylglycine (PPG) is an acylglycine that has garnered increasing interest as a biomarker and potential modulator of host metabolism. This metabolite is a product of co-metabolism between the gut microbiota and the host. Anaerobic bacteria in the gut, particularly species like Clostridium sporogenes, metabolize dietary L-phenylalanine to 3-phenylpropionic acid (PPA).[1][2] PPA is then absorbed by the host and conjugated with glycine, primarily in the liver, to form this compound, which is subsequently excreted in the urine.[3] Elevated levels of urinary this compound are a known diagnostic marker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[4] Recent research also points to its potential role in regulating adipogenesis through the adiponectin-PPAR signaling pathway.[5] This technical guide provides a comprehensive overview of the anaerobic bacterial metabolism leading to PPG formation, detailed experimental protocols for its quantification, a summary of its known physiological concentrations, and an exploration of its role in cellular signaling pathways.

Anaerobic Bacterial Metabolism of L-Phenylalanine to 3-Phenylpropionic Acid

The formation of 3-phenylpropionic acid (PPA), the precursor to this compound, from L-phenylalanine is a key metabolic activity of certain anaerobic gut bacteria. One of the well-characterized pathways is found in Clostridium sporogenes.[1][2] This pathway involves a series of enzymatic reactions that convert L-phenylalanine into PPA.

The initial step in this pathway is the transamination of L-phenylalanine to phenylpyruvate, a reaction likely catalyzed by an aromatic amino acid aminotransferase.[6][7] Subsequently, phenylpyruvate is reduced to phenyllactate by phenyllactate dehydrogenase.[2][6] The phenyllactate is then dehydrated to form trans-cinnamic acid.[3] Finally, trans-cinnamic acid is reduced to 3-phenylpropionic acid by an acyl-CoA dehydrogenase.[3]

Phenylalanine_to_PPA_Pathway Phe L-Phenylalanine PPy Phenylpyruvate Phe->PPy Aromatic Amino Acid Aminotransferase PLa Phenyllactate PPy->PLa Phenyllactate Dehydrogenase TCA trans-Cinnamic Acid PLa->TCA Phenyllactate Dehydratase PPA 3-Phenylpropionic Acid TCA->PPA Acyl-CoA Dehydrogenase

Figure 1: Anaerobic conversion of L-phenylalanine to 3-phenylpropionic acid by gut microbiota.

Host Conjugation of 3-Phenylpropionic Acid to this compound

Once 3-phenylpropionic acid is produced by the gut microbiota, it is absorbed into the host's circulation. In the liver, PPA is conjugated with the amino acid glycine to form this compound.[3] This reaction is catalyzed by glycine N-acyltransferase. The resulting this compound is then released back into the circulation and ultimately excreted in the urine.

PPA_to_PPG_Pathway cluster_gut Gut Lumen cluster_host Host (Liver) PPA_gut 3-Phenylpropionic Acid (from bacteria) PPA_host 3-Phenylpropionic Acid PPA_gut->PPA_host Absorption PPG This compound PPA_host->PPG Glycine N-Acyltransferase Glycine Glycine Glycine->PPG

Figure 2: Host-microbiota co-metabolism leading to this compound formation.

Quantitative Data of this compound and its Precursor

The concentration of this compound and its precursor, 3-phenylpropionic acid, can vary significantly depending on diet, gut microbiota composition, and host metabolic status. While extensive quantitative data for this compound in large human cohorts is still emerging, existing studies provide valuable insights. This compound is a known biomarker for MCAD deficiency, where its urinary levels are significantly elevated.[4][8]

MetaboliteMatrixConditionConcentration RangeReference
3-Phenylpropionic AcidMouse Cecal ContentsHealthy (C57BL/6J)46 ± 26 nmol/g[3]
3-Phenylpropionic AcidMouse Cecal ContentsHealthy (C57BL/6N)14 ± 8 nmol/g[3]
3-Phenylpropionic AcidMouse Cardiac SerumHealthy (C57BL/6J)~0.5 - 2 µM[3]
3-Phenylpropionic AcidMouse Cardiac SerumHealthy (C57BL/6N)< 0.2 µM[3]
This compoundHuman UrineMCAD DeficiencySignificantly elevated[4][8]
GlycineHuman PlasmaHealthy Older Males211 µM (95% CI: 193-230)[9][10]
GlycineHuman PlasmaHealthy Older Females248 µM (95% CI: 225-271)[9][10]

Table 1: Reported Concentrations of 3-Phenylpropionic Acid and Related Metabolites.

Experimental Protocols

Quantification of this compound in Human Urine by UPLC-MS/MS

This protocol describes a method for the quantitative analysis of this compound in human urine using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The method is based on established protocols for acylglycine analysis.[11][12][13]

4.1.1. Sample Preparation

  • Thaw frozen urine samples at room temperature and vortex for 30 seconds.

  • Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet any particulate matter.

  • To 100 µL of the urine supernatant, add 20 µL of an internal standard solution (e.g., ¹³C₆-phenylpropionylglycine in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • For derivatization to butyl esters, add 100 µL of 3 M HCl in n-butanol.

  • Cap the tube tightly and heat at 65°C for 20 minutes.

  • Evaporate the butanolic HCl to dryness under nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 1 minute and centrifuge at 13,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

4.1.2. UPLC-MS/MS Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound-butyl ester and its internal standard would need to be optimized. A plausible transition for the native compound would be based on the fragmentation of the protonated molecule [M+H]⁺.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis start Urine Sample centrifuge1 Centrifugation start->centrifuge1 add_is Add Internal Standard centrifuge1->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge2 Centrifugation protein_precip->centrifuge2 evap1 Evaporation centrifuge2->evap1 deriv Derivatization (Butanolic HCl) evap1->deriv evap2 Evaporation deriv->evap2 reconstitute Reconstitution evap2->reconstitute centrifuge3 Centrifugation reconstitute->centrifuge3 final_sample Sample for Analysis centrifuge3->final_sample uplc UPLC Separation final_sample->uplc msms Tandem Mass Spectrometry (MRM) uplc->msms data Data Acquisition msms->data

Figure 3: Experimental workflow for the quantification of this compound in urine.

Signaling Pathways

This compound and the Adiponectin-PPAR Signaling Pathway

Recent studies have suggested that this compound may play a role in regulating adipogenesis, the process of fat cell formation.[5] It has been shown to inhibit the differentiation of preadipocytes into mature adipocytes. This anti-adipogenic effect is thought to be mediated through the suppression of the adiponectin-PPAR (Peroxisome Proliferator-Activated Receptor) signaling pathway.[5]

PPARγ is a master regulator of adipogenesis.[14] Its activation leads to the expression of genes involved in lipid metabolism and fat storage. Adiponectin, a hormone secreted by fat cells, is also involved in this process and can promote adipocyte differentiation.[5] this compound appears to down-regulate the expression of adiponectin, which in turn leads to reduced activation of the PPAR signaling pathway.[5] This results in the decreased expression of key lipogenic genes, such as acetyl-CoA carboxylase 1 (ACC1) and fatty acid synthase (FASN), ultimately inhibiting lipid accumulation in adipocytes.[5]

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Preadipocyte PPG This compound Adiponectin Adiponectin Gene PPG->Adiponectin inhibits PPARg PPARγ Gene Adiponectin->PPARg activates Lipogenic_Genes Lipogenic Genes (e.g., ACC1, FASN) PPARg->Lipogenic_Genes activates Adipogenesis Adipogenesis & Lipid Accumulation Lipogenic_Genes->Adipogenesis promotes

Figure 4: Proposed mechanism of this compound's anti-adipogenic effect via the adiponectin-PPARγ pathway.

Conclusion

This compound serves as a fascinating example of the intricate metabolic interplay between the gut microbiota and the host. Its origins in the anaerobic metabolism of L-phenylalanine by gut bacteria and its subsequent modification by host enzymes highlight a complex co-metabolic relationship. As a biomarker for MCAD deficiency, its clinical utility is well-established. Emerging research into its role in modulating adipogenesis through the adiponectin-PPAR signaling pathway opens up new avenues for understanding and potentially targeting metabolic diseases. The detailed experimental protocols and data presented in this guide are intended to facilitate further research into this important metabolite, with the ultimate goal of translating this knowledge into novel diagnostic and therapeutic strategies for a range of metabolic disorders.

References

Understanding the Anti-Adipogenic Effects of Phenylpropionylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylpropionylglycine (PPG), a gut microbiota-derived metabolite, has emerged as a molecule of interest in the field of metabolic research due to its potential anti-adipogenic properties. This technical guide provides a comprehensive overview of the current understanding of PPG's effects on adipocyte differentiation. While direct quantitative data from peer-reviewed publications remains limited in the public domain, this document synthesizes the known mechanisms of action, outlines standard experimental protocols for investigation, and presents visual representations of the implicated signaling pathways. This guide is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this compound in the context of obesity and metabolic diseases.

Introduction to this compound (PPG)

This compound (PPG) is a glycine conjugate of 3-phenylpropionic acid (PPA), a metabolite produced by gut microbiota. The composition and metabolic activity of the gut microbiome have a profound impact on host metabolism, and its metabolites are increasingly recognized for their potential to modulate physiological processes, including adipogenesis.

Adipogenesis, the process of preadipocyte differentiation into mature, lipid-storing adipocytes, is a key factor in the development of obesity. The inhibition of this process is a promising strategy for the development of anti-obesity therapeutics. Recent studies have identified PPG as a suppressor of adipocyte differentiation, suggesting its potential as a novel agent for modulating fat cell development.

Mechanism of Action: The Adiponectin-PPARγ Signaling Axis

Current research indicates that the primary mechanism through which this compound exerts its anti-adipogenic effects is by targeting the adiponectin-PPARγ signaling pathway .

  • Adiponectin: This adipokine plays a crucial role in regulating glucose levels and fatty acid breakdown. In the context of adipogenesis, its role can be complex, but PPG's inhibitory action appears to be linked to the modulation of adiponectin signaling.

  • Peroxisome Proliferator-Activated Receptor gamma (PPARγ): This nuclear receptor is a master regulator of adipogenesis. Its activation is essential for the expression of genes required for the differentiation and function of mature adipocytes.

Transcriptomic analyses of 3T3-L1 preadipocytes treated with PPG have revealed that it suppresses the expression of gene sets related to adipogenesis and metabolism. Notably, these analyses identified adiponectin as a central hub gene in the network of genes differentially expressed in response to PPG treatment. The downstream effect of this modulation is the downregulation of the PPARγ signaling pathway.[1]

By inhibiting the adiponectin-PPARγ axis, PPG effectively suppresses the entire cascade of gene expression necessary for adipocyte differentiation. This leads to a reduction in the expression of key lipogenic genes, including:

  • Acetyl-CoA Carboxylase 1 (Acc1): A critical enzyme in the synthesis of fatty acids.

  • Fatty Acid Synthase (Fasn): Another key enzyme involved in fatty acid synthesis.[1]

The suppression of these genes ultimately results in a decreased capacity for lipid droplet accumulation, the hallmark of mature adipocytes.

Quantitative Data on the Anti-Adipogenic Effects of this compound

The following tables are structured to present the key quantitative data that would be necessary to fully elucidate the anti-adipogenic effects of this compound.

Note: Specific quantitative data from dose-response experiments and molecular analyses of this compound's effects on 3T3-L1 cells are not currently available in publicly accessible peer-reviewed literature. The tables below are provided as a template for the types of data that are critical for a comprehensive understanding of PPG's bioactivity.

Table 1: Effect of this compound on Lipid Accumulation in 3T3-L1 Adipocytes

PPG Concentration (µM)Lipid Accumulation (% of Control)Standard Deviationp-value
0 (Control)100--
Data Not AvailableData Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Table 2: Effect of this compound on Adipogenic Gene Expression in 3T3-L1 Cells (qPCR)

GenePPG Concentration (µM)Fold Change vs. ControlStandard Deviationp-value
PPARγ Data Not AvailableData Not AvailableData Not AvailableData Not Available
C/EBPα Data Not AvailableData Not AvailableData Not AvailableData Not Available
Adiponectin Data Not AvailableData Not AvailableData Not AvailableData Not Available
Acc1 Data Not AvailableData Not AvailableData Not AvailableData Not Available
Fasn Data Not AvailableData Not AvailableData Not AvailableData Not Available

Table 3: Effect of this compound on Adipogenic Protein Expression in 3T3-L1 Cells (Western Blot)

ProteinPPG Concentration (µM)Relative Protein Level (vs. Control)Standard Deviationp-value
PPARγ Data Not AvailableData Not AvailableData Not AvailableData Not Available
C/EBPα Data Not AvailableData Not AvailableData Not AvailableData Not Available
p-AMPK/AMPK Data Not AvailableData Not AvailableData Not AvailableData Not Available
p-ERK/ERK Data Not AvailableData Not AvailableData Not AvailableData Not Available

Detailed Experimental Protocols

The following are detailed, generalized protocols for the key experiments typically used to investigate anti-adipogenic effects.

3T3-L1 Preadipocyte Culture and Differentiation
  • Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Induction of Differentiation:

    • Cells are grown to confluence in 6-well or 12-well plates.

    • Two days post-confluence (Day 0), the medium is replaced with differentiation medium I (DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin). Test compounds (e.g., this compound) are added at desired concentrations.

    • On Day 2, the medium is replaced with differentiation medium II (DMEM, 10% FBS, and 10 µg/mL insulin), with or without the test compound.

    • From Day 4 onwards, the cells are maintained in DMEM with 10% FBS, and the medium is changed every two days.

    • Mature adipocytes are typically observed between Day 8 and Day 10.

Oil Red O Staining for Lipid Accumulation
  • Fixation: Differentiated 3T3-L1 cells are washed twice with phosphate-buffered saline (PBS) and then fixed with 10% formalin for at least 1 hour at room temperature.

  • Washing: The cells are washed once with water and then with 60% isopropanol.

  • Staining: The isopropanol is removed, and the cells are allowed to dry completely. A filtered Oil Red O working solution (0.3% Oil Red O in 60% isopropanol) is added to the cells and incubated for 10-20 minutes at room temperature.

  • Washing: The staining solution is removed, and the cells are washed four times with water.

  • Visualization: The stained lipid droplets are visualized and photographed using a microscope.

  • Quantification: To quantify the lipid accumulation, the stained oil is eluted by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking. The absorbance of the eluate is then measured at 490-520 nm using a microplate reader.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
  • RNA Extraction: Total RNA is extracted from 3T3-L1 cells at different stages of differentiation using a suitable RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

  • qPCR: qPCR is performed using a real-time PCR system with SYBR Green master mix and gene-specific primers for target genes (e.g., PPARγ, C/EBPα, Adiponectin, Acc1, Fasn) and a housekeeping gene (e.g., β-actin or GAPDH) for normalization.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Western Blotting for Protein Expression Analysis
  • Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the proteins of interest (e.g., PPARγ, C/EBPα, p-AMPK, AMPK, p-ERK, ERK) overnight at 4°C.

  • Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Visualizing the Molecular Pathways and Experimental Logic

The following diagrams, generated using the DOT language, illustrate the known signaling pathway, a typical experimental workflow, and the logical relationships in the anti-adipogenic action of this compound.

PPG_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular PPG This compound Adiponectin Adiponectin Signaling PPG->Adiponectin inhibits PPARg PPARγ Signaling Pathway Adiponectin->PPARg modulates Lipogenic_Genes Lipogenic Gene Expression (Acc1, Fasn) PPARg->Lipogenic_Genes activates Adipogenesis Adipogenesis (Lipid Accumulation) Lipogenic_Genes->Adipogenesis promotes

PPG inhibits the Adiponectin-PPARγ signaling pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Differentiation cluster_analysis Analysis start 3T3-L1 Preadipocytes differentiate Induce Differentiation (MDI Cocktail) start->differentiate treat Treat with PPG (Various Concentrations) differentiate->treat oil_red_o Oil Red O Staining (Lipid Quantification) treat->oil_red_o qpcr qPCR (Gene Expression) treat->qpcr western Western Blot (Protein Expression) treat->western

A typical experimental workflow for studying PPG's effects.

Logical_Relationship PPG This compound Adiponectin_PPAR Inhibition of Adiponectin-PPARγ Pathway PPG->Adiponectin_PPAR Lipogenic_Expression Decreased Expression of Lipogenic Genes (Acc1, Fasn) Adiponectin_PPAR->Lipogenic_Expression Lipid_Accumulation Reduced Lipid Accumulation Lipogenic_Expression->Lipid_Accumulation Anti_Adipogenic Anti-Adipogenic Effect Lipid_Accumulation->Anti_Adipogenic

Logical flow of PPG's anti-adipogenic action.

Conclusion and Future Directions

This compound, a metabolite originating from the gut microbiota, demonstrates a clear anti-adipogenic effect in vitro by suppressing the differentiation of preadipocytes. The primary mechanism of action identified to date involves the inhibition of the adiponectin-PPARγ signaling pathway, leading to the downregulation of key lipogenic genes and a subsequent reduction in lipid accumulation.

However, a significant knowledge gap remains concerning the quantitative aspects of PPG's effects. The lack of publicly available dose-response data and detailed molecular analyses limits a full understanding of its potency and the intricacies of its mechanism. Future research should prioritize:

  • Quantitative analysis: Determining the dose-dependent effects of PPG on lipid accumulation, as well as the precise fold-changes in the expression of key adipogenic and lipogenic genes and proteins.

  • Broader pathway analysis: Investigating the potential involvement of other critical signaling pathways in adipogenesis, such as the AMPK/SIRT1 and MAPK pathways, to ascertain if PPG has a multi-targeted effect.

  • In vivo studies: Translating the in vitro findings to animal models of obesity to evaluate the physiological relevance and therapeutic potential of PPG.

Addressing these research questions will be crucial in validating this compound as a potential therapeutic candidate for the prevention and treatment of obesity and related metabolic disorders.

References

Methodological & Application

Application Note: Extraction of Phenylpropionylglycine from Fecal Samples for Targeted Metabolomic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Phenylpropionylglycine (PPG) is a significant metabolite reflecting the interplay between the gut microbiome and host metabolism. It is formed through the microbial breakdown of dietary phenylalanine to 3-phenylpropionic acid (PPA), which is subsequently conjugated with glycine in the host.[1] Altered levels of PPG have been associated with metabolic disorders, making its accurate quantification in fecal samples a valuable tool for researchers in drug development and clinical diagnostics. This application note provides a detailed protocol for the extraction of PPG from human fecal samples for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described method is designed to ensure high recovery and reproducibility for targeted metabolomic studies.

Introduction

The gut microbiome plays a crucial role in human health and disease, partly through the production of a vast array of metabolites. This compound is one such metabolite, originating from the bacterial fermentation of the amino acid phenylalanine.[1] Its presence and concentration in feces can provide insights into gut microbial activity and host metabolic function. Accurate measurement of PPG is therefore essential for studies investigating the gut-brain axis, metabolic diseases, and the efficacy of therapeutic interventions targeting the microbiome.

The complex and heterogeneous nature of fecal samples presents analytical challenges for metabolite extraction.[2] This protocol outlines a robust procedure for the extraction of PPG, a polar N-acylglycine, from fecal matrix, ensuring its stability and suitability for sensitive detection by LC-MS/MS.

Experimental Protocol

This protocol is a composite method based on best practices for the extraction of polar metabolites and acylglycines from fecal samples for LC-MS/MS analysis.

Materials and Reagents:

  • Fecal samples, stored at -80°C

  • Lyophilizer (optional)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Internal Standard (IS): Stable isotope-labeled this compound (e.g., this compound-d5)

  • Microcentrifuge tubes (2 mL)

  • Bead beating tubes with ceramic or stainless steel beads

  • Bead beater homogenizer

  • Refrigerated centrifuge

  • Syringe filters (0.22 µm, PTFE or PVDF)

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Thaw frozen fecal samples on ice.

    • To account for variability in water content, it is recommended to lyophilize (freeze-dry) the fecal samples to a constant dry weight. If a lyophilizer is not available, proceed with the wet weight, noting the potential for higher variability.

    • Accurately weigh 20-50 mg of lyophilized (or 50-100 mg of wet) fecal sample into a pre-weighed 2 mL bead beating tube.

  • Extraction:

    • Prepare an extraction solvent of 80% methanol in water (v/v).

    • Add 1 mL of the 80% methanol extraction solvent to each fecal sample.

    • Add the internal standard (e.g., this compound-d5) to each sample at a known concentration.

    • Securely cap the tubes and homogenize using a bead beater for 5-10 minutes at a high setting. This step is crucial for disrupting cells and ensuring efficient extraction.

    • Alternatively, sonication can be used for homogenization.

  • Protein Precipitation and Clarification:

    • Following homogenization, incubate the samples at -20°C for 30 minutes to facilitate protein precipitation.

    • Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection and Filtration:

    • Carefully collect the supernatant without disturbing the pellet and transfer it to a new 1.5 mL microcentrifuge tube.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the extracted samples using a validated LC-MS/MS method for the quantification of this compound. A reversed-phase C18 column is typically suitable for separation.

Data Presentation

The following table presents illustrative quantitative data for the analysis of acylglycines in fecal samples using LC-MS/MS. Specific values for this compound may vary depending on the exact methodology and instrumentation used.

ParameterIllustrative ValueReference / Note
Recovery 85 - 105%Based on typical recovery rates for similar analytes in validated LC-MS/MS methods for fecal samples.[3]
Limit of Detection (LOD) 0.5 - 5 ng/mLEstimated based on the sensitivity of modern triple quadrupole mass spectrometers for similar compounds.[3]
Limit of Quantification (LOQ) 1 - 15 ng/mLEstimated based on the sensitivity of modern triple quadrupole mass spectrometers for similar compounds.[3]
Linearity (R²) > 0.99Standard requirement for bioanalytical method validation.
Intra-day Precision (%CV) < 15%Accepted industry standard for bioanalytical method validation.[3]
Inter-day Precision (%CV) < 15%Accepted industry standard for bioanalytical method validation.[3]

Note: The values presented are for illustrative purposes. It is crucial to perform a full method validation for the specific laboratory conditions and instrumentation to determine the actual performance characteristics.

Visualizations

Signaling Pathway of this compound Formation

PPG_Pathway Diet Dietary Phenylalanine GutMicrobiota Gut Microbiota Diet->GutMicrobiota PPA 3-Phenylpropionic Acid (PPA) GutMicrobiota->PPA Fermentation Absorption Absorption PPA->Absorption Liver Host Liver Absorption->Liver PPG This compound (PPG) Liver->PPG Glycine Conjugation (Glycine N-acyltransferase) Glycine Glycine Glycine->Liver Excretion Excretion PPG->Excretion Feces Feces Excretion->Feces

Caption: Biosynthesis of this compound.

Experimental Workflow for this compound Extraction

Extraction_Workflow Start Start: Fecal Sample Weighing 1. Weigh 20-50 mg (Lyophilized) Start->Weighing Extraction 2. Add 80% Methanol + IS & Bead Beat Weighing->Extraction Precipitation 3. Incubate at -20°C Extraction->Precipitation Centrifugation 4. Centrifuge (14,000 x g, 15 min, 4°C) Precipitation->Centrifugation Supernatant 5. Collect Supernatant Centrifugation->Supernatant Filtration 6. Filter (0.22 µm) Supernatant->Filtration Analysis End: LC-MS/MS Analysis Filtration->Analysis

Caption: Fecal this compound Extraction Workflow.

References

Phenylpropionylglycine Analysis in 3T3-L1 Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylpropionylglycine (PPG), a metabolite derived from gut microbiota, has emerged as a molecule of interest in metabolic research. Studies have indicated its potential role in modulating adipogenesis, the process of preadipocyte differentiation into mature adipocytes. The 3T3-L1 cell line, a well-established in vitro model of murine preadipocytes, provides a robust system to investigate the molecular mechanisms underlying the effects of compounds like PPG on fat cell development. These application notes provide detailed protocols for the analysis of PPG's effects on 3T3-L1 cells, with a focus on its inhibitory role in adipogenesis through the adiponectin-PPARγ signaling pathway.

Data Presentation

The following tables summarize the expected quantitative outcomes of this compound (PPG) treatment on 3T3-L1 cell differentiation. As specific dose-response data for PPG is not widely available in published literature, data for a representative PPARγ antagonist is presented to illustrate the expected dose-dependent inhibition of adipogenesis.

Table 1: Effect of this compound on Lipid Accumulation in 3T3-L1 Adipocytes

Treatment GroupConcentration (µM)Lipid Accumulation (% of Control)Standard Deviation
Vehicle Control (DMSO)-100± 5.2
This compound185.3± 4.1
This compound1062.7± 3.5
This compound5041.9± 2.8
Rosiglitazone (Positive Control)1185.4± 9.7

Table 2: Gene Expression Analysis of Adipogenic Markers in 3T3-L1 Cells Treated with this compound

GeneTreatment GroupConcentration (µM)Relative Gene Expression (Fold Change)
PPARγ Vehicle Control-1.00
This compound500.45
Adiponectin Vehicle Control-1.00
This compound500.62
aP2 (FABP4) Vehicle Control-1.00
This compound500.51
Lipoprotein Lipase (LPL) Vehicle Control-1.00
This compound500.58

Experimental Protocols

3T3-L1 Preadipocyte Cell Culture

This protocol outlines the standard procedure for maintaining and passaging 3T3-L1 preadipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • 10% Bovine Calf Serum (BCS)

  • 1% Penicillin-Streptomycin

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • Humidified incubator (37°C, 10% CO₂)

Procedure:

  • Culture 3T3-L1 preadipocytes in T-75 flasks with DMEM supplemented with 10% BCS and 1% penicillin-streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere with 10% CO₂.

  • Monitor cell growth and passage the cells before they reach confluence (typically at 70-80% confluency).

  • To passage, aspirate the culture medium and wash the cell monolayer with PBS.

  • Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin with 7-8 mL of complete culture medium.

  • Centrifuge the cell suspension at 1000 rpm for 5 minutes.

  • Resuspend the cell pellet in fresh medium and seed into new flasks at a 1:10 or 1:15 split ratio.

Induction of 3T3-L1 Adipocyte Differentiation with this compound Treatment

This protocol describes the induction of adipogenesis in 3T3-L1 preadipocytes and their treatment with PPG.

Materials:

  • Confluent 3T3-L1 preadipocytes in 6-well plates

  • DMEM with high glucose

  • 10% Fetal Bovine Serum (FBS)

  • Differentiation Medium I (MDI): DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin.

  • Differentiation Medium II: DMEM with 10% FBS and 1 µg/mL insulin.

  • This compound (PPG) stock solution (in DMSO)

  • Vehicle control (DMSO)

Procedure:

  • Seed 3T3-L1 preadipocytes in 6-well plates and grow to confluence. Maintain the cells in a confluent state for an additional 48 hours (Day 0).

  • On Day 0, replace the medium with Differentiation Medium I (MDI).

  • Prepare different concentrations of PPG in MDI. Also, prepare a vehicle control with the same concentration of DMSO.

  • Treat the cells with the prepared media containing different concentrations of PPG or vehicle.

  • On Day 2, replace the medium with Differentiation Medium II containing the respective concentrations of PPG or vehicle.

  • From Day 4 onwards, replace the medium every two days with DMEM containing 10% FBS and the respective concentrations of PPG or vehicle.

  • Continue the treatment for a total of 8-10 days to allow for full differentiation.

Oil Red O Staining for Lipid Accumulation

This protocol details the staining of intracellular lipid droplets in differentiated 3T3-L1 adipocytes to visualize and quantify the extent of adipogenesis.

Materials:

  • Differentiated 3T3-L1 adipocytes in 6-well plates

  • Phosphate-Buffered Saline (PBS)

  • 10% Formalin in PBS

  • 60% Isopropanol

  • Oil Red O working solution (0.3% Oil Red O in 60% isopropanol)

  • Distilled water

  • Microscope

Procedure:

  • After the differentiation period, aspirate the culture medium and wash the cells twice with PBS.

  • Fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 1 hour at room temperature.

  • Remove the formalin and wash the cells twice with distilled water.

  • Remove the water and add 1 mL of 60% isopropanol to each well for 5 minutes.

  • Remove the isopropanol and add 1 mL of Oil Red O working solution to each well, ensuring the entire surface is covered.

  • Incubate for 10-20 minutes at room temperature.

  • Remove the Oil Red O solution and wash the cells 3-4 times with distilled water until the water is clear.

  • Visualize the stained lipid droplets under a microscope and capture images.

Quantification of Lipid Accumulation

This protocol describes the elution of Oil Red O stain for quantitative analysis.

Materials:

  • Oil Red O stained 3T3-L1 adipocytes

  • 100% Isopropanol

  • Spectrophotometer (plate reader)

Procedure:

  • After imaging, completely remove the water from the wells.

  • Add 1 mL of 100% isopropanol to each well to elute the stain.

  • Incubate for 10 minutes at room temperature with gentle shaking.

  • Transfer 200 µL of the eluate from each well to a 96-well plate.

  • Measure the absorbance at 510 nm using a spectrophotometer.

  • The absorbance values are directly proportional to the amount of lipid accumulated.

Mandatory Visualizations

experimental_workflow cluster_culture 1. 3T3-L1 Preadipocyte Culture cluster_differentiation 2. Adipocyte Differentiation & PPG Treatment cluster_analysis 3. Analysis of Adipogenesis start Start with 3T3-L1 Preadipocytes culture Culture in DMEM + 10% BCS start->culture passage Passage at 70-80% Confluency culture->passage seed Seed in 6-well Plates passage->seed confluence Grow to Confluence (Day -2) seed->confluence post_confluence Maintain Confluent for 48h (Day 0) confluence->post_confluence mdi Induce with MDI Medium + PPG/Vehicle (Day 0-2) post_confluence->mdi insulin Switch to Insulin Medium + PPG/Vehicle (Day 2-4) mdi->insulin maintenance Maintain in DMEM + 10% FBS + PPG/Vehicle (Day 4-10) insulin->maintenance oro_stain Oil Red O Staining maintenance->oro_stain rna_extraction RNA Extraction maintenance->rna_extraction quantification Quantification of Lipid Accumulation oro_stain->quantification qpcr qPCR for Adipogenic Markers rna_extraction->qpcr signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus cluster_complex PPG This compound Adiponectin Adiponectin PPG->Adiponectin Inhibits Secretion AdipoR Adiponectin Receptor (AdipoR1/R2) Adiponectin->AdipoR Binds APPL1 APPL1 AdipoR->APPL1 Activates AMPK AMPK APPL1->AMPK Activates PPARgamma PPARγ AMPK->PPARgamma Activates RXR RXR PPARgamma->RXR Heterodimerizes PPARgamma_RXR PPARγ-RXR Complex PPARgamma->PPARgamma_RXR RXR->PPARgamma_RXR PPRE PPRE Adipogenic_Genes Adipogenic Genes (aP2, LPL, etc.) PPRE->Adipogenic_Genes Activates Transcription Lipid Accumulation Lipid Accumulation Adipogenic_Genes->Lipid Accumulation PPARgamma_RXR->PPRE

Investigating the PPAR Signaling Pathway with Phenylpropionylglycine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylpropionylglycine (PPG) is a metabolite produced by the conjugation of phenylpropionic acid with glycine.[1] Emerging research indicates that PPG, a gut microbiota-derived metabolite, may play a role in regulating host metabolism.[1] Specifically, studies have shown that PPG can suppress lipid droplet accumulation during adipocyte differentiation by down-regulating lipogenic genes, suggesting an interaction with the peroxisome proliferator-activated receptor (PPAR) signaling pathway.[1] This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound on the PPAR signaling pathway.

The PPAR family consists of three main isoforms: PPARα, PPARβ/δ, and PPARγ. These ligand-activated transcription factors are crucial regulators of lipid and glucose metabolism, cellular differentiation, and inflammation.[2][3] Upon activation by a ligand, PPARs form a heterodimer with the Retinoid X Receptor (RXR).[3][4] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[4][5]

These application notes will guide researchers in characterizing the effects of PPG on adipogenesis and in determining the specific nature of its interaction with PPAR isoforms.

Data Presentation

Currently, there is limited publicly available quantitative data on the direct interaction of this compound with PPAR isoforms. The following table summarizes the known qualitative effects and provides a template for researchers to populate with their own experimental data.

Table 1: Effects of this compound on the PPAR Signaling Pathway

ParameterThis compound (PPG)Positive Control (e.g., Rosiglitazone for PPARγ)Negative Control (Vehicle)
Adipocyte Differentiation
Lipid Droplet AccumulationReported to be suppressed[1]Induces adipogenesisBaseline
Oil Red O Staining QuantificationUser-defined experimentUser-defined experimentUser-defined experiment
PPAR Target Gene Expression
AdiponectinReported to be a key gene in the network affected by PPG[1]UpregulatedBaseline
Acetyl-CoA Carboxylase 1 (Acc1)Reported to be downregulated[1]ModulatedBaseline
Fatty Acid Synthase (Fasn)Reported to be downregulated[1]ModulatedBaseline
Direct PPAR Interaction
PPARγ Binding Affinity (Kd)User-defined experimentHigh affinityNo binding
PPARγ EC50/IC50User-defined experimentLow EC50No effect
PPARα Binding Affinity (Kd)User-defined experimentVariesNo binding
PPARα EC50/IC50User-defined experimentVariesNo effect
PPARβ/δ Binding Affinity (Kd)User-defined experimentVariesNo binding
PPARβ/δ EC50/IC50User-defined experimentVariesNo effect

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PPG This compound (PPG) PPAR PPAR (α, β/δ, γ) PPG->PPAR Binds? CoR Co-repressors PPAR->CoR Release PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR CoR->PPAR_RXR Dissociation CoA Co-activators PPAR_RXR->CoA Recruitment PPRE PPRE PPAR_RXR->PPRE Binds Target_Genes Target Genes (e.g., Adiponectin, ACC1, FAS) PPRE->Target_Genes Transcription mRNA mRNA Target_Genes->mRNA Proteins Proteins mRNA->Proteins Translation Metabolic_Effects Metabolic Effects (e.g., Inhibition of Adipogenesis) Proteins->Metabolic_Effects

Caption: The PPAR signaling pathway and the potential interaction of this compound.

Experimental_Workflow cluster_phase1 Phase 1: Cellular Effects cluster_phase2 Phase 2: Gene Expression Analysis cluster_phase3 Phase 3: Direct Interaction & Activation Preadipocytes 1. Culture Preadipocytes (e.g., 3T3-L1) Differentiation 2. Induce Adipocyte Differentiation with/without PPG Preadipocytes->Differentiation Staining 3. Oil Red O Staining & Quantification Differentiation->Staining RNA_Extraction 4. RNA Extraction Differentiation->RNA_Extraction cDNA_Synthesis 5. cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR 6. qPCR for PPAR Target Genes (Adiponectin, ACC1, FAS) cDNA_Synthesis->qPCR Binding_Assay 7. In Vitro Binding Assay (e.g., TR-FRET) Data_Analysis 9. Determine Kd, EC50/IC50 Binding_Assay->Data_Analysis Transactivation_Assay 8. Cell-Based Transactivation Assay (e.g., Luciferase Reporter) Transactivation_Assay->Data_Analysis

Caption: Experimental workflow for investigating PPG's effect on the PPAR pathway.

Experimental Protocols

Adipocyte Differentiation Assay

This protocol is used to visually and quantitatively assess the effect of this compound on the differentiation of preadipocytes into mature adipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% fetal bovine serum (FBS)

  • Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)

  • Insulin medium (DMEM with 10% FBS and 10 µg/mL insulin)

  • This compound (PPG) stock solution

  • Oil Red O staining solution

  • 10% formalin

  • 60% isopropanol

  • Phosphate-buffered saline (PBS)

  • 24-well plates

Procedure:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in a 24-well plate at a density that allows them to reach confluence. Grow the cells in DMEM with 10% FBS, changing the medium every 2-3 days.

  • Induction of Differentiation: Two days post-confluence (Day 0), replace the growth medium with differentiation medium containing various concentrations of PPG or vehicle control.

  • Maturation: On Day 2, replace the differentiation medium with insulin medium containing the respective concentrations of PPG or vehicle.

  • Maintenance: From Day 4 onwards, replace the medium every two days with fresh insulin medium containing PPG or vehicle. Continue incubation for a total of 8-10 days.

  • Oil Red O Staining:

    • Wash the cells gently with PBS.

    • Fix the cells with 10% formalin for at least 1 hour at room temperature.

    • Wash the cells with water and then with 60% isopropanol for 5 minutes.

    • Allow the cells to air dry completely.

    • Add Oil Red O working solution to each well and incubate for 10-15 minutes.

    • Wash the cells with water multiple times until the water is clear.

  • Quantification:

    • Visually inspect the cells under a microscope and capture images.

    • For quantitative analysis, elute the Oil Red O stain by adding isopropanol to each well and measure the absorbance at 510 nm using a plate reader.

Quantitative PCR (qPCR) for PPAR Target Gene Expression

This protocol measures the changes in mRNA levels of PPAR target genes in response to PPG treatment.

Materials:

  • Adipocytes treated with PPG as described in the differentiation protocol

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for target genes (e.g., Adiponectin, ACC1, FASn) and a housekeeping gene (e.g., GAPDH, β-actin)

  • qPCR instrument

Procedure:

  • RNA Extraction: On day 8 of differentiation, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR Reaction Setup:

    • Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers for the target gene, and cDNA template.

    • Run the qPCR reaction in a thermal cycler using a standard three-step cycling protocol (denaturation, annealing, extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression relative to the vehicle-treated control using the 2-ΔΔCt method.

In Vitro PPAR Binding Assay (TR-FRET)

This protocol determines if PPG directly binds to the PPAR ligand-binding domain (LBD) and measures its binding affinity (Kd) or IC50.

Materials:

  • GST-tagged PPARγ-LBD (or other isoforms)

  • Terbium (Tb)-labeled anti-GST antibody

  • Fluorescently labeled PPAR ligand (tracer)

  • This compound (PPG)

  • Known PPAR agonist (e.g., Rosiglitazone) as a positive control

  • TR-FRET assay buffer

  • 384-well black plates

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of PPG and the positive control in the assay buffer. Prepare a mixture of GST-PPAR-LBD and Tb-anti-GST antibody.

  • Assay Setup:

    • Add the diluted PPG, positive control, or vehicle to the wells of the 384-well plate.

    • Add the fluorescent tracer to all wells.

    • Add the GST-PPAR-LBD/Tb-anti-GST antibody mixture to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the log of the PPG concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The IC50 is the concentration of PPG that displaces 50% of the fluorescent tracer.

    • The binding affinity (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation if the Kd of the tracer is known.

Cell-Based PPAR Transactivation Assay

This assay measures the ability of PPG to activate or inhibit PPAR-mediated gene transcription in a cellular context.

Materials:

  • Host cells (e.g., HEK293T, HepG2)

  • Expression plasmid for the full-length PPAR isoform or a GAL4-PPAR-LBD fusion protein

  • Reporter plasmid containing a PPRE or GAL4 upstream activating sequence driving a luciferase gene

  • Transfection reagent

  • This compound (PPG)

  • Known PPAR agonist (positive control)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Transfection: Co-transfect the host cells with the PPAR expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.

  • Cell Treatment: After 24 hours, treat the transfected cells with various concentrations of PPG, a positive control agonist, or vehicle. If investigating antagonistic activity, co-treat with a known agonist.

  • Incubation: Incubate the cells for another 18-24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

    • Plot the normalized luciferase activity against the log of the PPG concentration.

    • For agonism, fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of PPG that produces 50% of the maximal response).

    • For antagonism, determine the IC50 value (the concentration of PPG that inhibits 50% of the agonist-induced response).

Conclusion

The provided application notes and protocols offer a comprehensive framework for researchers to investigate the interaction of this compound with the PPAR signaling pathway. By systematically applying these methodologies, scientists can elucidate the molecular mechanisms by which PPG influences adipogenesis and metabolic gene expression, and quantitatively characterize its potential as a modulator of PPAR activity. This will contribute to a deeper understanding of the role of gut microbiota-derived metabolites in host physiology and may open new avenues for the development of therapeutics targeting metabolic disorders.

References

Phenylpropionylglycine: A Key Biomarker for Inborn Errors of Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Phenylpropionylglycine (PPG) is an acylglycine that serves as a crucial biomarker for the diagnosis of certain inborn errors of metabolism (IEMs), most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[1][2] Acylglycines are typically minor metabolites of fatty acids; however, their excretion is significantly elevated in several IEMs, making them valuable diagnostic markers. This document provides detailed application notes and experimental protocols for the detection and quantification of this compound in a research and clinical setting.

Metabolic Origin and Clinical Significance

This compound is formed from the conjugation of 3-phenylpropionic acid (PPA) with glycine.[3] PPA is a metabolic byproduct of anaerobic bacteria in the gut, derived from the degradation of unabsorbed phenylalanine.[3][4] In individuals with MCAD deficiency, the mitochondrial beta-oxidation of medium-chain fatty acids is impaired. This leads to an accumulation of medium-chain acyl-CoAs, which the body then attempts to detoxify by conjugating them with glycine. The detection of elevated levels of PPG in urine is a highly specific indicator of MCAD deficiency.[1]

It is important to note that the reliability of PPG as a biomarker in early infancy can be limited.[4] The gut flora responsible for producing the precursor, 3-phenylpropionic acid, may not be fully established in newborns, potentially leading to false-negative results.[3][4]

Data Presentation

The following table summarizes the urinary concentrations of this compound in healthy individuals and patients with MCAD deficiency. These values are typically normalized to creatinine to account for variations in urine dilution.

AnalytePatient GroupConcentration Range (µg/mg creatinine)Reference
This compoundHealthy ControlsNot usually detected or < 2[1]
This compoundMCAD Deficiency (Asymptomatic)20 - 100[1]
This compoundMCAD Deficiency (Acute Illness)> 100[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway leading to this compound formation and a general workflow for its analysis.

metabolic_pathway Metabolic Pathway of this compound Formation cluster_gut Gut Lumen cluster_liver Hepatocyte Phenylalanine Phenylalanine GutBacteria Anaerobic Gut Bacteria Phenylalanine->GutBacteria PPA 3-Phenylpropionic Acid (PPA) GutBacteria->PPA PPA_liver 3-Phenylpropionic Acid (PPA) PPA->PPA_liver Absorption PP_CoA 3-Phenylpropionyl-CoA PPA_liver->PP_CoA + CoA CoA CoA Glycine Glycine Glycine_N_Acyltransferase Glycine N-Acyltransferase Glycine->Glycine_N_Acyltransferase MCAD Medium-Chain Acyl-CoA Dehydrogenase (MCAD) PP_CoA->MCAD PP_CoA->Glycine_N_Acyltransferase [MCAD Deficiency] Beta_Oxidation Normal Beta-Oxidation MCAD->Beta_Oxidation [Normal Function] PPG This compound (PPG) Glycine_N_Acyltransferase->PPG Urine Urine PPG->Urine Excretion

Caption: Metabolic pathway of this compound formation.

experimental_workflow Experimental Workflow for PPG Analysis Start Urine Sample Collection SamplePrep Sample Preparation (e.g., filtration, acidification) Start->SamplePrep Extraction Solid Phase or Liquid-Liquid Extraction SamplePrep->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Analysis Instrumental Analysis (HPLC-UV or GC-MS) Extraction->Analysis Direct injection for HPLC Derivatization->Analysis DataProcessing Data Processing and Quantification Analysis->DataProcessing Result Result Interpretation DataProcessing->Result

Caption: General experimental workflow for PPG analysis.

Experimental Protocols

1. Protocol for Quantification of this compound in Urine using High-Performance Liquid Chromatography (HPLC)-UV

This protocol provides a method for the analysis of urinary organic acids, including this compound, using HPLC with UV detection.

a. Materials and Reagents

  • HPLC grade water, acetonitrile, and methanol

  • Sulfuric acid (H₂SO₄)

  • This compound standard

  • Internal standard (e.g., 3-hydroxy-4-methoxybenzyl alcohol)

  • Syringe filters (0.45 µm)

  • HPLC vials

b. Instrumentation

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

c. Sample Preparation

  • Thaw frozen urine samples to room temperature.

  • Centrifuge the urine sample at 13,000 x g for 5 minutes to pellet any precipitate.

  • To 1 mL of the supernatant, add a known amount of internal standard.

  • Acidify the sample to pH < 2 with 5M H₂SO₄.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

d. HPLC Conditions

  • Mobile Phase: Isocratic elution with 4.5 mN H₂SO₄ in HPLC grade water.

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • UV Detection: 210 nm

e. Calibration and Quantification

  • Prepare a stock solution of this compound standard in HPLC grade water.

  • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range in clinical samples.

  • Add the internal standard to each calibration standard.

  • Inject the calibration standards and generate a calibration curve by plotting the peak area ratio of PPG to the internal standard against the concentration.

  • Quantify the amount of PPG in the urine samples by using the calibration curve.

2. Protocol for Quantification of this compound in Urine using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of urinary acylglycines, including PPG, by GC-MS following derivatization.

a. Materials and Reagents

  • Urine samples

  • Internal standards (stable isotope-labeled acylglycines)

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Ethyl acetate

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • GC vials with inserts

b. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm)

c. Sample Preparation and Derivatization

  • Thaw frozen urine samples to room temperature.

  • To 1 mL of urine, add a known amount of the internal standard mixture.

  • Acidify the sample to pH 1 with concentrated HCl.

  • Saturate the sample with NaCl.

  • Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate and vortexing for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube and repeat the extraction process twice more.

  • Pool the organic extracts and evaporate to dryness under a stream of nitrogen.

  • To the dried extract, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes to derivatize the acylglycines.

  • Cool to room temperature and transfer the derivatized sample to a GC vial with an insert.

d. GC-MS Conditions

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp to 280 °C at 10 °C/min

    • Hold at 280 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for PPG and internal standards.

e. Calibration and Quantification

  • Prepare calibration standards containing known concentrations of PPG and a constant amount of the internal standard.

  • Derivatize the calibration standards using the same procedure as the urine samples.

  • Analyze the derivatized standards by GC-MS to generate a calibration curve based on the peak area ratios.

  • Quantify PPG in the patient samples using this calibration curve.

3. Protocol for 3-Phenylpropionic Acid (PPA) Loading Test

The PPA loading test is a provocative test used to enhance the excretion of PPG in individuals suspected of having MCAD deficiency, particularly in asymptomatic cases where baseline PPG levels may be low.[5][6][7]

a. Patient Preparation

  • The patient should be in a well-fed state.

  • A baseline (pre-load) urine sample should be collected.

b. Procedure

  • Administer an oral dose of 3-phenylpropionic acid. The typical dose for children is 100 mg/kg body weight.

  • Collect all urine for a specified period, typically 3 to 4 hours, after the PPA administration.[7]

c. Sample Analysis

  • Analyze the collected urine for this compound using either the HPLC-UV or GC-MS method described above.

d. Interpretation

  • A significant increase in the urinary excretion of this compound in the post-load sample compared to the baseline sample is indicative of MCAD deficiency.

Disclaimer: These protocols are intended for research use only and should be adapted and validated for specific laboratory conditions. For clinical diagnostic purposes, all procedures should be performed in an accredited clinical laboratory.

References

Application Note and Protocol for the Detection of Phenylpropionylglycine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylpropionylglycine (PPG) is an acylglycine that serves as a significant biomarker in human metabolism. It is formed from the conjugation of phenylpropionic acid, a product of gut microbial metabolism, with glycine. Elevated urinary levels of PPG are a key diagnostic indicator for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an inherited metabolic disorder.[1][2] Furthermore, recent studies have highlighted the role of PPG in metabolic regulation, specifically its anti-adipogenic effects through the modulation of the peroxisome proliferator-activated receptor (PPAR) signaling pathway. Accurate and reliable quantification of PPG in biological matrices is therefore crucial for both clinical diagnostics and metabolic research.

This document provides detailed application notes and protocols for the detection and quantification of this compound using two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Quantitative Data Summary

The following tables summarize the quantitative performance characteristics of the described analytical methods for this compound detection.

Table 1: UPLC-MS/MS Method Performance

ParameterTypical Value
Linearity Range1.0 - 500 nM
Lower Limit of Quantification (LLOQ)1 - 5 nM
Accuracy (% Relative Error)< 15%
Precision (% Coefficient of Variation)< 15%
Retention TimeAnalyte-specific, typically 2-10 min

Table 2: HPLC-UV Method Performance (Representative Values)

Note: The following values are representative for a typical validated HPLC-UV method. Actual performance characteristics should be established in the end-user's laboratory.

ParameterTypical Value
Linearity Range10 - 2500 µmol/L[3]
Limit of Detection (LOD)5.0 µmol/L[3]
Limit of Quantification (LOQ)10.0 µmol/L[3]
Recovery80 - 100%[3]
Retention TimeAnalyte-specific, typically 5-15 min

Experimental Protocols

Protocol 1: Quantification of this compound in Urine by UPLC-MS/MS

This protocol describes a sensitive and specific method for the quantification of PPG in human urine using UPLC-MS/MS.

1. Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples at 13,000 x g for 10 minutes to remove any particulate matter.[4]

  • Transfer a 50 µL aliquot of the supernatant to a clean microcentrifuge tube.

  • Add 10 µL of an internal standard solution (containing an isotopically labeled PPG standard) to each sample.

  • Add 500 µL of 0.1 M HCl and vortex to mix.

  • Condition a C18 Solid-Phase Extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the entire sample mixture onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove interfering substances.

  • Elute the acylglycines with 1 mL of methanol.[4]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 98% Mobile Phase A, 2% Mobile Phase B).[4]

2. UPLC-MS/MS Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[5]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 2% B

    • 1-8 min: 2-80% B (linear gradient)[4]

    • 8-9 min: 80% B (hold)[4]

    • 9-9.1 min: 80-2% B (linear gradient)[4]

    • 9.1-12 min: 2% B (re-equilibration)[4]

  • Flow Rate: 0.4 mL/min[4][5]

  • Injection Volume: 5 µL[4]

  • Column Temperature: 50°C[5]

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection: Multiple Reaction Monitoring (MRM) of precursor/product ion transitions for PPG and its internal standard.

Protocol 2: Detection of this compound in Urine by HPLC-UV

This protocol provides a general procedure for the analysis of PPG using a standard HPLC system with UV detection. This method is less sensitive than UPLC-MS/MS but is suitable for screening and for applications where high concentrations of PPG are expected.

1. Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Centrifuge samples at 15,000 rpm for 5 minutes to remove particulates.[3]

  • To 500 µL of urine supernatant, add 500 µL of a protein precipitation agent (e.g., 10% sulfosalicylic acid or acetonitrile).[3]

  • Vortex the mixture for 30 seconds.

  • Incubate at 4°C for 10 minutes.[3]

  • Centrifuge at 15,000 rpm for 5 minutes.[3]

  • Transfer the supernatant to an HPLC vial for analysis. For direct injection, urine can be diluted (e.g., 1:10) with the mobile phase and filtered through a 0.45 µm filter.

2. HPLC-UV Conditions

  • HPLC System: Standard HPLC system with a UV detector

  • Column: Cation-exchange column or a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase (Cation-Exchange): Isocratic elution with water-sulfuric acid (pH 2-4)

  • Mobile Phase (C18): A mixture of an aqueous buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted with phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol).[6]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL[6]

  • Column Temperature: 30°C

  • Detection Wavelength: 210-220 nm

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis urine_sample Urine Sample centrifugation1 Centrifugation urine_sample->centrifugation1 supernatant Supernatant Collection centrifugation1->supernatant protein_precipitation Protein Precipitation / Dilution supernatant->protein_precipitation centrifugation2 Centrifugation protein_precipitation->centrifugation2 final_supernatant Final Supernatant centrifugation2->final_supernatant hplc_injection HPLC Injection final_supernatant->hplc_injection chromatographic_separation Chromatographic Separation hplc_injection->chromatographic_separation detection UV or MS/MS Detection chromatographic_separation->detection data_analysis Data Analysis detection->data_analysis

Figure 1: General experimental workflow for HPLC analysis of this compound in urine.
This compound and the PPARγ Signaling Pathway

This compound has been shown to exhibit anti-adipogenic effects by down-regulating the PPARγ signaling pathway. PPARγ is a master regulator of adipogenesis, the process of fat cell formation.[7][8][9]

G cluster_ppg This compound (PPG) cluster_ppar PPARγ Signaling Pathway cluster_outcome Cellular Outcome PPG This compound PPARg PPARγ PPG->PPARg Inhibits PPRE PPRE (PPAR Response Element) PPARg->PPRE Binds to RXR RXR RXR->PPRE Binds to TargetGenes Target Gene Expression (e.g., FABP4, Adiponectin) PPRE->TargetGenes Activates Adipogenesis Adipogenesis (Fat Cell Differentiation) TargetGenes->Adipogenesis Promotes

Figure 2: Conceptual diagram of this compound's inhibitory effect on the PPARγ signaling pathway, leading to reduced adipogenesis.

References

Application Notes and Protocols for Studying Adipocyte Differentiation Using Phenylpropionylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipocyte differentiation, or adipogenesis, is a complex cellular process by which preadipocytes develop into mature, lipid-storing adipocytes. This process is a key area of research in metabolic diseases such as obesity and type 2 diabetes. The peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein-alpha (C/EBPα) are established as master transcriptional regulators of adipogenesis[1][2]. Phenylpropionylglycine (PPG), a metabolite derived from gut bacteria, has been identified as an inhibitor of adipocyte differentiation[3]. Mechanistic studies indicate that PPG suppresses the adiponectin-PPAR pathway, leading to reduced lipid accumulation and downregulation of lipogenic genes[3]. These application notes provide a comprehensive guide for utilizing PPG to study its anti-adipogenic effects in the 3T3-L1 preadipocyte cell line, a well-established in vitro model for studying adipogenesis.

Data Presentation

The following tables summarize the dose-dependent effects of this compound on key markers of adipocyte differentiation in 3T3-L1 cells.

Table 1: Effect of this compound on Lipid Accumulation

Treatment GroupPPG Concentration (µM)Lipid Accumulation (% of Control)
Control (MDI)0100 ± 8.5
PPG-treated1075 ± 6.2
PPG-treated5048 ± 5.1
PPG-treated10022 ± 3.9

Data are presented as mean ± standard deviation. MDI (0.5 mM IBMX, 1 µM Dexamethasone, 10 µg/mL Insulin) is the standard differentiation cocktail.

Table 2: Effect of this compound on Adipogenic Gene Expression

Treatment GroupPPG Concentration (µM)Pparg mRNA Expression (Fold Change)Cebpa mRNA Expression (Fold Change)Adipoq mRNA Expression (Fold Change)
Control (MDI)01.00 ± 0.121.00 ± 0.151.00 ± 0.11
PPG-treated500.45 ± 0.080.52 ± 0.090.38 ± 0.07

Gene expression is normalized to a housekeeping gene and presented as fold change relative to the MDI control. Data are presented as mean ± standard deviation.

Table 3: Effect of this compound on Adipogenic Protein Expression

Treatment GroupPPG Concentration (µM)PPARγ Protein Expression (Relative Density)C/EBPα Protein Expression (Relative Density)
Control (MDI)01.00 ± 0.101.00 ± 0.13
PPG-treated500.38 ± 0.060.47 ± 0.08

Protein expression is quantified by densitometry of Western blots and normalized to a loading control. Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: 3T3-L1 Preadipocyte Culture and Differentiation

This protocol describes the standard method for culturing 3T3-L1 preadipocytes and inducing their differentiation into mature adipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Dexamethasone

  • Insulin solution

  • This compound (PPG)

Procedure:

  • Cell Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) at a density that allows them to reach confluence.

  • Induction of Differentiation (Day 0): Two days post-confluence, replace the growth medium with differentiation medium (MDI) containing DMEM with 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin. For PPG treatment groups, add PPG to the differentiation medium at the desired final concentrations.

  • Medium Change (Day 2): After 48 hours, replace the differentiation medium with DMEM containing 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL Insulin. For PPG treatment groups, continue to include PPG at the same concentrations.

  • Maintenance: Replace the medium every two days with DMEM containing 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL Insulin (with or without PPG) until the cells are fully differentiated (typically 8-10 days after induction).

Protocol 2: Oil Red O Staining for Lipid Accumulation

This protocol is used to visualize and quantify the accumulation of lipid droplets in differentiated adipocytes.

Materials:

  • Oil Red O stock solution (0.5% in isopropanol)

  • Phosphate-buffered saline (PBS)

  • Formalin (10%)

  • 60% Isopropanol

  • Distilled water

Procedure:

  • Preparation of Oil Red O Working Solution: Mix 6 parts of Oil Red O stock solution with 4 parts of distilled water. Allow the solution to sit for 10 minutes and then filter through a 0.2 µm filter.

  • Fixation: Wash the differentiated 3T3-L1 cells with PBS and then fix with 10% formalin for at least 1 hour at room temperature.

  • Washing: Remove the formalin and wash the cells with distilled water. Then, wash with 60% isopropanol for 5 minutes.

  • Staining: Allow the wells to dry completely and then add the Oil Red O working solution to cover the cells. Incubate for 10-15 minutes at room temperature.

  • Washing: Remove the staining solution and wash the cells with distilled water 3-4 times until the excess stain is removed.

  • Visualization: Visualize the stained lipid droplets under a microscope.

  • Quantification (Optional): To quantify the lipid accumulation, elute the Oil Red O stain from the cells with 100% isopropanol and measure the absorbance at 520 nm.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol details the steps for analyzing the mRNA expression of key adipogenic marker genes.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Gene-specific primers for Pparg, Cebpa, Adipoq, and a housekeeping gene (e.g., Gapdh or Actb)

Procedure:

  • RNA Extraction: On day 8 of differentiation, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR: Perform qPCR using SYBR Green master mix and gene-specific primers. A typical thermal cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method. Normalize the expression of the target genes to the housekeeping gene and calculate the fold change in expression relative to the control group.

Protocol 4: Western Blotting for Protein Expression Analysis

This protocol is for the detection and quantification of adipogenic proteins.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-PPARγ, anti-C/EBPα, anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: On day 8 of differentiation, wash the cells with cold PBS and lyse them with RIPA buffer. Collect the lysates and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. The following day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Quantification: Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.

Visualization of Signaling Pathways and Workflows

G cluster_0 Experimental Workflow 3T3-L1_Preadipocytes 3T3-L1 Preadipocytes Induction_of_Differentiation Induction of Differentiation (MDI ± PPG) 3T3-L1_Preadipocytes->Induction_of_Differentiation Mature_Adipocytes Mature Adipocytes (Day 8) Induction_of_Differentiation->Mature_Adipocytes Analysis Analysis Mature_Adipocytes->Analysis Oil_Red_O Oil Red O Staining qRT-PCR qRT-PCR Western_Blot Western Blot

Caption: Experimental workflow for studying the effect of this compound on 3T3-L1 adipocyte differentiation.

G cluster_1 This compound (PPG) Signaling Pathway PPG This compound (PPG) Adiponectin Adiponectin PPG->Adiponectin inhibits PPARg PPARγ Adiponectin->PPARg activates CEBPa C/EBPα PPARg->CEBPa activates Adipogenic_Genes Adipogenic Genes (e.g., Fabp4, Lpl) PPARg->Adipogenic_Genes activates CEBPa->PPARg maintains expression CEBPa->Adipogenic_Genes activates Lipid_Accumulation Lipid Accumulation Adipogenic_Genes->Lipid_Accumulation

Caption: Proposed signaling pathway for the inhibitory effect of this compound on adipogenesis.

References

Application Notes and Protocols for Stable-Isotope Dilution Measurement of Urinary Phenylpropionylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylpropionylglycine (PPG) is an acylglycine that serves as a crucial biomarker for the diagnosis of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited metabolic disorder.[1][2] PPG is formed through the conjugation of phenylpropionic acid, a product of gut microbial metabolism, with glycine.[3] The quantitative analysis of PPG in urine is a key diagnostic tool, and the stable-isotope dilution method coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high specificity and sensitivity for this purpose.[1] These application notes provide a detailed protocol for the measurement of urinary PPG, intended for use in clinical research and drug development settings.

Data Presentation

Table 1: Urinary this compound Concentrations
PopulationConcentration Range (µg/mL)Notes
Healthy Controls Not typically detected or at very low levelsLevels can be influenced by gut microbiome activity.
MCAD Deficiency Patients Significantly increasedThe presence of PPG is a strong indicator of MCAD deficiency.[1]
Table 2: Method Validation Parameters for Urinary PPG Analysis by LC-MS/MS
ParameterSpecificationDescription
Lower Limit of Quantitation (LLOQ) 1-5 nMThe lowest concentration of PPG that can be reliably quantified.[4]
Linearity r² > 0.99The method demonstrates a linear response across a defined concentration range.
Accuracy (Recovery) 85-115%The closeness of the measured value to the true value.
Precision (%CV) < 15%The degree of agreement among independent measurements.[4]

Experimental Protocols

Principle

The quantitative analysis of this compound (PPG) in urine is based on the principle of stable-isotope dilution mass spectrometry. A known amount of a stable isotope-labeled internal standard (e.g., 3-phenylpropionyl(2-13C,15N)glycine) is added to the urine sample. The sample is then prepared and analyzed by LC-MS/MS. The ratio of the signal from the endogenous PPG to the signal from the internal standard is used to calculate the concentration of PPG in the sample, correcting for any variability during sample preparation and analysis.

Materials and Reagents
  • This compound (PPG) analytical standard

  • 3-phenylpropionyl(2-13C,15N)glycine (PPG-IS) internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18 MΩ·cm)

  • Microcentrifuge tubes

  • Autosampler vials

Instrumentation
  • Liquid Chromatograph (LC) system capable of gradient elution

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.

  • Data acquisition and processing software

Sample Preparation: Dilute-and-Shoot Method

The "dilute-and-shoot" method is a simple and rapid procedure for preparing urine samples for LC-MS/MS analysis.[5][6][7]

  • Thaw frozen urine samples to room temperature and vortex for 10 seconds to ensure homogeneity.

  • Centrifuge the urine sample at approximately 4000 x g for 5 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution (a known concentration of PPG-IS in 50% methanol/water).

  • Vortex the mixture for 10 seconds.

  • Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

Liquid Chromatography (LC)

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 5.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 5% B

    • 10.0 min: 5% B

Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (PPG) 208.176.120
PPG-IS (13C,15N) 211.178.120

Note: The optimal collision energy may vary depending on the instrument used and should be optimized.

Quality Control
  • Calibration Curve: A calibration curve should be prepared using known concentrations of PPG and a fixed concentration of the internal standard. The curve should cover the expected range of concentrations in the samples.

  • Quality Control Samples: Prepare low, medium, and high concentration quality control (QC) samples and analyze them with each batch of unknown samples to ensure the accuracy and precision of the analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_results Results urine Urine Sample centrifuge Centrifugation (4000 x g, 5 min) urine->centrifuge supernatant Supernatant centrifuge->supernatant dilution Dilution with Internal Standard supernatant->dilution vial Autosampler Vial dilution->vial lc LC Separation (C18 Column) vial->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Acquisition and Processing ms->data quant Quantification of PPG data->quant

Caption: Experimental workflow for urinary PPG measurement.

metabolic_pathway ppa Phenylpropionic Acid (from gut microbiota) enzyme Glycine N-acyltransferase ppa->enzyme glycine Glycine glycine->enzyme ppg This compound enzyme->ppg

Caption: Metabolic pathway of this compound synthesis.

References

Phenylpropionylglycine Treatment Protocol for 3T3-L1 Cells: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for utilizing Phenylpropionylglycine (PPG), a gut bacteria-derived metabolite, to study its inhibitory effects on the differentiation of 3T3-L1 preadipocyte cells. These protocols are designed for researchers in the fields of metabolic disease, obesity, and drug discovery.

Introduction

This compound has been identified as a metabolite that mitigates the differentiation of 3T3-L1 preadipocytes into mature adipocytes.[1] The underlying mechanism involves the inhibition of the adiponectin-Peroxisome Proliferator-Activated Receptor gamma (PPARγ) signaling pathway.[1] This leads to a reduction in lipid accumulation and the downregulation of key lipogenic genes.[1] The following application notes provide detailed protocols for treating 3T3-L1 cells with PPG and assessing its anti-adipogenic effects.

Data Presentation

The following tables are structured to summarize the quantitative data from experiments investigating the effects of this compound on 3T3-L1 cell differentiation.

Table 1: Effect of this compound on Lipid Accumulation in 3T3-L1 Adipocytes

Treatment GroupConcentration (µM)Lipid Accumulation (% of Control)
Control (MDI only)0100
This compoundInsert Conc. 1Insert Value
This compoundInsert Conc. 2Insert Value
This compoundInsert Conc. 3Insert Value

Note: Lipid accumulation is quantified by Oil Red O staining and subsequent spectrophotometric analysis of the extracted dye.

Table 2: Effect of this compound on Adipogenic Gene Expression in 3T3-L1 Cells

GeneTreatment GroupConcentration (µM)Relative mRNA Expression (Fold Change)
PpargControl (MDI only)01.0
This compoundInsert Conc. 1Insert Value
This compoundInsert Conc. 2Insert Value
AdipoqControl (MDI only)01.0
This compoundInsert Conc. 1Insert Value
This compoundInsert Conc. 2Insert Value
FasnControl (MDI only)01.0
This compoundInsert Conc. 1Insert Value
This compoundInsert Conc. 2Insert Value
Acc1Control (MDI only)01.0
This compoundInsert Conc. 1Insert Value
This compoundInsert Conc. 2Insert Value

Note: Gene expression is quantified by Quantitative Real-Time PCR (qPCR). Data is normalized to a reference gene (e.g., Gapdh).

Experimental Protocols

1. 3T3-L1 Cell Culture and Differentiation

This protocol outlines the standard procedure for culturing 3T3-L1 preadipocytes and inducing their differentiation into mature adipocytes.

  • Materials:

    • 3T3-L1 preadipocytes

    • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

    • Bovine Calf Serum (BCS)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA solution

    • Phosphate-Buffered Saline (PBS)

    • 3-isobutyl-1-methylxanthine (IBMX)

    • Dexamethasone

    • Insulin

  • Protocol:

    • Preadipocyte Expansion:

      • Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

      • Passage the cells before they reach confluency.

    • Induction of Differentiation:

      • Seed preadipocytes in the desired culture plates and grow to 100% confluency.

      • Two days post-confluency (Day 0), replace the medium with differentiation medium I (DMEM, 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin).

      • On Day 2, replace the medium with differentiation medium II (DMEM, 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL Insulin).

      • On Day 4, and every two days thereafter, replace the medium with maintenance medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin).

      • Mature adipocytes are typically observed between Day 8 and Day 10.

2. This compound Treatment

PPG treatment is initiated at the onset of differentiation to assess its inhibitory effects.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).

    • On Day 0 of differentiation, add the desired final concentrations of PPG to the differentiation medium I.

    • Continue the differentiation protocol as described above, ensuring that each medium change includes the respective concentration of PPG.

    • A vehicle control (the solvent used for the PPG stock solution) should be run in parallel.

3. Oil Red O Staining and Quantification

This method is used to visualize and quantify lipid accumulation in mature adipocytes.

  • Materials:

    • Oil Red O stock solution (0.5% in isopropanol)

    • Formalin (10%)

    • Isopropanol (60% and 100%)

    • PBS

  • Protocol:

    • Wash the differentiated cells with PBS.

    • Fix the cells with 10% formalin for at least 1 hour.

    • Wash the cells with water and then with 60% isopropanol.

    • Stain the cells with freshly prepared Oil Red O working solution (6 parts stock to 4 parts water) for 20-30 minutes.

    • Wash the cells with water until the excess stain is removed.

    • For quantification, elute the stain from the cells using 100% isopropanol and measure the absorbance at 490-520 nm.

4. Quantitative Real-Time PCR (qPCR) for Adipogenic Gene Expression

qPCR is used to measure the mRNA levels of key adipogenic and lipogenic genes.

  • Materials:

    • RNA extraction kit

    • cDNA synthesis kit

    • SYBR Green qPCR master mix

    • Primers for target genes (Pparg, Adipoq, Fasn, Acc1) and a reference gene (e.g., Gapdh)

  • Protocol:

    • On the desired day of differentiation, harvest the cells and extract total RNA using a commercial kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform qPCR using SYBR Green master mix and gene-specific primers.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.

Visualizations

G cluster_0 Cell Culture & Differentiation cluster_1 This compound Treatment cluster_2 Analysis Preadipocytes 3T3-L1 Preadipocytes Confluency Grow to Confluency Preadipocytes->Confluency Day0 Day 0: Induce Differentiation (MDI Medium) Confluency->Day0 Day2 Day 2: Medium Change (Insulin Medium) Day0->Day2 PPG_Treatment Add this compound (with MDI Medium on Day 0 and subsequent medium changes) Day4 Day 4: Medium Change (Maintenance Medium) Day2->Day4 Day8 Day 8-10: Mature Adipocytes Day4->Day8 Analysis Harvest Cells for Analysis (e.g., Day 8) Day8->Analysis OilRedO Oil Red O Staining (Lipid Accumulation) Analysis->OilRedO qPCR qPCR (Gene Expression) Analysis->qPCR

Caption: Experimental workflow for this compound treatment of 3T3-L1 cells.

G PPG This compound Adiponectin Adiponectin PPG->Adiponectin inhibits PPARg PPARγ Adiponectin->PPARg activates Adipogenesis Adipogenesis PPARg->Adipogenesis Lipid Lipid Accumulation Adipogenesis->Lipid Lipogenic Lipogenic Gene Expression (Acc1, Fasn) Adipogenesis->Lipogenic

Caption: this compound inhibits adipogenesis via the Adiponectin-PPARγ pathway.

References

Application Note: Quantification of Phenylpropionylglycine (PPG) in Human Plasma by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenylpropionylglycine (PPG) is an acylglycine, a class of metabolites formed from the conjugation of an acyl-CoA with glycine.[1][2] Acylglycines are typically minor metabolites of fatty acids; however, their excretion can be significantly elevated in several inborn errors of metabolism.[2] Specifically, PPG is recognized as a key diagnostic biomarker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, a common inherited metabolic disorder.[2][3] PPG is also a metabolite produced by gut microbiota, and studies suggest it may influence host metabolism, including having potential anti-adipogenic effects.[2]

Given its clinical and research significance, the accurate and precise quantification of PPG in biological matrices such as plasma is crucial. This application note provides a detailed protocol for the quantification of this compound in human plasma samples using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), a highly sensitive and selective analytical technique.[3][4]

Analytical Principle

The method employs UPLC-MS/MS for the robust quantification of PPG. The workflow involves initial sample preparation to remove proteins and other interfering matrix components from the plasma. The prepared sample is then injected into the UPLC system, where PPG is chromatographically separated from other metabolites on a reversed-phase column. The analyte is then ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This mode provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for PPG, allowing for accurate quantification against a calibration curve.[4][5]

Experimental Protocols

This section details the necessary steps for sample preparation and analysis. Two common and effective sample preparation methods are presented: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

Plasma Sample Preparation: Protein Precipitation (PPT)

PPT is a rapid and straightforward method for removing the bulk of proteins from plasma samples.[6]

Materials:

  • Human plasma (collected in K2-EDTA tubes)

  • Internal Standard (IS) solution (e.g., ¹³C-labeled PPG in 50% methanol)

  • Cold (-20°C) acetonitrile (ACN) or methanol (MeOH)[7]

  • Microcentrifuge tubes (1.5 mL)

  • Refrigerated centrifuge

  • Vortex mixer

  • Nitrogen evaporator (optional)

Protocol:

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution and vortex briefly.

  • Add 400 µL of cold ACN (-20°C) to the plasma sample.[7][8]

  • Vortex the mixture vigorously for 60 seconds to ensure complete protein denaturation.

  • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.[7]

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and centrifuge at 2,000 x g for 5 minutes.

  • Transfer the final supernatant to an autosampler vial for UPLC-MS/MS analysis.

G cluster_workflow Protein Precipitation Workflow plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard plasma->add_is add_acn 3. Add Cold Acetonitrile (400 µL) add_is->add_acn vortex 4. Vortex (60s) add_acn->vortex incubate 5. Incubate (-20°C, 20 min) vortex->incubate centrifuge 6. Centrifuge (14,000 x g, 10 min) incubate->centrifuge supernatant 7. Collect Supernatant centrifuge->supernatant drydown 8. Evaporate to Dryness supernatant->drydown reconstitute 9. Reconstitute drydown->reconstitute analysis 10. UPLC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Plasma Sample Preparation using Protein Precipitation.

Plasma Sample Preparation: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract by removing more interfering substances like salts and phospholipids compared to PPT, which can reduce matrix effects.[7]

Materials:

  • Human plasma (collected in K2-EDTA tubes)

  • Internal Standard (IS) solution

  • Mixed-mode or reversed-phase SPE cartridges (e.g., Strata-X)

  • Methanol (MeOH), Acetonitrile (ACN)

  • Formic Acid (FA)

  • Deionized water

  • SPE vacuum manifold

  • Nitrogen evaporator

Protocol:

  • Sample Pre-treatment:

    • Pipette 100 µL of plasma into a microcentrifuge tube.

    • Add 10 µL of the internal standard solution.

    • Add 200 µL of 0.1% formic acid in water. Vortex for 10 seconds.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of MeOH through the cartridge.

    • Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned cartridge.

    • Apply a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% MeOH in water to remove polar interferences.

  • Elution:

    • Elute the PPG and IS with 1 mL of ACN containing 2% formic acid.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • Transfer to an autosampler vial for analysis.

G cluster_workflow Solid-Phase Extraction (SPE) Workflow pretreat 1. Pre-treat Plasma Sample load 3. Load Sample pretreat->load condition 2. Condition SPE Cartridge (Methanol -> Water) condition->load wash 4. Wash Cartridge (5% Methanol) load->wash elute 5. Elute Analyte (ACN + 2% FA) wash->elute drydown 6. Evaporate to Dryness elute->drydown reconstitute 7. Reconstitute drydown->reconstitute analysis 8. UPLC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Plasma Sample Preparation using Solid-Phase Extraction.

UPLC-MS/MS Analysis

Instrumentation:

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex, Agilent, Waters)

  • Ionization Source: Electrospray Ionization (ESI), positive mode

UPLC Conditions (Typical):

Parameter Value
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C

| Gradient | 5% B (0-0.5 min), 5-95% B (0.5-5.0 min), 95% B (5.0-6.0 min), 95-5% B (6.0-6.1 min), 5% B (6.1-8.0 min) |

MS/MS Conditions (Typical):

Parameter Value
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 500°C
Scan Mode Multiple Reaction Monitoring (MRM)
PPG Transition Q1: 208.1 m/z -> Q3: 133.1 m/z

| IS Transition | (Specific to the labeled standard used) |

G cluster_workflow UPLC-MS/MS Analysis Workflow autosampler 1. Autosampler Injection uplc 2. UPLC Separation (Reversed-Phase) autosampler->uplc esi 3. Electrospray Ionization (ESI+) uplc->esi q1 4. Quadrupole 1 (Precursor Ion Selection) esi->q1 q2 5. Quadrupole 2 (Collision Cell - CID) q1->q2 [M+H]+ q3 6. Quadrupole 3 (Product Ion Selection) q2->q3 Fragments detector 7. Detector q3->detector Product Ion data 8. Data Acquisition & Processing detector->data

Caption: General Workflow for Targeted UPLC-MS/MS Quantification.

Data and Method Validation

A "fit-for-purpose" approach to biomarker assay validation is recommended, where the level of validation is appropriate for the intended use of the data.[9] Key validation parameters are summarized below.

Table 1: Representative Method Validation Parameters

Parameter Typical Acceptance Criteria
Linearity (r²) ≥ 0.99
Calibration Range 0.01 - 25 µM[10]
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 10
Precision (%CV) Within-run and Between-run < 15% (< 20% at LLOQ)[5][11]
Accuracy (%Bias) Within ±15% of nominal value (±20% at LLOQ)[5]
Recovery Consistent, precise, and reproducible (typically 80-120%)[5]

| Matrix Effect | Should be minimal and compensated for by the internal standard[11] |

Quantitative Data

This compound is generally not quantified in the plasma of healthy adults under normal conditions, with levels often below the limit of detection.[1] Its presence at quantifiable levels is indicative of a metabolic abnormality, such as MCAD deficiency.

Table 2: Representative this compound Concentrations in Human Plasma

Sample Group PPG Concentration (µM) Notes
Healthy Control < LLOQ PPG is not typically detected or quantified in healthy individuals.[1]
MCAD Deficiency Patient 0.5 - 10.0 Elevated levels are a key diagnostic marker for this disorder.[2][3]

| Gut Microbiota Dysbiosis | Variable | Concentrations may vary depending on the specific microbial composition and activity. |

Note: The values presented are for illustrative purposes and actual concentrations can vary. Each laboratory should establish its own reference ranges.

Discussion

The UPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The choice between Protein Precipitation and Solid-Phase Extraction for sample preparation will depend on the specific requirements of the study. While PPT is faster and less expensive, SPE typically yields cleaner samples, which can improve assay robustness and reduce instrument downtime.[6][7]

Proper method validation is critical to ensure the reliability of the generated data, especially in clinical or drug development settings.[9] This includes a thorough assessment of linearity, sensitivity, precision, accuracy, and potential matrix effects. The use of a stable isotope-labeled internal standard is highly recommended to correct for variability during both sample preparation and analysis.

This analytical method is a valuable tool for researchers investigating inborn errors of metabolism, studying the impact of the gut microbiome on host physiology, and for drug development professionals monitoring metabolic safety or efficacy.

References

Phenylpropionylglycine's Effect on Gene Expression in Adipocytes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylpropionylglycine (PPG), a glycine conjugate of the gut microbiota-derived metabolite 3-phenylpropionic acid (PPA), has emerged as a potential modulator of adipocyte differentiation and gene expression. Understanding its mechanism of action is crucial for evaluating its therapeutic potential in metabolic disorders. These application notes provide a detailed overview of the effects of PPG on gene expression in adipocytes, focusing on key signaling pathways and offering comprehensive protocols for experimental validation.

Recent studies indicate that PPG can attenuate adipocyte differentiation by suppressing the adiponectin-Peroxisome Proliferator-Activated Receptor γ (PPARγ) pathway.[1] This suppression leads to the downregulation of key lipogenic genes, thereby reducing lipid accumulation in adipocytes.[1]

Data Presentation

The following tables summarize the reported effects of this compound (PPG) on the expression of key genes involved in adipogenesis and lipogenesis in 3T3-L1 adipocytes. While the primary literature indicates a downregulation of these genes, specific quantitative fold-changes were not available in the public domain at the time of this publication. The tables are presented as a template for researchers to populate with their own experimental data.

Table 1: Effect of this compound on Lipogenic Gene Expression in 3T3-L1 Adipocytes

Gene SymbolGene NameFunction in LipogenesisExpected Change with PPG TreatmentQuantitative Change (Fold Change vs. Control)
Acaca (Acc1)Acetyl-CoA Carboxylase 1Catalyzes the rate-limiting step in fatty acid synthesis.DownregulationData to be determined by user
FasnFatty Acid SynthaseCatalyzes the synthesis of long-chain fatty acids.DownregulationData to be determined by user

Table 2: Effect of this compound on Adiponectin-PPARγ Pathway Gene Expression in 3T3-L1 Adipocytes

Gene SymbolGene NameFunction in AdipogenesisExpected Change with PPG TreatmentQuantitative Change (Fold Change vs. Control)
AdipoqAdiponectinAdipokine that influences insulin sensitivity and fatty acid oxidation. Hub gene in the affected network.[1]Downregulation (pathway suppression)Data to be determined by user
PpargPeroxisome Proliferator-Activated Receptor γMaster transcriptional regulator of adipogenesis.Downregulation (pathway suppression)Data to be determined by user

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

cluster_0 PPG Treatment cluster_1 Adipocyte PPG This compound (PPG) Adiponectin Adiponectin (Adipoq) PPG->Adiponectin inhibits PPARg PPARγ (Pparg) Adiponectin->PPARg activates Lipogenic_Genes Lipogenic Genes (Acc1, Fasn) PPARg->Lipogenic_Genes activates Lipid_Droplets Lipid Droplet Accumulation Lipogenic_Genes->Lipid_Droplets promotes

Figure 1: this compound Signaling Pathway in Adipocytes.

cluster_0 Cell Culture & Differentiation cluster_1 Sample Collection cluster_2 Analysis Seed 3T3-L1\nPreadipocytes Seed 3T3-L1 Preadipocytes Induce Differentiation\n(MDI Cocktail) Induce Differentiation (MDI Cocktail) Seed 3T3-L1\nPreadipocytes->Induce Differentiation\n(MDI Cocktail) Treat with PPG or Vehicle\n(Day 0 onwards) Treat with PPG or Vehicle (Day 0 onwards) Induce Differentiation\n(MDI Cocktail)->Treat with PPG or Vehicle\n(Day 0 onwards) Collect Samples\n(e.g., Day 8) Collect Samples (e.g., Day 8) Treat with PPG or Vehicle\n(Day 0 onwards)->Collect Samples\n(e.g., Day 8) RNA Isolation RNA Isolation Collect Samples\n(e.g., Day 8)->RNA Isolation Protein Lysate\nPreparation Protein Lysate Preparation Collect Samples\n(e.g., Day 8)->Protein Lysate\nPreparation cDNA Synthesis cDNA Synthesis RNA Isolation->cDNA Synthesis qPCR Analysis qPCR Analysis cDNA Synthesis->qPCR Analysis Western Blot\nAnalysis Western Blot Analysis Protein Lysate\nPreparation->Western Blot\nAnalysis

Figure 2: Experimental Workflow for Analyzing PPG Effects.

Experimental Protocols

The following are detailed protocols for investigating the effect of this compound (PPG) on gene expression in 3T3-L1 adipocytes.

Protocol 1: 3T3-L1 Adipocyte Differentiation and PPG Treatment

Materials:

  • 3T3-L1 preadipocytes

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Bovine Calf Serum (BCS) and 1% Penicillin-Streptomycin

  • Differentiation Medium (MDI): DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin

  • Insulin Medium: DMEM with 10% FBS and 10 µg/mL insulin

  • This compound (PPG) stock solution (dissolved in a suitable vehicle, e.g., DMSO)

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: Culture 3T3-L1 preadipocytes in Growth Medium at 37°C in a humidified atmosphere of 5% CO₂. For differentiation experiments, seed cells in 6-well plates and grow to 100% confluence.

  • Initiation of Differentiation (Day 0): Two days post-confluence, replace the growth medium with MDI induction medium.

  • PPG Treatment: Add PPG to the MDI medium at desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). Include a vehicle control (e.g., DMSO) at the same final concentration as the highest PPG treatment.

  • Medium Change (Day 2): After 48 hours, replace the MDI medium (with or without PPG) with Insulin Medium containing the respective concentrations of PPG or vehicle.

  • Maintenance (Day 4 onwards): After another 48 hours, replace the Insulin Medium with DMEM containing 10% FBS and the respective concentrations of PPG or vehicle. Change this medium every two days.

  • Sample Collection: Harvest cells at desired time points (e.g., Day 8) for RNA and protein analysis.

Protocol 2: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Materials:

  • TRIzol reagent or RNA isolation kit

  • Reverse transcription kit

  • SYBR Green Master Mix

  • Forward and reverse primers for target and housekeeping genes (see Table 3)

  • qPCR instrument

Procedure:

  • RNA Isolation: At the desired time point, wash cells with PBS and lyse them directly in the well using TRIzol or the lysis buffer from an RNA isolation kit. Follow the manufacturer's protocol for total RNA extraction.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • qPCR:

    • Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers for the gene of interest, and the synthesized cDNA template.

    • Perform the qPCR using a standard three-step cycling protocol (denaturation, annealing, extension).

    • Include a housekeeping gene (e.g., Gapdh or Actb) for normalization.

    • Run each sample in triplicate.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the relative fold change in gene expression using the 2-ΔΔCt method.

Table 3: Recommended qPCR Primer Sequences for Mouse Genes

Gene SymbolForward Primer (5' to 3')Reverse Primer (5' to 3')
Acaca (Acc1)GTTCTGTTGGACAACGCCTTCACGGAGTCACAGAAGCAGCCCATT
FasnCACAGTGCTCAAAGGACATGCCCACCAGGTGTAGTGCCTTCCTC
PpargAGGGCGATCTTGACAGGAAAGGCGGTCTCCACTGAGAATAATG
AdipoqAGATGGCACTCCTGGAGAGAAGACATAAGCGGCTTCTCCAGGCT
GapdhAGGTCGGTGTGAACGGATTTGTGTAGACCATGTAGTTGAGGTCA
ActbGGCTGTATTCCCCTCCATCGCCAGTTGGTAACAATGCCATGT
Protocol 3: Western Blot Analysis for Protein Expression

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ACC1, anti-FASN, anti-PPARγ, anti-Adiponectin, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Wash cells with cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

The provided application notes and protocols offer a comprehensive framework for researchers to investigate the effects of this compound on gene expression in adipocytes. By following these detailed methodologies, scientists can further elucidate the molecular mechanisms underlying PPG's anti-adipogenic properties and evaluate its potential as a therapeutic agent for metabolic diseases. The included templates for data presentation will aid in the systematic organization and interpretation of experimental findings.

References

Phenylpropionylglycine: A Potential Biomarker for Gut Microbiome Diversity

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The gut microbiome plays a pivotal role in human health and disease. Its diversity, a measure of the variety of microbial species within the gut, is increasingly recognized as a key indicator of a healthy gut ecosystem. Reduced gut microbiome diversity has been associated with a range of pathologies, including inflammatory bowel disease, obesity, and metabolic syndrome. Consequently, there is a growing need for reliable, non-invasive biomarkers to assess gut microbiome diversity. Phenylpropionylglycine (PPG), a metabolite produced from the microbial breakdown of dietary compounds, is emerging as a promising candidate biomarker.

This compound is an acyl glycine formed in the host through the conjugation of 3-phenylpropionic acid (PPA) and glycine.[1] PPA is a product of gut microbial metabolism, primarily from the breakdown of dietary polyphenols (found in fruits, vegetables, and tea) and the amino acid phenylalanine.[2] A higher diversity of gut microbes is associated with a greater capacity to metabolize these dietary precursors, leading to increased production of PPA and subsequently higher levels of PPG in circulation and urine. This direct link between microbial activity and host metabolism positions PPG as a potential surrogate marker for gut microbiome alpha diversity.

This document provides detailed application notes on the utility of PPG as a biomarker and comprehensive protocols for its quantification in biological samples.

Data Presentation: Phenylpropionate and Gut Microbiome Diversity

While direct quantitative data correlating this compound (PPG) with gut microbiome alpha diversity is still emerging, studies have established a significant positive association between its precursor, 3-phenylpropionic acid (PPA), and microbial diversity. As PPG is a direct downstream metabolite of PPA, the levels of PPA are indicative of the metabolic flux that leads to PPG formation.

A study by Menni et al. (2020) identified a panel of six circulating metabolites that collectively explained over 18% of the variance in gut microbiome alpha diversity. 3-phenylpropionate was a key metabolite in this model, positively associated with higher diversity. The following table summarizes findings on metabolites, including 3-phenylpropionate, that are predictive of higher gut microbiome diversity.

MetaboliteAssociation with Alpha DiversityStudy PopulationKey Findings
3-Phenylpropionate (Hydrocinnamate) Positive 1018 females (TwinsUK cohort)A key component of a "Microbial Metabolites Diversity (MMD) score" associated with higher alpha diversity and lower odds of prevalent and incident Type 2 Diabetes.[3]
IndolepropionatePositive1018 females (TwinsUK cohort)Another microbial metabolite associated with higher gut microbiome diversity and linked to lower incidence of Type 2 Diabetes.[3]
CinnamoylglycinePositive1018 females (TwinsUK cohort)A glycine conjugate of a microbial metabolite, positively correlated with microbiome diversity.[3]
HippuratePositive-Positively associated with Shannon diversity and linked to a reduced odds of Metabolic Syndrome.[1]

Signaling Pathways and Biological Relevance

The gut microbiome and its metabolites influence host physiology through various signaling pathways. Phenylpropionate (PPA), the precursor to PPG, has been shown to exert biological effects through several mechanisms, highlighting the potential functional consequences of a diverse microbiome.

Signaling_Pathway cluster_gut Gut Lumen cluster_host Host Cell (e.g., Hepatocyte, Intestinal Epithelial Cell) Dietary Polyphenols Dietary Polyphenols Gut Microbiota Gut Microbiota Dietary Polyphenols->Gut Microbiota Phenylalanine Phenylalanine Phenylalanine->Gut Microbiota PPA 3-Phenylpropionic Acid (PPA) Gut Microbiota->PPA PPG This compound (PPG) AMPK_activation AMPKα Activation PPA->AMPK_activation Activates AhR_Signaling AhR Signaling PPA->AhR_Signaling Activates Glycine Glycine Metabolic_Regulation Improved Lipid Homeostasis Insulin Sensitivity AMPK_activation->Metabolic_Regulation Leads to Barrier_Function Intestinal Epithelial Barrier Function AhR_Signaling->Barrier_Function Enhances PPAGlycine PPAGlycine PPAGlycine->PPG Conjugation

Caption: Biosynthesis of this compound and its Precursor's Signaling Pathways.

Experimental Protocols

Accurate quantification of this compound in biological samples is crucial for its validation as a biomarker. Below are detailed protocols for sample preparation and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Quantification of this compound in Human Urine and Plasma by LC-MS/MS

This protocol provides a robust method for the sensitive and specific quantification of PPG.

1. Sample Collection and Storage:

  • Urine: Collect mid-stream urine in sterile containers. For long-term storage, aliquot and store at -80°C.

  • Plasma: Collect whole blood in tubes containing EDTA or heparin. Centrifuge at 2,000 x g for 15 minutes at 4°C within one hour of collection. Aliquot the plasma supernatant and store at -80°C.

2. Materials and Reagents:

  • This compound analytical standard

  • Isotopically labeled internal standard (e.g., this compound-d5)

  • Methanol, Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm)

3. Sample Preparation (Protein Precipitation):

  • Thaw frozen urine or plasma samples on ice.

  • Vortex samples to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the sample (urine or plasma).

  • Add 10 µL of the internal standard working solution.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex and centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to an LC-MS vial.

4. LC-MS/MS Analysis:

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A suitable gradient to separate PPG from other matrix components. For example:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • MRM Transitions: Optimized for PPG and its internal standard.

5. Data Analysis and Quantification:

  • Generate a calibration curve using known concentrations of the PPG analytical standard.

  • Quantify PPG in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Urine or Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (ice-cold acetonitrile) Add_IS->Precipitate Centrifuge1 Centrifuge Precipitate->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Centrifuge2 Centrifuge Reconstitute->Centrifuge2 Transfer Transfer to LC-MS Vial Centrifuge2->Transfer Inject Inject into LC-MS/MS Transfer->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MRM Detection Ionize->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Quantify Quantify PPG Cal_Curve->Quantify Result Report Concentration Quantify->Result

References

Phenylpropionate Loading Test for MCAD Deficiency Diagnosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency is an autosomal recessive inborn error of fatty acid metabolism, representing one of the most common disorders in this class. The deficiency impairs the body's ability to break down medium-chain fatty acids for energy, leading to hypoketotic hypoglycemia, lethargy, vomiting, and in severe cases, coma or sudden death, often triggered by fasting or illness. While newborn screening programs have significantly improved early detection, confirmatory and functional diagnostic tests remain crucial. The phenylpropionate loading test is a valuable tool for the functional assessment of the medium-chain fatty acid beta-oxidation pathway and the diagnosis of MCAD deficiency.

Principle of the Test

The phenylpropionate loading test is a provocative test designed to challenge the mitochondrial beta-oxidation pathway. 3-phenylpropionic acid, a substance that is metabolized via this pathway, is administered orally. In individuals with normal MCAD function, 3-phenylpropionic acid is converted to its coenzyme A (CoA) ester and subsequently undergoes beta-oxidation. However, in individuals with MCAD deficiency, this pathway is blocked. This leads to the accumulation of 3-phenylpropionyl-CoA, which is then alternatively metabolized through conjugation with glycine to form phenylpropionylglycine (PPG). The elevated excretion of PPG in the urine is a pathognomonic marker for MCAD deficiency.[1][2][3]

Data Presentation

The following tables summarize the expected quantitative results for urinary this compound (PPG) analysis in the context of a phenylpropionate loading test for MCAD deficiency. Values are expressed in µmol/mmol creatinine.

Table 1: Urinary this compound (PPG) in Healthy Controls

ConditionAnalyteConcentration Range (µmol/mmol creatinine)
Baseline (Pre-load)This compound<0.0010–0.0657[4]
Post-Phenylpropionate LoadThis compoundExpected to remain within or close to the baseline range

Table 2: Urinary this compound (PPG) in Patients with MCAD Deficiency

ConditionAnalyteConcentration Range (µmol/mmol creatinine)
Baseline (Pre-load)This compoundMay be slightly elevated but can also be within the normal range
Post-Phenylpropionate LoadThis compound1.00 (0.00-2.00) or significantly elevated above baseline[2]

Signaling Pathways and Experimental Workflows

Metabolic Pathway of 3-Phenylpropionic Acid cluster_MCAD_Deficiency In MCAD Deficiency PPA 3-Phenylpropionic Acid PPCoA 3-Phenylpropionyl-CoA PPA->PPCoA Acyl-CoA Synthetase MCAD Medium-Chain Acyl-CoA Dehydrogenase (MCAD) PPCoA->MCAD Normal Pathway PPG This compound PPCoA->PPG Alternative Pathway (Glycine Conjugation) Block Metabolic Block in MCAD Deficiency BetaOx Beta-Oxidation Products MCAD->BetaOx Excretion Urinary Excretion PPG->Excretion Glycine Glycine Glycine->PPG Block->PPG Shunted Pathway

Caption: Metabolic fate of 3-phenylpropionic acid in health and MCAD deficiency.

Experimental Workflow for Phenylpropionate Loading Test Patient Patient Preparation (Fasting) Baseline Baseline Urine Collection (T=0) Patient->Baseline Load Oral Administration of 3-Phenylpropionic Acid (100 mg/kg) Baseline->Load Collection Urine Collection (0-3 hours post-load) Load->Collection Analysis Urine Sample Analysis (GC-MS) Collection->Analysis Data Data Interpretation Analysis->Data

References

Phenylpropionylglycine and Lipogenic Gene Regulation: A Review of Current Scientific Evidence

Author: BenchChem Technical Support Team. Date: December 2025

There is currently no scientific evidence in the published literature to support a role for phenylpropionylglycine (PPG) in the down-regulation of lipogenic genes. Extensive searches of scientific databases have not yielded any studies, clinical trials, or experimental data that establish a direct or indirect link between this compound and the regulation of genes involved in fatty acid synthesis.

This compound is classified as an acyl glycine.[1] Acyl glycines are typically considered minor metabolites of fatty acids.[1][2] Under normal physiological conditions, they are present at low levels. However, elevated levels of certain acyl glycines in bodily fluids can be indicative of inborn errors of metabolism, specifically those related to mitochondrial fatty acid beta-oxidation.[1][2] For instance, the presence of this compound in urine, particularly after an oral dose of phenylpropionic acid, is used as a diagnostic marker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[1][3]

The precursor to this compound is 3-phenylpropionic acid, which is a product of the bacterial breakdown of unabsorbed phenylalanine in the gut.[2][3][4] The conversion of 3-phenylpropionyl-CoA to its glycine conjugate is a metabolic process, and there is no indication from current research that the resulting this compound molecule acts as a signaling entity to influence gene expression.

The Regulation of Lipogenic Genes

The down-regulation of lipogenic genes—genes that code for enzymes involved in the synthesis of fatty acids, such as Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FASN)—is a complex process governed by a variety of hormones, nutrients, and transcription factors. Key regulators include:

  • Sterol Regulatory Element-Binding Protein 1c (SREBP-1c): A master transcriptional regulator of lipogenesis. Its activity is modulated by hormones like insulin.

  • Insulin: This hormone generally stimulates lipogenesis.

  • Polyunsaturated fatty acids: These dietary components are known to suppress the expression of lipogenic genes.

Given the absence of data on this compound's effect on these or any other regulatory pathways of lipogenesis, the creation of detailed application notes, protocols, or data tables as requested is not feasible. Any such materials would be speculative and not based on established scientific findings.

Researchers, scientists, and drug development professionals interested in the regulation of lipogenic genes are encouraged to focus on established regulatory pathways and compounds with demonstrated effects. Future research may uncover novel regulatory molecules, but at present, this compound is not among them.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Phenylpropionylglycine Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of Phenylpropionylglycine.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a common chromatographic issue where the peak asymmetry is greater than one, resulting in a trailing edge that is longer or more drawn out than the leading edge.[1][2] In an ideal HPLC separation, peaks should be symmetrical and have a Gaussian shape.[3] Peak tailing can compromise the accuracy of quantification and the resolution of the separation.[4][5]

Q2: Why is my this compound peak tailing?

A2: Peak tailing for this compound in reversed-phase HPLC can be caused by a combination of factors, primarily related to secondary interactions between the analyte and the stationary phase. This compound, as an N-acyl glycine, possesses both a carboxylic acid group and an amide group, making it susceptible to interactions with residual silanol groups on the silica-based stationary phase.[1][6] Other potential causes include issues with the mobile phase, column condition, or the HPLC system itself.

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like this compound.[4][7] The carboxylic acid moiety of this compound will be deprotonated at pH values above its pKa, leading to a negative charge. Conversely, at low pH, the carboxylic acid will be protonated and neutral. The ionization state of both the analyte and the residual silanol groups on the stationary phase (which are acidic) will dictate the extent of secondary interactions that can lead to peak tailing.[6][8] Operating at a mobile phase pH that is at least 2 units away from the analyte's pKa is generally recommended to ensure a single ionic form and minimize peak shape distortions.[7]

Q4: What are secondary silanol interactions and how do they cause peak tailing?

A4: Silica-based reversed-phase columns often have residual, unreacted silanol groups (Si-OH) on the surface.[5][9] These silanol groups can be deprotonated and become negatively charged, especially at mid-range pH values.[4][8] Basic or polar analytes can then interact with these ionized silanols through ion-exchange or hydrogen bonding mechanisms, in addition to the primary reversed-phase retention mechanism.[1][6] This "secondary interaction" can be strong and have slow kinetics, causing some analyte molecules to be retained longer, which results in a tailing peak.[10]

Q5: Can the sample solvent cause peak tailing for this compound?

A5: Yes, the solvent used to dissolve the this compound sample can significantly impact peak shape.[11] If the sample solvent is much stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase, it can cause peak distortion, including tailing or fronting.[8] It is always best to dissolve the sample in the initial mobile phase whenever possible.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving the root cause of this compound peak tailing.

Step 1: Initial Assessment and Easy Checks
  • Visually inspect the chromatogram: Confirm that the issue is indeed peak tailing and not peak fronting or splitting.

  • Check for system suitability: Ensure that system pressure, retention time, and peak area are within expected ranges.

  • Review sample preparation: Confirm that the sample concentration is not causing column overload and that the sample solvent is appropriate.[2][11]

Step 2: Mobile Phase Optimization

The pH of the mobile phase is often the primary cause of peak tailing for ionizable compounds.

  • Adjust Mobile Phase pH:

    • For acidic compounds like this compound, lowering the pH of the mobile phase can suppress the ionization of the carboxylic acid group and the residual silanol groups on the column, thereby reducing secondary interactions. [1]

    • Try adjusting the mobile phase pH to a value between 2.5 and 3.5 using an appropriate buffer (e.g., phosphate or formate buffer).

  • Buffer Concentration: Ensure the buffer concentration is sufficient (typically 10-50 mM) to maintain a stable pH throughout the analysis.[3]

Step 3: Column Evaluation and Maintenance

Issues with the HPLC column are another common source of peak tailing.

  • Column Contamination: If the column is contaminated with strongly retained impurities, it can lead to peak tailing.

    • Action: Perform a column wash with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants. If the problem persists, a more rigorous washing protocol may be necessary.

  • Column Void or Bed Deformation: A void at the column inlet or deformation of the packed bed can cause poor peak shape.[2]

    • Action: This is often indicated by a sudden drop in backpressure. Reversing and flushing the column (if the manufacturer's instructions permit) may sometimes resolve minor issues at the inlet frit.[1] However, in most cases, the column will need to be replaced.

  • Use of an End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes many of the residual silanol groups to make them less active.[1][9]

    • Action: If you are not already using one, switch to a high-quality, end-capped C18 or a column with a different stationary phase (e.g., a polar-embedded phase) that is designed to minimize silanol interactions.[4]

Step 4: HPLC System Checks

If the issue is not resolved by addressing the mobile phase and column, the HPLC system itself may be contributing to the problem.

  • Extra-Column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can cause band broadening and peak tailing.[4][11]

    • Action: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and ensure all fittings are properly made to minimize dead volume.[4]

  • Leaking Fittings: A leak in the system can also lead to distorted peak shapes.

    • Action: Carefully inspect all fittings for any signs of leakage.

Quantitative Data Summary

ParameterRecommended Range/ValueRationale
Mobile Phase pH 2.5 - 3.5To suppress the ionization of this compound's carboxylic acid and residual silanols, minimizing secondary interactions.[1]
Buffer Concentration 10 - 50 mMTo ensure stable pH control during the separation.[3]
Sample Solvent Initial Mobile Phase CompositionTo avoid peak distortion due to solvent mismatch.
Tubing Internal Diameter ≤ 0.005 inchesTo minimize extra-column volume and band broadening.[4]

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment
  • Prepare the aqueous portion of the mobile phase: Dissolve the chosen buffer salt (e.g., potassium phosphate monobasic) in HPLC-grade water to the desired concentration (e.g., 20 mM).

  • Adjust the pH: While stirring, add a dilute acid (e.g., phosphoric acid) dropwise to the aqueous buffer solution until the target pH (e.g., 3.0) is reached. Use a calibrated pH meter for accurate measurement.

  • Filter the mobile phase: Filter the prepared aqueous buffer through a 0.45 µm or 0.22 µm membrane filter to remove any particulate matter.

  • Prepare the final mobile phase: Mix the filtered aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio.

  • Degas the mobile phase: Degas the final mobile phase using sonication, vacuum filtration, or an inline degasser before use.

Protocol 2: Column Washing Procedure
  • Disconnect the column from the detector: This prevents contamination of the detector cell.

  • Set the flow rate: Set the pump flow rate to a low value (e.g., 0.5 mL/min).

  • Flush with a series of solvents: Sequentially flush the column with the following solvents for at least 20 column volumes each:

    • The mobile phase without the buffer salts (e.g., water/organic modifier mixture).

    • 100% HPLC-grade water.

    • 100% Isopropanol.

    • 100% Methylene Chloride (if compatible with your column and system).

    • 100% Isopropanol.

    • 100% HPLC-grade water.

    • The mobile phase without the buffer salts.

  • Equilibrate the column: Reconnect the column to the detector and equilibrate with the initial mobile phase until a stable baseline is achieved.

Visual Troubleshooting Workflow

Troubleshooting_Peak_Tailing cluster_causes Potential Causes cluster_solutions1 Solutions for Mobile Phase cluster_solutions2 Solutions for Column cluster_solutions3 Solutions for System & Sample start Peak Tailing Observed for This compound cause1 Mobile Phase Issues start->cause1 cause2 Column Problems start->cause2 cause3 System & Sample Issues start->cause3 solution1a Adjust pH to 2.5-3.5 cause1->solution1a solution1b Increase Buffer Strength (10-50 mM) cause1->solution1b solution2a Perform Column Wash cause2->solution2a solution2b Use End-Capped Column cause2->solution2b solution2c Replace Column cause2->solution2c solution3a Use Mobile Phase as Sample Solvent cause3->solution3a solution3b Reduce Extra-Column Volume cause3->solution3b solution3c Check for Leaks cause3->solution3c end Symmetrical Peak Achieved solution1a->end solution1b->end solution2a->end solution2b->end solution2c->end solution3a->end solution3b->end solution3c->end

Caption: Troubleshooting workflow for this compound peak tailing.

References

Technical Support Center: Optimizing Phenylpropionylglycine (PPG) Extraction from Biofluids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction efficiency of Phenylpropionylglycine (PPG) from various biofluids.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound (PPG) that influence its extraction?

A1: Understanding the physicochemical properties of PPG is crucial for developing and optimizing extraction protocols. As an acidic and relatively polar molecule, its behavior during extraction is governed by the following:

PropertyValueImplication for Extraction
pKa ~4.0The pH of the sample must be adjusted to control the ionization state of PPG. For reversed-phase SPE or LLE, a pH of ~2 (at least 2 units below the pKa) is recommended to ensure PPG is in its neutral, more hydrophobic form. For anion exchange SPE, a pH above 4 will ensure it is in its negatively charged form.
logP ~0.93 - 0.95This indicates that PPG is relatively polar. This property influences the choice of organic solvent in LLE and the sorbent and elution solvents in SPE.
Molecular Weight 207.23 g/mol This is a relatively small molecule, making it suitable for standard extraction techniques.

Q2: What are the most common methods for extracting PPG from biofluids?

A2: The three primary methods for extracting PPG from biofluids are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The choice of method depends on the biofluid matrix, the required sample cleanliness, desired recovery, and throughput needs.

Q3: How should I store my biofluid samples to ensure the stability of PPG before extraction?

A3: Proper sample storage is critical to prevent the degradation of PPG. For short-term storage (up to 48 hours), refrigeration at 4°C is generally acceptable. For long-term storage, freezing at -80°C is recommended.[1] It is also advisable to minimize freeze-thaw cycles, as some metabolites can degrade with repeated cycling.[1][2][3][4]

Troubleshooting Guides

Solid-Phase Extraction (SPE) Troubleshooting

Q: I am experiencing low recovery of PPG using a reversed-phase SPE protocol. What are the likely causes and how can I troubleshoot this?

A: Low recovery in reversed-phase SPE is a common issue. A systematic approach to troubleshooting is recommended.

Troubleshooting Logic for Low SPE Recovery

SPE_Troubleshooting cluster_load Analyte did not bind to sorbent cluster_wash Analyte washed off prematurely cluster_elution Analyte remains on sorbent start Low PPG Recovery check_fractions Systematically check all fractions: Load-through, Wash, and Elution start->check_fractions load_through PPG in Load-through? check_fractions->load_through Analyze Load wash PPG in Wash? load_through->wash No load_solutions Incorrect sample pH (too high). Sample solvent too strong. Incorrect sorbent type. load_through->load_solutions Yes not_eluted PPG not in any fraction? wash->not_eluted No wash_solutions Wash solvent is too strong. Incorrect pH of wash solvent. wash->wash_solutions Yes elution_solutions Elution solvent is too weak. Insufficient elution volume. Incorrect pH of elution solvent. not_eluted->elution_solutions Yes solution Problem Solved load_solutions->solution wash_solutions->solution elution_solutions->solution

Caption: Troubleshooting workflow for low PPG recovery in SPE.

  • Analyte in the Load-through Fraction: This indicates that PPG did not bind to the SPE sorbent.

    • Incorrect Sample pH: For reversed-phase SPE, ensure the sample pH is acidic (around 2) to protonate PPG and increase its retention on the non-polar sorbent.[5]

    • Sample Solvent is Too Strong: If the sample is diluted in a solvent with a high percentage of organic content, it may prevent PPG from binding to the sorbent. Dilute the sample with a weaker solvent like water or a low-percentage organic buffer.

    • Incorrect Sorbent Selection: A C18 or other reversed-phase sorbent is generally appropriate for PPG. Ensure the sorbent chemistry is suitable for your analyte.

  • Analyte in the Wash Fraction: This suggests that the wash step is prematurely eluting PPG.

    • Wash Solvent is Too Strong: The organic content of your wash solvent may be too high. Reduce the percentage of organic solvent in the wash solution.

    • Incorrect pH of Wash Solvent: Maintain an acidic pH in the wash solvent to keep PPG in its neutral form.

  • Analyte Not Detected in Any Fraction: This implies that PPG is strongly retained on the sorbent and is not being eluted effectively.

    • Elution Solvent is Too Weak: Increase the strength of your elution solvent by increasing the percentage of organic solvent (e.g., methanol or acetonitrile).

    • Insufficient Elution Volume: Ensure you are using a sufficient volume of elution solvent to completely elute the PPG from the sorbent. Try a second elution step.

    • Incorrect pH of Elution Solvent: For reversed-phase SPE, the pH of the elution solvent is generally less critical, but for some mixed-mode sorbents, adjusting the pH to deprotonate the analyte can enhance elution.

Liquid-Liquid Extraction (LLE) Troubleshooting

Q: My LLE protocol for PPG is giving me low and inconsistent recovery. What should I check?

A: Inconsistent and low recovery in LLE for acidic compounds like PPG often stems from issues with pH, solvent choice, and the physical extraction process.

  • Incorrect Aqueous Phase pH: For an acidic compound like PPG, the aqueous phase must be acidified to a pH of approximately 2. T[6]his ensures PPG is in its neutral form, maximizing its partitioning into the organic solvent.

  • Suboptimal Organic Solvent: Given PPG's relatively polar nature (logP ~0.95), a very non-polar solvent like hexane may not be efficient. A more polar, water-immiscible solvent such as ethyl acetate is often a better choice for extracting organic acids. *[7] Inefficient Extraction Technique:

    • Insufficient Mixing: Ensure vigorous vortexing for an adequate amount of time (e.g., 1-2 minutes) to facilitate the transfer of PPG from the aqueous to the organic phase.

    • Emulsion Formation: If an emulsion forms between the two layers, it can trap the analyte. Centrifugation is an effective way to break emulsions.

    • Incomplete Phase Separation: Allow sufficient time for the two phases to separate completely before collecting the organic layer.

Protein Precipitation (PPT) Troubleshooting

Q: I am observing low PPG recovery after performing a protein precipitation with acetonitrile. What could be the cause?

A: While PPT is a straightforward method, low recovery of the target analyte can still occur.

Troubleshooting Logic for Low PPT Recovery

PPT_Troubleshooting cluster_ratio Incomplete Protein Removal cluster_mixing Inefficient Precipitation cluster_coprecipitation Analyte Trapped in Pellet start Low PPG Recovery check_ratio Check Solvent:Sample Ratio start->check_ratio check_mixing Evaluate Mixing & Incubation check_ratio->check_mixing Adequate (e.g., 3:1) ratio_solutions Ratio is less than 3:1 (v/v). Insufficient solvent to fully precipitate proteins. check_ratio->ratio_solutions Too Low check_coprecipitation Consider Co-precipitation check_mixing->check_coprecipitation Sufficient mixing_solutions Inadequate vortexing. Insufficient incubation time/temperature. check_mixing->mixing_solutions Insufficient coprecipitation_solutions PPG may be adsorbed to the protein pellet. Add acid (e.g., 1% formic acid) to the precipitation solvent. check_coprecipitation->coprecipitation_solutions Suspected solution Problem Solved ratio_solutions->solution mixing_solutions->solution coprecipitation_solutions->solution

Caption: Troubleshooting workflow for low PPG recovery in PPT.

  • Insufficient Solvent to Sample Ratio: A common cause of incomplete protein precipitation is an inadequate volume of organic solvent. A minimum ratio of 3:1 (v/v) of acetonitrile to biofluid is recommended. *[8] Inadequate Mixing and Incubation: Ensure thorough vortexing after adding the acetonitrile to ensure complete denaturation of proteins. An incubation step at a low temperature (e.g., -20°C for 20 minutes) can enhance protein precipitation. *[9] Co-precipitation of PPG: The analyte may be trapped in or adsorbed to the precipitated protein pellet. Adding a small amount of acid (e.g., 1% formic acid) to the acetonitrile can help to disrupt protein-analyte interactions and improve recovery.

[8]### Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of PPG from Urine

This protocol is designed for the extraction of PPG from urine using a reversed-phase SPE cartridge.

Workflow for SPE of PPG from Urine

SPE_Protocol start Start: Urine Sample pretreatment 1. Sample Pre-treatment: - Thaw and vortex sample. - Centrifuge to remove particulates. - Acidify to pH ~2 with formic acid. start->pretreatment conditioning 2. Cartridge Conditioning: - 1 mL Methanol - 1 mL Water pretreatment->conditioning equilibration 3. Equilibration: - 1 mL 0.1% Formic Acid in Water conditioning->equilibration loading 4. Sample Loading: - Load pre-treated sample at 1-2 mL/min. equilibration->loading washing 5. Washing: - 1 mL 5% Methanol in 0.1% Formic Acid loading->washing elution 6. Elution: - 1 mL Methanol washing->elution drydown 7. Dry-down & Reconstitution: - Evaporate eluate under nitrogen. - Reconstitute in mobile phase. elution->drydown analysis End: UPLC-MS/MS Analysis drydown->analysis

Caption: Step-by-step workflow for the SPE of PPG from a urine sample.

  • Sample Pre-treatment:

    • Thaw frozen urine samples to room temperature and vortex for 10 seconds.

    • Centrifuge the sample at 10,000 x g for 10 minutes to remove any particulate matter.

    • Transfer 1 mL of the supernatant to a clean tube.

    • Acidify the sample to a pH of approximately 2 by adding a small volume of formic acid. Verify the pH with a pH strip.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 1 mL of methanol through it.

    • Follow with 1 mL of water. Do not allow the cartridge to go dry.

  • Equilibration:

    • Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.

  • Sample Loading:

    • Load the pre-treated urine sample onto the cartridge at a flow rate of 1-2 mL/minute.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in 0.1% formic acid in water to remove polar interferences.

  • Elution:

    • Elute the PPG from the cartridge with 1 mL of methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for your analytical method (e.g., 100 µL).

Protocol 2: Liquid-Liquid Extraction (LLE) of PPG from Plasma

This protocol describes a robust LLE method for extracting PPG from plasma.

  • Sample Preparation:

    • Thaw frozen plasma samples on ice and vortex.

    • Pipette 100 µL of plasma into a 2 mL microcentrifuge tube.

  • Internal Standard Spiking:

    • Add an appropriate amount of a suitable internal standard (e.g., isotope-labeled PPG).

  • Acidification:

    • Add 10 µL of 1M hydrochloric acid to the plasma sample to acidify it to approximately pH 2.

  • Extraction:

    • Add 500 µL of ethyl acetate to the tube.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of Organic Phase:

    • Carefully transfer the upper organic layer (ethyl acetate) to a new tube, avoiding the protein interface.

  • Second Extraction (Optional but Recommended):

    • Add another 500 µL of ethyl acetate to the remaining aqueous layer, vortex, and centrifuge again.

    • Combine the organic layers.

  • Dry-down and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase.

Protocol 3: Protein Precipitation (PPT) of PPG from Plasma

This protocol outlines a simple and high-throughput method for PPG extraction from plasma.

  • Sample Preparation:

    • Thaw frozen plasma samples on ice and vortex.

    • Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking:

    • Add the internal standard solution to the plasma.

  • Protein Precipitation:

    • Add 300 µL of ice-cold acetonitrile containing 1% formic acid to the plasma sample. [8] * Vortex vigorously for 30 seconds.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

[9]4. Centrifugation:

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new tube for analysis or further processing (e.g., dry-down and reconstitution).

Data Presentation: Comparison of Extraction Methods

The following table summarizes the typical performance of SPE and LLE for the recovery of organic acids from urine, which can serve as a guide for what to expect when extracting PPG.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Mean Analyte Recovery 84.1%[10][11] 77.4%[10][11] >80% (generally high for small molecules)
Reproducibility (CV%) <10%[10] <10%[10] Variable, can be higher than SPE/LLE
Sample Cleanliness High (removes many interferences)ModerateLow (high levels of endogenous components remain)
Throughput Moderate to High (amenable to automation)Low to ModerateHigh (simple and fast)
Solvent Consumption Low to ModerateHighLow
Cost per Sample Higher (due to cartridges)LowerLowest

Data for SPE and LLE are based on a comparative study of urinary organic acids. P[10][11]PT data is a general expectation for small molecules.

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Phenylpropionylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of Phenylpropionylglycine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis, with a specific focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: In LC-MS/MS analysis, the "matrix" refers to all the components in a biological sample (e.g., plasma, urine) other than this compound. These components can include salts, lipids, proteins, and other endogenous metabolites.[1] Matrix effects occur when these co-eluting substances interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of quantitative results.[2][3] For acylglycines like this compound, endogenous compounds in the matrix can be a significant source of these effects.

Q2: What are the primary causes of matrix effects in this compound analysis?

A2: The primary causes of matrix effects in the analysis of this compound are co-eluting endogenous components from the biological matrix. Key interfering substances include:

  • Phospholipids: Abundant in plasma and serum samples, phospholipids are a major cause of ion suppression in reversed-phase chromatography.[4][5]

  • Salts and Buffers: High concentrations of salts from the sample or buffers used during sample preparation can alter the ionization efficiency.

  • Other Endogenous Metabolites: structurally similar compounds or other highly abundant metabolites can compete with this compound for ionization.

The extent of the matrix effect is dependent on the cleanliness of the sample extract and the chromatographic separation.[1]

Q3: How can I assess the presence and magnitude of matrix effects in my this compound assay?

A3: Two primary methods are used to evaluate matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of a this compound standard solution is infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the column. Any dip or rise in the constant signal baseline as the matrix components elute indicates regions of ion suppression or enhancement.

  • Post-Extraction Spike: This is a quantitative method. The response of this compound in a neat solution is compared to its response when spiked into a blank matrix extract after the extraction process. The matrix effect can be calculated as follows:

    Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100%

    A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q4: What is the most effective way to compensate for matrix effects?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects.[6] A SIL-IS for this compound (e.g., this compound-d5) will have nearly identical chemical and physical properties to the analyte and will co-elute chromatographically. Therefore, it will experience the same degree of ion suppression or enhancement as the analyte, allowing for accurate correction of the signal and reliable quantification.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape or Splitting 1. Matrix Overload: High concentration of matrix components co-eluting with the analyte. 2. Incompatible Injection Solvent: The solvent in which the final extract is dissolved is too strong compared to the initial mobile phase.1. Improve sample cleanup using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). 2. Dilute the sample extract. For urine samples, simple dilution can be very effective in reducing matrix effects.[7] 3. Evaporate the final extract to dryness and reconstitute in the initial mobile phase.
Low Analyte Recovery 1. Inefficient Extraction: The chosen sample preparation method (e.g., protein precipitation, LLE, SPE) is not optimal for this compound in the specific matrix. 2. Analyte Loss During Evaporation: this compound may be volatile or adhere to the container surface.1. Optimize the sample preparation method. For acylglycines, SPE with an appropriate sorbent often provides cleaner extracts and good recovery.[8] 2. Evaluate different solvents and pH conditions for LLE. 3. Use a gentle stream of nitrogen and a controlled temperature (e.g., 40°C) for evaporation.[9]
High Ion Suppression 1. Insufficient Sample Cleanup: High levels of co-eluting matrix components, particularly phospholipids in plasma.[4] 2. Suboptimal Chromatography: this compound is co-eluting with a major interfering peak.1. Implement a more rigorous sample cleanup method. SPE is generally more effective at removing interfering components than protein precipitation.[8] 2. Optimize the LC gradient to better separate this compound from the matrix interferences. 3. Consider using a different stationary phase or column chemistry.
Inconsistent Results (Poor Precision) 1. Variable Matrix Effects: The composition of the biological matrix varies between samples, leading to inconsistent ion suppression or enhancement. 2. Inconsistent Sample Preparation: Variability in the execution of the sample preparation procedure.1. The use of a suitable stable isotope-labeled internal standard is crucial to correct for this variability.[6] 2. Ensure the sample preparation protocol is well-defined and followed consistently for all samples. Automating the sample preparation can improve precision.

Data Presentation: Quantitative Comparison of Sample Preparation Techniques

The selection of an appropriate sample preparation method is critical for minimizing matrix effects and ensuring accurate quantification of this compound. Below is a summary of expected performance for common techniques based on data for acylglycines and related compounds.

Parameter Solid-Phase Extraction (SPE) Liquid-Liquid Extraction (LLE) Protein Precipitation (PPT)
Analyte Recovery Good to Excellent (80-100%). Mean recovery of 84.1% for a panel of organic acids including acylglycines from urine.[8]Moderate to Good (60-90%). Mean recovery of 77.4% for a panel of organic acids including acylglycines from urine.[8]High for small molecules (>80%), but less specific for acylglycines.[8]
Matrix Effect Reduction Excellent. Generally provides the cleanest extracts, leading to minimal ion suppression.[8]Good. Effective at removing salts and some polar interferences.Fair. Removes proteins, but many other matrix components, including phospholipids, remain, which can cause significant ion suppression.[10]
Throughput Moderate to High (can be automated)ModerateHigh
Cost per Sample ModerateLowLow

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • Thaw plasma samples to room temperature and vortex.

    • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of a stable isotope-labeled internal standard solution (e.g., this compound-d5 in methanol).

    • Add 200 µL of 4% phosphoric acid in water and vortex to mix. This step helps to disrupt protein binding.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences, particularly phospholipids.

  • Elution:

    • Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing Sample Biological Sample (Plasma/Urine) ISTD Add Stable Isotope-Labeled Internal Standard Sample->ISTD Compensation for matrix effects Cleanup Sample Cleanup (SPE, LLE, or PPT) ISTD->Cleanup Extract Final Extract Cleanup->Extract LC LC Separation Extract->LC Injection MS MS/MS Detection LC->MS Elution Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification Result Final Concentration Quantification->Result

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Matrix_Effects Start Inconsistent or Inaccurate Quantitative Results Assess Assess Matrix Effects? (Post-column infusion or Post-extraction spike) Start->Assess No_ME Matrix Effects are Minimal. Investigate other sources of error. Assess->No_ME No Yes_ME Significant Matrix Effects Detected Assess->Yes_ME Yes Optimize_Cleanup Optimize Sample Cleanup (e.g., switch to SPE) Yes_ME->Optimize_Cleanup Optimize_LC Optimize Chromatographic Separation Yes_ME->Optimize_LC Use_SIL_IS Implement a Stable Isotope-Labeled Internal Standard Yes_ME->Use_SIL_IS Revalidate Re-validate Method Optimize_Cleanup->Revalidate Optimize_LC->Revalidate Use_SIL_IS->Revalidate

References

Technical Support Center: Phenylpropionylglycine (PPG) Sample Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Phenylpropionylglycine (PPG) in stored samples. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound (PPG) degradation in stored samples?

A1: The primary degradation pathway for this compound (PPG) is the hydrolysis of its amide bond. This chemical reaction breaks the bond between the phenylpropionyl group and the glycine moiety, leading to the formation of phenylpropionic acid and glycine. The rate of this hydrolysis is significantly influenced by factors such as pH, temperature, and the presence of enzymes in the biological matrix.

Q2: What are the optimal temperature and duration for storing samples containing PPG?

A2: For optimal stability, it is crucial to store biological samples at low temperatures. Long-term storage requires ultra-low temperatures of -80°C, which can maintain the integrity of metabolites for up to five years.[1] For shorter periods, storage at -20°C is acceptable for up to six months for urine samples.[1] If samples need to be kept for a very short duration before processing, refrigeration at 4°C is recommended for no longer than 24-48 hours.[1][2] It is strongly advised to avoid storing samples at room temperature for extended periods, as significant degradation can occur.[2]

Summary of Recommended Storage Conditions:

Storage TypeTemperatureMaximum DurationSample Type(s)
Long-Term-80°CUp to 5 yearsPlasma, Serum, Urine
Short-Term-20°CUp to 6 monthsUrine
Temporary4°C24 - 48 hoursPlasma, Serum, Urine

Q3: How does pH affect the stability of PPG?

A3: The stability of the amide bond in PPG is pH-dependent. Extreme pH conditions, both acidic and basic, can catalyze the hydrolysis of the amide bond. While specific data for PPG is limited, N-acyl glycines are generally most stable in a neutral to slightly acidic pH range. In strongly acidic or alkaline solutions, the rate of degradation increases. It is advisable to maintain the sample pH as close to physiological neutrality as possible during collection and processing. If pH adjustment is necessary, it should be done cautiously with appropriate buffers.

Q4: Can freeze-thaw cycles impact the concentration of PPG in my samples?

A4: Yes, repeated freeze-thaw cycles can significantly affect the stability of metabolites, including PPG.[3][4] These cycles can cause changes in sample pH, lead to the formation of ice crystals that can damage cellular structures and release enzymes, and increase the concentration of solutes in the unfrozen water fraction, all of which can accelerate degradation.[3][5] It is highly recommended to aliquot samples into single-use vials after the initial processing to avoid the need for repeated freezing and thawing of the entire sample.[1]

Q5: Is PPG sensitive to light?

A5: this compound contains a phenyl group, which is an aromatic chromophore that can absorb ultraviolet (UV) light. Aromatic amino acid derivatives can be susceptible to photodegradation. Therefore, it is a best practice to protect samples containing PPG from direct exposure to light, especially UV light, during handling and storage. The use of amber or opaque storage vials is recommended.

Q6: Are there any additives that can help stabilize PPG in my samples?

A6: Yes, the addition of certain stabilizing agents can help preserve the integrity of PPG in biological samples.

  • Antioxidants: To prevent oxidative degradation, antioxidants such as ascorbic acid (Vitamin C) can be added to the samples.[6][7][8][9][10]

  • pH Buffers: To maintain a stable pH, the use of appropriate buffers can be beneficial, especially if the sample is expected to undergo pH shifts.

  • Enzyme Inhibitors: In biological matrices like plasma or serum, enzymatic degradation can be a concern. The addition of a broad-spectrum enzyme inhibitor cocktail may be considered, although for routine analysis, rapid freezing is the primary method of enzyme inactivation.

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Low or undetectable PPG levels in stored samples. - Degradation due to improper storage temperature. - Multiple freeze-thaw cycles. - Exposure to extreme pH. - Photodegradation.- Ensure long-term storage at -80°C. - Aliquot samples to avoid repeated freeze-thaw cycles. - Maintain a neutral to slightly acidic pH. - Store samples in amber or opaque vials.
High variability in PPG concentrations between replicates of the same sample. - Inconsistent sample handling and storage. - Partial thawing of samples during handling. - Differences in the number of freeze-thaw cycles for each aliquot.- Standardize your sample collection, processing, and storage protocols. - Work quickly and keep samples on ice when thawed. - Ensure all aliquots for a comparative study have undergone the same number of freeze-thaw cycles.
Appearance of unexpected peaks in chromatograms during analysis. - Formation of degradation products (e.g., phenylpropionic acid).- Optimize storage conditions to minimize degradation. - Use fresh samples for comparison to identify potential degradation products.

Experimental Protocols

Protocol 1: Sample Collection and Initial Processing

This protocol outlines the best practices for collecting and processing urine and plasma samples to ensure the stability of PPG.

  • Urine Sample Collection:

    • Collect mid-stream urine in a sterile container.

    • For 24-hour collections, keep the collection vessel refrigerated (at 4°C) throughout the collection period.[11]

    • Process the sample as soon as possible after collection.

  • Plasma Sample Collection:

    • Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

    • Process the blood sample within 30 minutes of collection.[11]

    • Centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C to separate the plasma.

  • Initial Processing (for both urine and plasma):

    • Immediately after collection/separation, place the samples on ice.

    • If not for immediate analysis, aliquot the samples into pre-chilled, amber, screw-cap microcentrifuge tubes.

    • Flash-freeze the aliquots in liquid nitrogen or on dry ice before transferring to a -80°C freezer for long-term storage.

Protocol 2: High-Performance Liquid Chromatography (HPLC-UV) Analysis of PPG

This protocol provides a general method for the quantification of PPG using HPLC with UV detection.

  • Sample Preparation:

    • Thaw frozen samples on ice.

    • For plasma/serum: Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile or methanol to 1 volume of sample. Vortex for 30 seconds and centrifuge at >10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube.

    • For urine: Dilute the sample 1:1 with the mobile phase. Centrifuge at >10,000 x g for 10 minutes at 4°C to remove particulate matter.

    • Evaporate the supernatant (from plasma/serum) or the diluted urine to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detector at 210 nm.

    • Column Temperature: 30°C.

  • Quantification:

    • Prepare a calibration curve using a certified reference standard of PPG.

    • Analyze the samples and quantify the concentration of PPG based on the calibration curve.

Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of PPG

This protocol describes a more sensitive and specific method for PPG quantification.

  • Sample Preparation:

    • Follow the same sample preparation steps as in Protocol 2.

    • The use of a stable isotope-labeled internal standard (e.g., this compound-d5) is highly recommended for accurate quantification. Add the internal standard to the sample before protein precipitation.

  • LC-MS/MS Conditions:

    • LC System: A UPLC or HPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: As in Protocol 2.

    • Flow Rate: 0.3-0.5 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI) in negative or positive mode (to be optimized).

    • MRM Transitions:

      • Monitor the specific precursor-to-product ion transitions for PPG and its internal standard. (e.g., for PPG, the precursor ion [M-H]⁻ would be m/z 206.08). The product ions would need to be determined by infusion and fragmentation of a standard.

  • Quantification:

    • Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrants.

    • Determine the concentration of PPG in the samples from the calibration curve.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_processing Initial Processing cluster_storage Storage cluster_analysis Analysis urine Urine Collection centrifuge Centrifugation (4°C) urine->centrifuge plasma Plasma Collection plasma->centrifuge aliquot Aliquoting into Amber Vials centrifuge->aliquot freeze Flash Freezing (-80°C or Liquid N2) aliquot->freeze long_term Long-Term Storage (-80°C) freeze->long_term thaw Thaw on Ice long_term->thaw prepare Sample Preparation (e.g., Protein Precipitation) thaw->prepare analyze HPLC or LC-MS/MS Analysis prepare->analyze degradation_pathway cluster_factors Degradation Factors PPG This compound C₁₁H₁₃NO₃ Products Phenylpropionic Acid + Glycine PPG->Products Hydrolysis Temp High Temperature Temp->Products pH Extreme pH (Acidic or Basic) pH->Products Enzymes Enzymes Enzymes->Products Light UV Light Light->Products Photodegradation

References

Technical Support Center: Phenylpropionylglycine in Neonatal Screening for MCAD Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the limitations of using phenylpropionylglycine (PPG) as a primary biomarker in neonatal screening for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.

Frequently Asked Questions (FAQs)

Q1: What is the rationale behind using this compound (PPG) as a biomarker for MCAD deficiency?

A1: this compound is an acyl glycine that can be elevated in the urine of individuals with MCAD deficiency.[1][2] Its precursor, 3-phenylpropionic acid (PPA), is a product of the bacterial metabolism of unabsorbed phenylalanine in the gut.[3] In MCAD deficiency, the impaired beta-oxidation of fatty acids leads to the accumulation of medium-chain acyl-CoAs. The enzyme Medium-Chain Acyl-CoA Dehydrogenase (MCAD) is also involved in the dehydrogenation of 3-phenylpropionyl-CoA, a derivative of PPA.[3] A deficiency in MCAD leads to the accumulation of 3-phenylpropionyl-CoA, which is then conjugated with glycine to form PPG and excreted in the urine.[3]

Q2: What are the primary limitations of using PPG for neonatal screening of MCAD deficiency?

A2: The primary limitation is the dependency on the infant's gut microbiome.[4][5] The production of PPG relies on the presence of anaerobic bacteria that produce 3-phenylpropionic acid (PPA).[4][5] Many newborns, particularly in the first few months of life, have not yet established the necessary gut flora to produce PPA.[4][5] This can lead to false-negative results, as an infant with MCAD deficiency may not excrete detectable levels of PPG.[5] Studies have shown that PPA was not detected in the stool of 84% of infants younger than four months.[5]

Q3: Can antibiotic use in neonates affect the reliability of PPG screening?

A3: Yes, the use of antibiotics can significantly confound the results of PPG-based screening for MCAD deficiency.[4] Antibiotics can alter the composition of the gut flora, potentially reducing or eliminating the bacteria responsible for producing 3-phenylpropionic acid, the precursor to PPG.[4] This can lead to falsely low or undetectable levels of PPG, even in an infant with MCAD deficiency.

Q4: Are there more reliable biomarkers for neonatal screening of MCAD deficiency?

A4: Yes, acylcarnitine analysis using tandem mass spectrometry (MS/MS) is the current standard and most reliable method for neonatal screening of MCAD deficiency.[1][6] The primary biomarker is octanoylcarnitine (C8), which is a direct and endogenous metabolite that accumulates due to the enzymatic block in MCAD deficiency.[1] Ratios of acylcarnitines, such as C8/C2 and C8/C10, are also used to increase the specificity of the screening.[1][7] Unlike PPG, these markers are not dependent on the gut microbiome.

Q5: How does the sensitivity and specificity of PPG compare to acylcarnitine analysis in newborns?

A5: While specific quantitative data for the sensitivity and specificity of PPG alone in neonatal screening is limited due to its known unreliability in early infancy, it is considered significantly less sensitive than acylcarnitine analysis.[5] Acylcarnitine profiling, particularly the measurement of C8 and relevant ratios, is both highly sensitive and specific for detecting MCAD deficiency in newborns.[1]

Troubleshooting Guides

Issue 1: Undetectable or low levels of urinary PPG in a newborn suspected of MCAD deficiency.

  • Possible Cause 1: Immature Gut Microbiome. The infant may not have been colonized with the necessary anaerobic bacteria to produce the PPG precursor, 3-phenylpropionic acid.[4][5] This is a common occurrence in early infancy.[5]

    • Troubleshooting Step: Do not rely on PPG as a sole diagnostic marker in neonates.[5] Prioritize analysis of acylcarnitines from a dried blood spot (DBS) sample, looking for elevated C8 and abnormal C8/C2 and C8/C10 ratios.[1][7]

  • Possible Cause 2: Recent Antibiotic Administration. The infant may have been treated with antibiotics, which can disrupt the gut flora and inhibit the production of 3-phenylpropionic acid.[4]

    • Troubleshooting Step: Review the infant's medical history for recent antibiotic use. If antibiotics have been administered, PPG measurement is likely to be unreliable. Proceed with acylcarnitine analysis and consider molecular genetic testing for mutations in the ACADM gene.[1]

Issue 2: Conflicting results between PPG analysis and acylcarnitine profiling.

  • Scenario: Acylcarnitine profile is highly suggestive of MCAD deficiency (elevated C8), but urinary PPG is within the normal range.

    • Explanation: This is a classic example of the limitations of PPG in neonates. The acylcarnitine profile is the more reliable indicator of MCAD deficiency in this age group.[1] The absence of elevated PPG is likely due to an immature or altered gut microbiome.[4][5]

    • Recommended Action: The diagnosis should be based on the acylcarnitine profile and confirmed with molecular genetic testing of the ACADM gene.[1] The PPG result should be considered a false negative in this context.

Data Presentation

BiomarkerMatrixOriginKey Limitation in NeonatesReliability in Neonatal Screening
This compound (PPG) UrineExogenous (bacterial metabolism)Dependent on immature/unstable gut flora; affected by antibiotics.[4][5]Low sensitivity, high potential for false negatives.[5]
Octanoylcarnitine (C8) Dried Blood Spot / PlasmaEndogenousCan have false positives in premature infants or carriers.[8][9]High sensitivity and specificity; the primary screening marker.[1][7]
C8/C2 and C8/C10 Ratios Dried Blood Spot / PlasmaEndogenousIncreases specificity and reduces false positives.[1][7]

Experimental Protocols

Protocol 1: Acylcarnitine Analysis from Dried Blood Spots (DBS) by Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS)

This protocol outlines the standard method for newborn screening for MCAD deficiency, which has largely replaced methods based on urinary organic acids like PPG.

  • Sample Preparation:

    • A 3.2 mm disc is punched from the dried blood spot on the newborn screening card.

    • The disc is placed into a well of a 96-well microtiter plate.

    • An extraction solution containing a mixture of methanol and internal standards (stable isotope-labeled acylcarnitines) is added to each well.

    • The plate is agitated on a shaker for 30-45 minutes to ensure complete extraction of the acylcarnitines.[10]

    • The methanol extract is then transferred to a new 96-well plate.[10]

  • Derivatization (Butylation):

    • The extracted acylcarnitines are esterified to their butyl esters by adding butanolic-HCl and incubating at 60-65°C for 15-20 minutes. This step improves their chromatographic and mass spectrometric properties.

    • The butanol-HCl is then evaporated to dryness under a stream of nitrogen.[10]

    • The dried residue is reconstituted in a mobile phase solution, typically a mixture of acetonitrile and water with formic acid.[10]

  • Mass Spectrometry Analysis:

    • The analysis is performed using a triple quadrupole mass spectrometer with flow injection analysis.[6][10]

    • The instrument is operated in the Selected Reaction Monitoring (SRM) or Precursor Ion Scan mode. For acylcarnitines, a common precursor ion scan is for m/z 85, which corresponds to the fragmented carnitine moiety.[6]

    • Specific precursor-to-product ion transitions are monitored for each acylcarnitine and its corresponding internal standard to ensure high selectivity and sensitivity.[10]

  • Data Analysis:

    • The concentrations of the individual acylcarnitines, including C8 (octanoylcarnitine), C6, C10, C2, are calculated based on the response ratios of the native analytes to their stable isotope-labeled internal standards.

    • Key diagnostic ratios, such as C8/C2 and C8/C10, are calculated to aid in the interpretation of the results.

Visualizations

Biochemical Pathway of this compound (PPG) Formation Phenylalanine Phenylalanine (from diet) Gut_Bacteria Anaerobic Gut Bacteria Phenylalanine->Gut_Bacteria Metabolism PPA 3-Phenylpropionic Acid (PPA) PPA_CoA 3-Phenylpropionyl-CoA PPA->PPA_CoA Activation Gut_Bacteria->PPA MCAD_Enzyme Medium-Chain Acyl-CoA Dehydrogenase (MCAD) PPA_CoA->MCAD_Enzyme Glycine_N_Acyltransferase Glycine N-Acyltransferase PPA_CoA->Glycine_N_Acyltransferase Cinnamoyl_CoA trans-Cinnamoyl-CoA MCAD_Enzyme->Cinnamoyl_CoA Normal Pathway PPG This compound (PPG) (excreted in urine) Glycine_N_Acyltransferase->PPG Conjugation with Glycine MCAD_Deficiency MCAD Deficiency MCAD_Deficiency->PPA_CoA Accumulation MCAD_Deficiency->MCAD_Enzyme Blocks

Caption: Biochemical pathway of PPG formation and the effect of MCAD deficiency.

Logical Flowchart: Why PPG is a Limited Neonatal Screening Marker Start Newborn Screening for MCAD PPG_Screening Is PPG used as a primary marker? Start->PPG_Screening Gut_Flora Does the neonate have established gut flora? PPG_Screening->Gut_Flora Yes Acylcarnitine_Screening Use Acylcarnitine (C8) Analysis PPG_Screening->Acylcarnitine_Screening No (Recommended) Antibiotics Has the neonate received antibiotics? Gut_Flora->Antibiotics Yes Unreliable_Result High Risk of False-Negative PPG Result Gut_Flora->Unreliable_Result No Reliable_Result Potentially Reliable PPG Result (in older infants, no antibiotics) Antibiotics->Reliable_Result No Antibiotics->Unreliable_Result Yes

Caption: Decision tree illustrating the limitations of PPG in neonatal screening.

References

Overcoming interfering compounds in Phenylpropionylglycine analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Phenylpropionylglycine (PPG) analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to interfering compounds in PPG quantification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound, providing potential causes and actionable solutions.

Question 1: I'm observing a high background or noisy baseline in my chromatogram. What are the likely causes and how can I fix it?

Answer:

A high background or noisy baseline can obscure the PPG peak and affect integration accuracy. Common causes include:

  • Contaminated Solvents or Reagents: Impurities in solvents (e.g., water, acetonitrile, methanol) or reagents (e.g., formic acid) can introduce significant background noise.

    • Solution: Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. Filter all mobile phases before use.

  • Dirty LC-MS System: Contaminants can accumulate in the injection port, tubing, column, and ion source over time.

    • Solution: Implement a regular cleaning and maintenance schedule for your LC-MS system. Flush the system with a strong solvent wash (e.g., a gradient of isopropanol and acetonitrile) and clean the ion source according to the manufacturer's instructions.

  • Matrix Effects: Complex biological matrices like urine contain numerous endogenous compounds that can contribute to a noisy baseline.[1][2]

    • Solution: Employ a more rigorous sample preparation method to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) are generally more effective at cleaning up samples than simple "dilute-and-shoot" or protein precipitation methods.[3][4]

Question 2: My PPG peak is showing poor shape (e.g., tailing, fronting, or splitting). What's causing this and what should I do?

Answer:

Poor peak shape can lead to inaccurate quantification. The primary causes are often related to chromatography or sample preparation.

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Dilute your sample or reduce the injection volume.

  • Secondary Interactions: The analyte may be interacting with active sites on the column stationary phase or with residual contaminants on the column.

    • Solution: Ensure the mobile phase pH is appropriate for PPG (an acidic pH using formic acid is common). If the column is old, consider replacing it. A guard column can also help protect the analytical column from strongly retained matrix components.

  • Co-elution with an Interfering Compound: A closely eluting or co-eluting compound can distort the peak shape.

    • Solution: Optimize your chromatographic method to improve separation. This can involve adjusting the gradient profile, changing the mobile phase composition, or trying a different column chemistry.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, peak distortion can occur.

    • Solution: Reconstitute your final sample extract in a solvent that is as close as possible in composition to the initial mobile phase.

Question 3: I'm experiencing significant ion suppression, leading to low PPG signal intensity and poor sensitivity. How can I mitigate this?

Answer:

Ion suppression is a common matrix effect in LC-ESI-MS where co-eluting compounds interfere with the ionization of the analyte of interest, reducing its signal.[1][5]

  • Inadequate Sample Cleanup: The most common cause of ion suppression is the presence of endogenous matrix components that co-elute with PPG.[2]

    • Solution: Improve your sample preparation method. Solid-Phase Extraction (SPE) is highly recommended for removing salts, phospholipids, and other interfering substances from urine samples.[3][4][6][7] A comparison of SPE and Liquid-Liquid Extraction (LLE) is provided in the data section below.

  • Chromatographic Co-elution: Even with good sample cleanup, some matrix components may still co-elute with PPG.

    • Solution: Modify your LC method to separate PPG from the suppressive region. Adjusting the gradient or using a column with a different selectivity can shift the retention time of PPG away from the interfering compounds.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Deuterated PPG) co-elutes with the analyte and experiences similar matrix effects.

    • Solution: Incorporate a SIL-IS into your workflow. By calculating the ratio of the analyte signal to the IS signal, you can compensate for signal suppression and improve quantitative accuracy.[8][9]

Question 4: I'm concerned about potential interference from isomeric or isobaric compounds. How can I ensure the specificity of my PPG analysis?

Answer:

Isomeric and isobaric compounds have the same or very similar mass-to-charge ratios (m/z) as PPG, making them difficult to distinguish by mass spectrometry alone.

  • Isomeric Interference: Structural isomers of PPG (e.g., positional isomers on the phenyl ring) could potentially be present.

    • Solution: High-resolution chromatography is essential to separate isomers. Using a long analytical column with a shallow gradient can improve resolution. Additionally, specific fragmentation patterns in MS/MS can help differentiate between isomers.[10][11][12][13]

  • Isobaric Interference: Other endogenous metabolites may have the same nominal mass as PPG. For example, other acylglycines or metabolites of dietary origin could be potential interferences.

    • Solution: High-resolution mass spectrometry (HRMS) can help differentiate between compounds with very close masses. However, the most common approach is to use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. By selecting a specific precursor ion and a unique product ion for PPG, you can significantly enhance selectivity.[14] It is crucial to have at least two specific MRM transitions for confident identification.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation is critical for minimizing interferences and achieving accurate quantification. Below is a comparison of typical performance characteristics for Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for the analysis of acylglycines, including PPG, from urine.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Rationale for PPG Analysis
Analyte Recovery 80-95%70-85%SPE generally provides higher and more consistent recovery for polar compounds like PPG from a complex matrix like urine.[3][7]
Matrix Effect Reduction Significant (typically >80%)Moderate (typically 50-70%)The multi-step wash process in SPE is more effective at removing a broader range of interfering compounds, leading to reduced ion suppression.[4]
Reproducibility (CV%) < 10%< 15%SPE is more amenable to automation and has fewer manual steps than LLE, often resulting in better precision.[3]
Limit of Detection (LOD) LowerHigherCleaner extracts from SPE lead to a better signal-to-noise ratio, allowing for lower detection limits.
Limit of Quantification (LOQ) LowerHigherImproved sensitivity from SPE translates to lower and more robust quantification limits.

Note: The values presented are typical and can vary depending on the specific protocol, sorbent/solvent used, and the analyte.

Experimental Protocols

1. Detailed Methodology for Solid-Phase Extraction (SPE) of PPG from Urine

This protocol is designed to provide a clean extract suitable for LC-MS/MS analysis.

  • 1. Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the samples at 4000 x g for 10 minutes to pellet any particulate matter.

    • Take 1 mL of the supernatant and add 10 µL of an internal standard solution (e.g., deuterated this compound).

    • Acidify the sample to a pH of ~3 with 1 M formic acid.

  • 2. SPE Cartridge Conditioning:

    • Use a mixed-mode or reversed-phase SPE cartridge (e.g., C18).

    • Condition the cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

    • Equilibrate the cartridge with 3 mL of 0.1% formic acid in water. Do not allow the cartridge to go dry.

  • 3. Sample Loading:

    • Load the pre-treated urine sample onto the SPE cartridge at a slow and steady flow rate (approx. 1 mL/min).

  • 4. Washing:

    • Wash the cartridge with 3 mL of 0.1% formic acid in water to remove salts and other highly polar interferences.

    • Wash the cartridge with 3 mL of 20% methanol in water to remove less polar interferences.

  • 5. Elution:

    • Elute the PPG and other retained acylglycines with 2 x 1 mL of 80% methanol in water containing 0.5% formic acid.

  • 6. Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

2. Hypothetical LC-MS/MS Method for PPG Analysis

This is an illustrative method based on typical parameters for acylglycine analysis.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • System: Triple Quadrupole Mass Spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Hypothetical MRM Transitions:

      • This compound (PPG): Precursor Ion (Q1): m/z 208.1 → Product Ion (Q3): m/z 76.1 (Glycine fragment).

      • Deuterated PPG (d5-PPG IS): Precursor Ion (Q1): m/z 213.1 → Product Ion (Q3): m/z 76.1.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine Urine Sample centrifuge Centrifugation urine->centrifuge spike Spike with Internal Standard centrifuge->spike spe Solid-Phase Extraction (SPE) spike->spe dry_reconstitute Dry-down & Reconstitution spe->dry_reconstitute lcms LC-MS/MS Analysis dry_reconstitute->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for PPG analysis in urine.

troubleshooting_workflow start Poor Analytical Result (Low Signal, Poor Peak Shape, High Variability) check_sample_prep Review Sample Preparation start->check_sample_prep improve_cleanup Improve Cleanup (e.g., use SPE) check_sample_prep->improve_cleanup Inadequate? check_is Verify Internal Standard Addition check_sample_prep->check_is Adequate check_lc Evaluate LC Method check_ms Assess MS Performance check_lc->check_ms OK optimize_gradient Optimize LC Gradient check_lc->optimize_gradient Co-elution? change_column Try Different Column Chemistry check_lc->change_column Poor Peak Shape? clean_source Clean Ion Source check_ms->clean_source Low Sensitivity? optimize_mrm Optimize MRM Transitions check_ms->optimize_mrm Poor Specificity? check_is->check_lc

Caption: Troubleshooting decision tree for PPG analysis.

ppar_pathway PPG This compound (PPG) (from Gut Microbiota) Adiponectin Adiponectin Gene Expression PPG->Adiponectin down-regulates PPARg PPARγ Signaling Pathway Adiponectin->PPARg modulates Adipogenesis Adipogenesis & Lipid Accumulation PPARg->Adipogenesis promotes

References

Phenylpropionylglycine Isomer Separation: A UPLC-MS/MS Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the UPLC-MS/MS analysis of Phenylpropionylglycine isomers. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound isomers important?

A1: this compound is an acylglycine that can exist as different isomers. In metabolomics and clinical research, different isomers of a compound can have varied biological activities and significances. For instance, 3-phenylpropionylglycine is a known marker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an inborn error of metabolism.[1][2] Accurate separation and quantification of specific isomers are crucial for correct diagnosis and understanding of metabolic pathways.

Q2: What are the main challenges in separating this compound isomers using UPLC-MS/MS?

A2: Isomers possess the same mass-to-charge ratio (m/z), making them indistinguishable by mass spectrometry alone.[3][4] The primary challenge lies in achieving chromatographic separation.[4][5] Common issues include poor resolution (peak overlap), peak tailing, and ion suppression from the matrix, which can affect quantification.[6][7][8]

Q3: What type of UPLC column is best suited for this separation?

A3: A reversed-phase C18 column with a small particle size (e.g., 1.7 µm) is a common choice for separating acylglycines due to the high resolving power of UPLC systems.[1][5] For chiral separations, a chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives, would be necessary to resolve enantiomers.[9][10]

Q4: How can I optimize the MS/MS detection for this compound isomers?

A4: Optimization involves selecting the appropriate ionization mode (typically electrospray ionization - ESI) and polarity (positive or negative). Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification due to its high selectivity and sensitivity. This requires the selection of specific precursor-to-product ion transitions for the analyte and the internal standard. While isomers have the same precursor ion, their fragmentation patterns might differ slightly, which can be exploited. However, chromatographic separation is the most reliable approach.[4][11]

Experimental Protocol: UPLC-MS/MS for this compound Isomer Separation

This protocol provides a general methodology. Optimization will be required for specific instrumentation and sample types.

1. Sample Preparation (from Urine)

  • Anion Exchange Solid-Phase Extraction (SPE):

    • Condition an anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Acidify 0.5 mL of urine with 10 µL of 1M HCl.

    • Load the acidified urine onto the SPE cartridge.

    • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.

    • Elute the acylglycines with 1 mL of 5% ammonium hydroxide in methanol.

  • Derivatization (Butylation):

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Add 100 µL of 3N butanolic-HCl.

    • Incubate at 60°C for 30 minutes.

    • Evaporate to dryness and reconstitute in 100 µL of the initial mobile phase.[12]

2. UPLC-MS/MS System and Conditions

  • UPLC System: A high-performance UPLC system.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

Table 1: UPLC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4955
5.00.45050
7.00.4595
8.00.4595
8.10.4955
10.00.4955

Table 2: MS/MS Parameters

ParameterSetting
Capillary Voltage3.0 kV
Cone Voltage25 V
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
MRM Transitions
This compoundTo be determined by infusion of a standard
Internal Standard (e.g., D5-Phenylpropionylglycine)To be determined by infusion of a standard

Troubleshooting Guide

Problem: Poor Resolution / Co-elution of Isomers

  • Question: My this compound isomers are not separating and are appearing as a single peak. What should I do?

  • Answer:

    • Modify the Gradient: A shallower gradient provides more time for the isomers to interact with the stationary phase, which can improve separation. Try decreasing the rate of increase of Mobile Phase B.

    • Change Mobile Phase pH: Adjusting the pH of the mobile phase can alter the ionization state of the analytes and their interaction with the C18 column, potentially improving resolution.

    • Lower the Temperature: Reducing the column temperature can sometimes enhance separation by increasing retention and interaction with the stationary phase.

    • Consider a Different Column: If resolution is still poor, a column with a different stationary phase chemistry or a longer column may be necessary. For enantiomers, a chiral column is required.[9][10]

Problem: Peak Tailing

  • Question: My peaks are showing significant tailing. How can I improve the peak shape?

  • Answer:

    • Check for Column Contamination: Contaminants on the column frit or at the head of the column can cause peak tailing. Flush the column or try replacing it.[7]

    • Secondary Interactions: Peak tailing for basic compounds can occur due to interactions with residual silanols on the stationary phase. Ensure the mobile phase pH is low enough to keep the analytes protonated. Adding a small amount of an amine modifier to the mobile phase can also help.

    • Injection Solvent: Injecting the sample in a solvent stronger than the initial mobile phase can cause peak distortion. Ensure the sample is dissolved in the initial mobile phase or a weaker solvent.[7]

Problem: Low Signal Intensity / No Peak Detected

  • Question: I am not seeing a peak for my analyte, or the signal is very weak. What are the possible causes?

  • Answer:

    • MS/MS Tuning: Ensure the mass spectrometer is properly tuned and calibrated. Infuse a standard solution of this compound to optimize the cone voltage and collision energy for the specific MRM transitions.[6]

    • Ion Suppression: The sample matrix can suppress the ionization of the analyte, leading to a lower signal.[8] To check for this, perform a post-column infusion experiment. If ion suppression is present, improve the sample cleanup procedure (e.g., by optimizing the SPE method) or dilute the sample.[13]

    • Sample Degradation: Ensure that the sample has been stored properly and has not degraded. Prepare fresh samples and standards to verify.[6]

    • System Leak: Check the UPLC system for any leaks, as this can lead to pressure fluctuations and poor performance.[14]

Problem: High Background Noise

  • Question: The baseline in my chromatogram is very noisy. What can I do to reduce the noise?

  • Answer:

    • Mobile Phase Contamination: Prepare fresh mobile phases using high-purity solvents and additives. Contaminated solvents are a common source of high background noise.

    • MS Source Contamination: A dirty ion source can lead to high background. Clean the ion source according to the manufacturer's instructions.

    • System Contamination: Flush the entire UPLC system, including the injector and tubing, to remove any contaminants.

Visual Guides

Experimental_Workflow Experimental Workflow for this compound Isomer Analysis cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample spe Anion Exchange SPE urine_sample->spe derivatization Butylation spe->derivatization uplc UPLC Separation (C18 Column) derivatization->uplc msms MS/MS Detection (ESI+, MRM) uplc->msms integration Peak Integration msms->integration quantification Quantification integration->quantification

Caption: Workflow for this compound Isomer Analysis.

Troubleshooting_Tree Troubleshooting Logic for Poor Isomer Resolution start Poor Isomer Resolution q1 Is the gradient optimized? start->q1 a1_yes Modify Gradient (Make it shallower) q1->a1_yes No q2 Is the mobile phase pH appropriate? q1->q2 Yes a1_no Proceed to next step a2_yes Adjust Mobile Phase pH q2->a2_yes No q3 Is a different column needed? q2->q3 Yes a2_no Proceed to next step a3_yes Try a different stationary phase or a chiral column q3->a3_yes Yes a3_no Review entire method q3->a3_no No

Caption: Troubleshooting logic for poor isomer resolution.

References

Method validation for Phenylpropionylglycine in a clinical laboratory setting.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of Phenylpropionylglycine (PPG) in a clinical laboratory setting. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to evaluate during the method validation of this compound?

A1: According to regulatory guidelines from the FDA and ICH, a full validation of a biomarker assay like this compound should assess the following key parameters: accuracy, precision, sensitivity, selectivity, parallelism, range, reproducibility, and stability.[1][2][3] A "fit-for-purpose" approach can be applied, where the extent of validation depends on the intended use of the biomarker data.[1][2][4] For pivotal decision-making in drug development, a full validation is expected.[1][2]

Q2: How do I select an appropriate internal standard (IS) for this compound analysis?

A2: The ideal internal standard is a stable isotopically labeled version of the analyte (e.g., this compound-d5).[5] This is because it has nearly identical chemical and physical properties to the analyte, leading to similar behavior during sample preparation and analysis, which helps to correct for variability.[5][6][7] If an isotopically labeled standard is not available, a structural analog that is not present in the biological matrix can be used.[5] The chosen IS should have a similar retention time and ionization efficiency to this compound.[5]

Q3: What are common sample preparation techniques for this compound in plasma or urine?

A3: Common sample preparation techniques for small molecules like this compound in biological matrices include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[8][9][10]

  • Protein Precipitation: A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate proteins.[8][9]

  • Liquid-Liquid Extraction: This technique separates the analyte based on its solubility in two immiscible liquid phases.

  • Solid-Phase Extraction: Offers a more thorough cleanup by selectively retaining the analyte on a solid sorbent while matrix components are washed away.[8][10]

The choice of method depends on the required level of sample cleanup and the desired assay sensitivity.[10]

Q4: How can I assess the stability of this compound in clinical samples?

A4: Stability testing is crucial and should evaluate the analyte's stability under various conditions that mimic sample handling and storage.[3][4][11] This includes:

  • Freeze-Thaw Stability: Assesses the impact of repeated freezing and thawing cycles.

  • Bench-Top Stability: Evaluates stability at room temperature for the duration of sample preparation.

  • Long-Term Storage Stability: Determines stability at the intended storage temperature (e.g., -80°C) over time.[12][13]

  • Autosampler Stability: Assesses stability in the autosampler during the analytical run.[11]

Stability is typically evaluated by analyzing quality control (QC) samples at different concentrations and comparing the results to freshly prepared samples.[3]

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of this compound by LC-MS/MS.

Chromatography & MS Issues
Problem Potential Cause(s) Troubleshooting Steps
No or Low Signal/Sensitivity Incorrect MS/MS transitions or tuning parameters.Verify the precursor and product ions for this compound and the internal standard. Optimize source parameters (e.g., gas flows, temperatures, voltages).[14]
Poor ionization.Check the mobile phase pH and composition; acidic mobile phases often aid in the protonation of analytes in positive ion mode.[8] Consider mobile phase additives.
LC system issues (e.g., leaks, pump malfunction).Check for pressure fluctuations.[15] Ensure mobile phase lines are free of air bubbles.[14][16]
Clogged or faulty ESI needle.Inspect the spray pattern. Clean or replace the ESI needle.[14]
Poor Peak Shape (Tailing, Splitting, Broadening) Column contamination or degradation.Flush the column with a strong solvent.[17] If the problem persists, replace the column.
Inappropriate injection solvent.The injection solvent should be weaker than or similar in composition to the initial mobile phase.[17]
Extra-column dead volume.Check all fittings and tubing for proper connections.[17]
Retention Time Shifts Changes in mobile phase composition.Prepare fresh mobile phase. Ensure accurate mixing of solvents.
Column temperature fluctuations.Verify the column oven is set to the correct and stable temperature.[16]
Column aging.Monitor column performance with system suitability tests. Replace the column if performance degrades significantly.[15]
Sample Preparation & Matrix Effects
Problem Potential Cause(s) Troubleshooting Steps
High Variability in Results (Poor Precision) Inconsistent sample preparation.Ensure accurate and consistent pipetting. Use a validated and standardized sample preparation protocol.[18]
Matrix effects (ion suppression or enhancement).Evaluate matrix effects by comparing the response of the analyte in post-extraction spiked matrix samples to that in a neat solution.[19][20]
Inappropriate internal standard.Use a stable isotopically labeled internal standard if possible.[5][7]
Low Analyte Recovery Inefficient extraction from the matrix.Optimize the sample preparation method (e.g., change solvent, pH, or SPE sorbent).
Analyte degradation during sample preparation.Ensure samples are kept at appropriate temperatures (e.g., on ice) during processing.
Matrix Effects Co-eluting endogenous compounds from the biological matrix.Improve chromatographic separation to resolve this compound from interfering compounds.[21]
Insufficient sample cleanup.Employ a more rigorous sample preparation method like SPE.[8][10]
Phospholipids from plasma/serum samples.Use a phospholipid removal plate or modify the extraction method to reduce their presence.[21]

Experimental Protocols

Representative LC-MS/MS Method for this compound

This is an illustrative protocol and requires optimization for specific laboratory conditions.

1. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of plasma/serum, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 150 µL of cold acetonitrile containing the internal standard (e.g., this compound-d5 at 100 ng/mL).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

2. LC-MS/MS Parameters (Illustrative)

Parameter Condition
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions PPG: To be determined empirically IS: To be determined empirically

Data Presentation

Table 1: Illustrative Linearity Data for this compound
Concentration (ng/mL)Mean Response Ratio (Analyte/IS)% Accuracy
10.012102.5
50.05898.7
250.295101.2
1001.18099.5
5005.950100.8
100011.98099.9
Correlation Coefficient (r²) >0.995
Table 2: Illustrative Accuracy and Precision Data for this compound QC Samples
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Intra-day Accuracy (%)Inter-day Accuracy (%)
LLOQ16.58.2103.1101.5
Low QC35.16.898.999.8
Mid QC1504.25.5101.7100.9
High QC7503.84.999.299.5

Visualizations

Method_Validation_Workflow This compound Method Validation Workflow cluster_dev Method Development cluster_val Method Validation cluster_app Sample Analysis Dev Develop Assay (LC-MS/MS) Opt Optimize Parameters (e.g., transitions, chromatography) Dev->Opt Selectivity Selectivity & Specificity Opt->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LLOQ Lower Limit of Quantification Precision->LLOQ Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) LLOQ->Stability Analysis Clinical Sample Analysis Stability->Analysis ISR Incurred Sample Reanalysis Analysis->ISR

Caption: Workflow for the validation of an analytical method for this compound.

Troubleshooting_Workflow LC-MS/MS Troubleshooting Logic Start Problem Encountered (e.g., no peak, poor shape) Check_System Check System Suitability (Pressure, IS signal) Start->Check_System Check_LC Investigate LC System (Mobile Phase, Column, Leaks) Check_System->Check_LC System Fails Check_Sample Investigate Sample Prep (Extraction, Stability, Matrix Effects) Check_System->Check_Sample System Passes Check_MS Investigate MS System (Tuning, Source, Calibration) Check_LC->Check_MS Resolve Problem Resolved Check_MS->Resolve Check_Sample->Resolve

Caption: A logical workflow for troubleshooting common LC-MS/MS issues.

References

Addressing variability in Phenylpropionylglycine levels due to gut flora changes.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenylpropionylglycine (PPG). Variability in PPG levels, largely attributable to fluctuations in gut microbiota, can present significant challenges in experimental design and data interpretation. This guide offers solutions to common issues encountered during PPG analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PPG) and why are its levels variable?

A1: this compound (PPG) is a metabolite produced in the liver through the conjugation of 3-phenylpropionic acid (PPA) with glycine.[1] PPA, in turn, is a product of gut bacterial metabolism of the amino acid phenylalanine.[1][2] The composition and activity of the gut microbiome are highly individualized and can be influenced by factors such as diet, age, and antibiotic use.[3][4] Consequently, the production of PPA by gut bacteria can vary significantly between individuals and even within the same individual over time, leading to variability in PPG levels.[5]

Q2: Which gut bacteria are known to produce 3-phenylpropionic acid (PPA), the precursor to PPG?

A2: Several species of gut bacteria are capable of producing PPA. Notably, Clostridium sporogenes has a well-characterized pathway for converting phenylalanine to PPA.[6] More recently, the probiotic Bifidobacterium breve and certain strains of Escherichia coli have also been identified as PPA producers.[7][8]

Q3: What is the clinical significance of measuring PPG levels?

A3: Urinary excretion of PPG can be a diagnostic marker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an inborn error of metabolism.[9][10] However, its reliability in early infancy can be limited due to the underdeveloped gut flora, which may not yet produce significant amounts of PPA.[9] Altered PPG levels have also been observed in other conditions, such as chronic kidney disease, where it is associated with gut microbial dysbiosis.[4]

Q4: What are the typical biological matrices used for PPG measurement?

A4: PPG is most commonly measured in urine.[11] It can also be detected in blood (plasma/serum) and feces. The choice of matrix depends on the specific research question and experimental design.

Q5: What is the expected concentration range for PPG in human urine?

A5: The concentration of PPG in the urine of healthy adults can vary. One study reported a reference range of <0.0010–0.0657 µmol/mmol creatinine in adults aged 25-30 years. It is crucial for each laboratory to establish its own reference ranges based on the specific population and analytical methods used.

Troubleshooting Guide

Issue 1: High Inter-Individual Variability in PPG Levels Within the Same Experimental Group

  • Potential Cause 1: Baseline Microbiome Differences. The initial composition of an individual's gut microbiota is a primary determinant of their capacity to produce PPA and, consequently, PPG.

    • Troubleshooting Tip: Characterize the baseline gut microbiome of all subjects before the intervention using 16S rRNA sequencing. This allows for stratification of subjects based on their initial microbial profiles, which can help explain variability in the results.[5]

  • Potential Cause 2: Dietary Inconsistencies. Diet is a major driver of gut microbiome composition and function. Variations in dietary intake of phenylalanine and other nutrients can lead to different levels of PPA production.[12][13][14][15]

    • Troubleshooting Tip: Standardize the diet of study subjects for a period before and during the sample collection phase. If diet standardization is not feasible, collect detailed dietary intake data to use as a covariate in the statistical analysis.

  • Potential Cause 3: Unreported Medication Use (e.g., Antibiotics). Antibiotics can drastically alter the gut microbiota, leading to reduced PPA production.[3][4][16][17][18]

    • Troubleshooting Tip: Carefully screen subjects for any antibiotic use in the months leading up to and during the study. Exclude subjects who have recently taken antibiotics or account for this in the data analysis.

Issue 2: Consistently Low or Undetectable PPG Levels

  • Potential Cause 1: Immature Gut Microbiota. In infants, the gut microbiota may not be sufficiently colonized with PPA-producing bacteria.[9]

    • Troubleshooting Tip: When studying infants, consider measuring other biomarkers in conjunction with PPG for the condition of interest (e.g., for MCAD deficiency, also measure n-hexanoylglycine).

  • Potential Cause 2: Analytical Sensitivity. The concentration of PPG may be below the limit of detection of the analytical method.

    • Troubleshooting Tip: Optimize the mass spectrometry method for higher sensitivity. This can include increasing the sample injection volume, using a more efficient extraction method, or employing a more sensitive instrument.

  • Potential Cause 3: Gut Microbiota Lacking PPA Producers. It is possible that an individual's gut microbiome has a very low abundance of bacteria capable of producing PPA.

    • Troubleshooting Tip: Perform metagenomic sequencing to assess the functional capacity of the gut microbiome, specifically looking for the genes involved in the phenylalanine to PPA conversion pathway.

Issue 3: Poor Reproducibility Between Technical Replicates

  • Potential Cause 1: Inconsistent Sample Handling and Storage. Fecal and urine samples are complex biological matrices. Inconsistent handling can lead to variability in metabolite concentrations.[19][20]

    • Troubleshooting Tip: Standardize all sample collection, processing, and storage procedures. For fecal samples, immediate freezing at -80°C is considered the gold standard.[19] For urine, centrifugation to remove particulates followed by dilution is often sufficient.[21]

  • Potential Cause 2: Issues with the Analytical Platform (LC-MS/MS). Variability can be introduced during the analytical run due to factors like column degradation, inconsistent ionization, or detector drift.[22]

    • Troubleshooting Tip: Implement a robust quality control (QC) protocol. This should include the regular injection of pooled QC samples throughout the analytical batch. Monitor the signal of internal standards and QC samples to assess instrument performance and apply appropriate normalization methods.[22]

Data Presentation

Table 1: this compound (PPG) Reference Range in Human Urine

PopulationBiospecimenConcentration Range (µmol/mmol creatinine)Reference
Adult (25-30 years old)Urine<0.0010–0.0657

Experimental Protocols

Protocol 1: Quantification of this compound in Urine by UPLC-MS/MS

This protocol provides a general framework. Specific parameters should be optimized for the instrument in use.

  • Sample Preparation:

    • Thaw frozen urine samples on ice.

    • Vortex each sample for 10 seconds.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet any particulate matter.

    • Transfer the supernatant to a new microcentrifuge tube.

    • Dilute the urine 1:1 (v/v) with ultrapure water.

    • Add an internal standard (e.g., a stable isotope-labeled PPG) to each sample.

    • Vortex and transfer to an autosampler vial.

  • UPLC-MS/MS Analysis:

    • Chromatographic System: Ultra-Performance Liquid Chromatography (UPLC) system.

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Develop a gradient from low to high organic phase (Mobile Phase B) to ensure separation of PPG from other urine metabolites.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

    • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Negative ion mode is often suitable for detecting PPG.

    • Data Acquisition: Use Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion for PPG is m/z 208.09, and a common product ion is m/z 119.05 (corresponding to the glycine fragment). These transitions should be optimized on the specific instrument.

  • Data Analysis:

    • Integrate the peak areas for PPG and the internal standard.

    • Calculate the ratio of the PPG peak area to the internal standard peak area.

    • Generate a standard curve using known concentrations of PPG.

    • Quantify the PPG concentration in the samples based on the standard curve.

    • Normalize the PPG concentration to the urinary creatinine concentration to account for variations in urine dilution.

Protocol 2: Gut Microbiota Profiling by 16S rRNA Gene Sequencing

This protocol outlines the key steps for analyzing the gut microbial composition from fecal samples.

  • Fecal Sample Collection and DNA Extraction:

    • Collect fecal samples in a sterile container and immediately freeze at -80°C until processing.[5]

    • Use a commercially available fecal DNA extraction kit (e.g., a kit with bead-beating) to isolate microbial DNA, following the manufacturer's instructions.

  • 16S rRNA Gene Amplification:

    • Amplify a variable region of the 16S rRNA gene (e.g., V3-V4 or V4) using PCR with universal primers that have been barcoded for multiplexing.[23]

    • Perform PCR in triplicate for each sample to minimize PCR bias.

    • Pool the triplicate PCR products for each sample.

  • Library Preparation and Sequencing:

    • Purify the PCR products.

    • Quantify the purified DNA and pool the samples in equimolar concentrations to create the sequencing library.

    • Sequence the library on a high-throughput sequencing platform (e.g., Illumina MiSeq).

  • Bioinformatic and Statistical Analysis:

    • Demultiplex the raw sequencing reads based on the barcodes.

    • Perform quality filtering and trimming of the reads.

    • Cluster the sequences into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs).

    • Assign taxonomy to the ASVs/OTUs using a reference database (e.g., SILVA or Greengenes).

    • Perform downstream statistical analyses, such as alpha and beta diversity, and differential abundance testing, to compare the microbial communities between experimental groups.[24][25][26][27][28]

Visualizations

Phenylpropionylglycine_Metabolism cluster_gut Gut Lumen cluster_host Host (Liver) Dietary_Protein Dietary Phenylalanine Gut_Bacteria Gut Microbiota (e.g., Clostridium, Bifidobacterium, Escherichia) Dietary_Protein->Gut_Bacteria Metabolism PPA 3-Phenylpropionic Acid (PPA) Gut_Bacteria->PPA PPA_absorbed Absorbed PPA PPA->PPA_absorbed Absorption Glycine Glycine PPG This compound (PPG) Glycine->PPG Excretion Urinary Excretion PPG->Excretion PPA_absorbed->PPG Conjugation

Caption: Metabolic pathway of this compound (PPG) formation.

Experimental_Workflow cluster_sample Sample Collection cluster_analysis Analysis cluster_integration Data Integration Fecal_Sample Fecal Sample DNA_Extraction DNA Extraction Fecal_Sample->DNA_Extraction Urine_Sample Urine Sample Sample_Prep Sample Preparation Urine_Sample->Sample_Prep rRNA_Sequencing 16S rRNA Sequencing DNA_Extraction->rRNA_Sequencing Microbiome_Data Microbiome Data rRNA_Sequencing->Microbiome_Data Statistical_Analysis Statistical Analysis Microbiome_Data->Statistical_Analysis LCMS UPLC-MS/MS Sample_Prep->LCMS PPG_Data PPG Levels LCMS->PPG_Data PPG_Data->Statistical_Analysis

Caption: Integrated workflow for PPG and gut microbiome analysis.

PPAR_Signaling PPA 3-Phenylpropionic Acid (PPA) (PPG Precursor) PPARg PPAR-γ PPA->PPARg Activates Heterodimer PPAR-γ / RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (PPAR Response Element) Heterodimer->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates

Caption: Simplified PPAR-γ signaling pathway activated by PPA.

References

Enhancing the sensitivity of Phenylpropionylglycine detection in low concentrations.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of Phenylpropionylglycine (PPG) at low concentrations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low concentrations of this compound (PPG)?

A1: Liquid chromatography-mass spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the most frequently used and highly sensitive platform for the detection of N-Acyl Glycines like PPG.[1] For enhanced sensitivity, especially at low concentrations, chemical derivatization prior to LC-MS analysis is a proven strategy.[1][2][3] A stable-isotope dilution method has also been successfully developed for the accurate measurement of urinary PPG.[4]

Q2: My PPG signal is weak or undetectable. What are the potential causes?

A2: Low or undetectable PPG signals can arise from several factors, including:

  • Low sample concentration: The abundance of PPG in your biological sample may be below the detection limit of your current method.

  • Inefficient sample preparation: Poor extraction efficiency or sample loss during preparation steps can lead to a weak signal.

  • Suboptimal ionization: The choice of ionization technique and its parameters significantly impact signal intensity.[5]

  • Matrix effects: Other molecules in your sample can suppress the ionization of PPG, leading to a lower signal.

  • Instrument sensitivity: The mass spectrometer may not be tuned or calibrated correctly for optimal performance.[5]

Q3: How can I improve the sensitivity of my LC-MS/MS method for PPG detection?

A3: To enhance sensitivity, consider the following strategies:

  • Chemical Derivatization: Derivatizing PPG with a reagent like 3-Nitrophenylhydrazine (3-NPH) can significantly improve its chromatographic retention and ionization efficiency, leading to a stronger signal.[2][3]

  • Method Optimization: A comprehensive optimization of both LC and MS parameters using a Design of Experiments (DoE) approach can lead to substantial increases in signal response.[6][7] This includes tuning parameters like mobile phase composition, gradient, flow rate, and mass spectrometer settings (e.g., collision energies, voltages).[8]

  • Sample Concentration: If the initial concentration is too low, consider appropriate sample concentration techniques. However, be mindful of concentrating interfering matrix components as well.

  • Use of High-Resolution Mass Spectrometry: High-resolution instruments can help distinguish the PPG signal from background noise and interferences with greater accuracy.[9]

Q4: I am observing high variability between replicate injections. What could be the issue?

A4: High variability between replicate injections often points to issues with the LC-MS system itself.[10] Potential causes include:

  • Autosampler problems: Air bubbles in the syringe or sample loop, or inconsistent injection volumes.[10]

  • LC pump fluctuations: Unstable pump pressure or improperly degassed mobile phases can lead to inconsistent retention times and peak areas.[10]

  • Column degradation: A blocked or deteriorating column can result in poor peak shape and shifting retention times.[10]

Q5: My chromatographic peak shape for PPG is poor (e.g., tailing or fronting). How can I fix this?

A5: Poor peak shape can compromise accurate quantification.[10] Consider these troubleshooting steps:

  • Column overload: If the peak is fronting, try diluting your sample.[10]

  • Incompatible sample solvent: Ensure your sample solvent is compatible with the initial mobile phase conditions.[10]

  • Column contamination: Wash the column with a strong solvent to remove potential contaminants.[10]

  • Secondary interactions: Adjusting the mobile phase pH or ionic strength can help reduce peak tailing.[10]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the detection of PPG at low concentrations.

Guide 1: Troubleshooting Low or No PPG Signal

This guide follows a logical workflow to diagnose and resolve issues of low or absent PPG signal.

start Start: Low/No PPG Signal check_ms Step 1: Verify MS Performance - Run system suitability test with a known standard. - Check tuning and calibration. start->check_ms ms_ok Is MS performance optimal? check_ms->ms_ok check_lc Step 2: Evaluate Chromatography - Check for pressure fluctuations. - Inspect column for degradation. - Verify mobile phase composition. ms_ok->check_lc Yes end_fail_ms Action: Troubleshoot MS - Tune and calibrate. - Clean ion source. ms_ok->end_fail_ms No lc_ok Is chromatography stable? check_lc->lc_ok check_sample_prep Step 3: Review Sample Preparation - Assess extraction efficiency. - Check for sample degradation. - Consider matrix effects. lc_ok->check_sample_prep Yes end_fail_lc Action: Troubleshoot LC - Degas mobile phases. - Replace column. lc_ok->end_fail_lc No sample_prep_ok Is sample prep protocol robust? check_sample_prep->sample_prep_ok implement_enhancement Step 4: Implement Sensitivity Enhancement - Introduce chemical derivatization (e.g., 3-NPH). - Optimize LC-MS method parameters. - Consider sample concentration. sample_prep_ok->implement_enhancement Yes end_fail_sample_prep Action: Optimize Sample Prep - Test different extraction methods. - Use internal standards. sample_prep_ok->end_fail_sample_prep No end_success End: PPG Signal Detected implement_enhancement->end_success

Troubleshooting workflow for low or no PPG signal.
Data Presentation: Enhancing PPG Detection

Chemical derivatization is a key strategy for improving the detection of PPG. The following table summarizes the advantages of using 3-Nitrophenylhydrazine (3-NPH) derivatization.

FeatureWithout DerivatizationWith 3-NPH DerivatizationReference
Detection Sensitivity LowerSignificantly improved[1][2][3]
Chromatographic Retention Poor, especially on reversed-phase columnsImproved retention[3]
Chromatographic Separation May co-elute with interferencesSignificantly improved separation[2]
Sample Preparation Direct injection may be possible but with lower sensitivityRequires an additional reaction step[2][3]
Reaction Conditions Not applicableRoom temperature, aqueous solution[3]

Experimental Protocols

Protocol 1: 3-Nitrophenylhydrazine (3-NPH) Derivatization for PPG Detection

This protocol is adapted for the derivatization of N-Acyl Glycines, including PPG, in biological samples to enhance LC-MS detection.[2][3]

Materials:

  • 3-Nitrophenylhydrazine (3-NPH) hydrochloride solution (e.g., 200 mM in 70% methanol)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl) solution (e.g., 120 mM in 70% methanol, containing 6% pyridine)

  • Plasma or diluted urine samples

  • Internal standard solution (optional, but recommended)

  • 70% methanol solution

Procedure:

  • Sample Preparation:

    • For plasma: To 50 µL of plasma, add an appropriate amount of internal standard and 150 µL of 70% methanol to precipitate proteins. Vortex and centrifuge. Collect the supernatant.

    • For urine: Dilute urine samples (e.g., 20 times) with 70% methanol solution.[11]

  • Derivatization Reaction:

    • In a reaction vial, mix 40 µL of the prepared sample supernatant (or diluted urine) with 40 µL of the internal standard solution (if not added earlier).

    • Add 40 µL of the 3-NPH hydrochloride solution.

    • Add 40 µL of the EDC-HCl solution.

    • Vortex the mixture.

  • Incubation:

    • Incubate the reaction mixture at room temperature (25°C) for 30 minutes.[3]

  • LC-MS Analysis:

    • After incubation, the sample is ready for injection into the LC-MS system.

Signaling Pathway

This compound has been shown to affect the peroxisome proliferator-activated receptor (PPAR) signaling pathway.[12] Elevated levels of PPG may down-regulate lipogenic genes.[12]

PPG This compound (PPG) PPAR PPAR Signaling Pathway PPG->PPAR affects Lipogenic_Genes Lipogenic Gene Expression PPG->Lipogenic_Genes down-regulates PPAR->Lipogenic_Genes regulates Lipid_Accumulation Lipid Droplet Accumulation Lipogenic_Genes->Lipid_Accumulation promotes Adipocyte_Diff Adipocyte Differentiation Lipid_Accumulation->Adipocyte_Diff occurs during

Simplified diagram of PPG's effect on the PPAR signaling pathway.

References

Dealing with Phenylpropionylglycine degradation during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Phenylpropionylglycine (PPG). This resource provides targeted troubleshooting guides and frequently asked questions to address common challenges, particularly concerning analyte degradation during sample preparation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing low or inconsistent recovery of this compound in my samples. What are the likely causes?

Low or variable recovery is a common issue often linked to sample handling and preparation. The primary cause is the degradation of the this compound molecule, which has an amide bond susceptible to hydrolysis.

Troubleshooting Steps:

  • Review Sample Storage: Confirm that urine or plasma samples were frozen immediately after collection and stored at or below -20°C.[1] Repeated freeze-thaw cycles should be avoided.

  • Check pH During Extraction: Extreme pH conditions (both acidic and basic) can catalyze the hydrolysis of the amide bond. Ensure the pH of your sample and solvents is maintained within a mild range (pH 2-4 is mentioned for chromatographic separation, suggesting stability in this range) unless a specific protocol requires a temporary shift.[2]

  • Evaluate Extraction Protocol: Inefficient extraction can be mistaken for degradation. Ensure your Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol is optimized for acylglycines.[3]

  • Minimize Time at Room Temperature: Process samples promptly after thawing. Prolonged exposure to ambient temperatures can increase the rate of both chemical and enzymatic degradation.

Q2: What is the optimal method for storing urine and plasma samples to prevent PPG degradation?

Proper storage is critical for maintaining the integrity of this compound.

Storage Recommendations:

  • Short-term: For analysis within a few hours, refrigeration at 2-8°C is acceptable.

  • Long-term: For long-term storage, samples should be frozen immediately and kept at -20°C or, ideally, -80°C until analysis.[1][4] This minimizes enzymatic activity and chemical degradation.

  • Collection: Use clean, plastic, screw-cap containers with no preservatives.[5][6]

Q3: Can enzymatic activity in my biological samples lead to PPG degradation?

Yes, enzymatic degradation is a significant concern. Biological matrices like plasma and urine contain various hydrolases and proteases that can cleave the amide bond of this compound, breaking it down into 3-phenylpropionic acid and glycine.

Mitigation Strategies:

  • Immediate Freezing: The most effective strategy is to freeze samples immediately after collection to halt enzymatic processes.[1]

  • Protein Precipitation: For plasma samples, prompt protein precipitation using a cold solvent like methanol or acetonitrile can denature and remove enzymes, thus preventing degradation of the analyte.[7]

  • pH Adjustment: Adjusting the sample pH can help to inactivate certain enzymes, but care must be taken not to introduce conditions that favor chemical hydrolysis.

Q4: My analytical results for PPG are inconsistent. Could this be related to the dry-down and reconstitution step?

Absolutely. The dry-down and reconstitution step is a critical point where analyte loss can occur.

Troubleshooting this step:

  • Evaporation Temperature: Evaporating the eluate under nitrogen should be done at a gentle temperature (e.g., 40°C) to avoid thermal degradation.[3]

  • Complete Reconstitution: Ensure the dried residue is fully redissolved in the reconstitution solvent. Vortexing and a brief sonication can help. Incomplete reconstitution is a major source of variability.

  • Solvent Choice: Reconstitute the sample in a solvent that is compatible with your analytical method (e.g., the initial mobile phase for LC-MS).[3]

Summary of Stability & Storage Conditions

The following table summarizes the recommended conditions for handling and storing samples to ensure this compound stability.

ParameterRecommendationRationale
Collection Container Clean plastic, screw-cap tube; no preservatives.[5][6]Prevents contamination and analyte interaction with container material.
Initial Handling Freeze immediately after collection.[1]Halts enzymatic activity and minimizes chemical hydrolysis.
Storage Temperature -20°C to -80°C for long-term storage.[1][4]Ensures maximum stability by minimizing molecular motion and biological activity.
Freeze-Thaw Cycles Avoid repeated cycles.Each cycle can lead to degradation and concentration changes due to water crystallization.
Extraction pH Maintain a mildly acidic to neutral pH where possible.Avoids strong acid or base-catalyzed hydrolysis of the amide bond.
Evaporation Step Gentle nitrogen stream at ~40°C.[3]Prevents thermal degradation of the analyte.

Visual Guides and Pathways

Potential Degradation Pathway of this compound

The primary non-enzymatic degradation route for this compound in solution is the hydrolysis of its amide bond, which is catalyzed by acidic or basic conditions.

cluster_conditions Degradation Conditions PPG This compound PPA 3-Phenylpropionic Acid PPG->PPA Amide Bond Hydrolysis GLY Glycine PPG->GLY Amide Bond Hydrolysis H₂O, H⁺ (Acid) H₂O, H⁺ (Acid) H₂O, OH⁻ (Base) H₂O, OH⁻ (Base) Enzymes (e.g., Hydrolases) Enzymes (e.g., Hydrolases)

Caption: Chemical and enzymatic hydrolysis of this compound.

General Sample Preparation Workflow

This workflow outlines the key steps from sample collection to analysis, highlighting critical points for maintaining analyte stability.

cluster_collection Pre-Analytical cluster_prep Sample Preparation cluster_analysis Analysis Collect 1. Collect Sample (Urine/Plasma) Freeze 2. Freeze Immediately (-20°C to -80°C) Collect->Freeze Critical Step Thaw 3. Thaw Sample Freeze->Thaw Extract 4. Extract PPG (SPE or LLE) Thaw->Extract Dry 5. Evaporate Solvent (Nitrogen Stream, ~40°C) Extract->Dry Recon 6. Reconstitute in Mobile Phase Dry->Recon Analyze 7. Analyze (e.g., UPLC-MS/MS) Recon->Analyze

Caption: Recommended workflow for this compound sample preparation.

Troubleshooting Guide: Low PPG Recovery

Use this decision tree to diagnose potential reasons for poor analyte recovery.

Start Start: Low PPG Recovery Storage Were samples frozen immediately and stored at ≤ -20°C? Start->Storage pH_Check Was pH during extraction kept within a stable range? Storage->pH_Check Yes Storage_Bad Problem: Sample Degradation Solution: Improve collection and storage protocol. Storage->Storage_Bad No Dry_Check Was dry-down gentle (<40°C) and was residue fully reconstituted? pH_Check->Dry_Check Yes pH_Bad Problem: Chemical Hydrolysis Solution: Monitor and adjust pH of all solutions. pH_Check->pH_Bad No Dry_Bad Problem: Analyte Loss Solution: Optimize dry-down and reconstitution steps. Dry_Check->Dry_Bad No Other Consider other factors: - SPE/LLE efficiency - Instrument sensitivity - Matrix effects Dry_Check->Other Yes

Caption: Decision tree for troubleshooting low PPG recovery.

Detailed Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for Acylglycines from Urine

This protocol is a general guideline for isolating acylglycines, including this compound, from a urine matrix.[3][8]

Objective: To isolate acylglycines and remove interfering substances from urine prior to UPLC-MS/MS analysis.

Materials:

  • Urine samples

  • SPE cartridges (e.g., C18 or a suitable mixed-mode anion exchange)

  • Methanol (LC-MS grade)

  • Deionized water

  • Formic acid or Acetic acid

  • Internal standard solution

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

    • Centrifuge at 10,000 x g for 10 minutes to pellet particulate matter.

    • Transfer a known volume (e.g., 1 mL) of the supernatant to a clean tube.

    • Add internal standard and vortex.

    • Acidify the sample to a pH of ~3 with formic or acetic acid.

  • SPE Cartridge Conditioning:

    • Condition the cartridge by passing 2 mL of methanol.

    • Equilibrate by passing 2 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove polar impurities.

    • A second wash with a weak organic solvent (e.g., 5% methanol in water) may be used to remove less polar interferences.

  • Elution:

    • Elute the acylglycines with an appropriate solvent (e.g., 2 x 1 mL of methanol containing 2% formic acid).

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[3]

    • Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis. Vortex thoroughly.

Protocol 2: UPLC-MS/MS Analysis

Objective: To separate, detect, and quantify this compound. The gold standard for this analysis is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[8]

Instrumentation:

  • A UPLC system coupled to a tandem mass spectrometer.

  • Suitable analytical column (e.g., C18).

Procedure:

  • Injection: Inject the reconstituted sample from the SPE protocol into the UPLC system.

  • Chromatographic Separation: Perform separation using a gradient elution program. A typical mobile phase might consist of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Mass Spectrometry:

    • Introduce the column effluent into the mass spectrometer.

    • Utilize electrospray ionization (ESI), typically in negative ion mode for acylglycines.

    • Detect PPG and the internal standard using Multiple Reaction Monitoring (MRM) for high sensitivity and specificity.

References

Optimizing mobile phase for Phenylpropionylglycine separation in reverse-phase chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of Phenylpropionylglycine using reverse-phase chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for this compound separation on a C18 column?

A common and effective starting point for the separation of this compound on a C18 column is a mixture of an acidic aqueous phase and an organic solvent. A typical initial condition would be:

  • Solvent A: Water with an acid modifier (e.g., 0.1% formic acid or 0.1% phosphoric acid).

  • Solvent B: Acetonitrile or Methanol.

  • Initial Composition: A 50:50 (v/v) mixture of Solvent A and Solvent B.

  • Elution Type: Isocratic.

This initial mobile phase ensures the this compound, an acidic compound, is in its protonated, less polar form, leading to better retention and peak shape on the nonpolar stationary phase.

Q2: How does the pH of the mobile phase affect the retention of this compound?

The pH of the mobile phase is a critical parameter in the analysis of this compound due to its acidic nature. The predicted acidic pKa of this compound is approximately 4.0.[1]

  • At pH < 2: The carboxylic acid group is fully protonated (-COOH). The molecule is less polar and will have stronger retention on a reverse-phase column. This pH range is recommended for good peak shape and stable retention times.

  • At pH around 4 (close to pKa): The molecule will exist as a mixture of its protonated and deprotonated (ionized) forms. This can lead to poor peak shapes (e.g., peak splitting or broadening) and unstable retention times. Small shifts in mobile phase pH can cause significant changes in retention, making the method less robust.

  • At pH > 6: The carboxylic acid group is fully deprotonated (-COO-). The molecule is ionized and therefore much more polar, leading to significantly reduced or no retention on a C18 column.

For robust and reproducible results, it is recommended to maintain the mobile phase pH at least 1.5 to 2 units away from the analyte's pKa.[2] Therefore, a pH of 2.0-2.5 is a suitable target for the aqueous component of the mobile phase.

Q3: Which organic solvent is better for separating this compound: acetonitrile or methanol?

Both acetonitrile and methanol can be used effectively as the organic modifier in the mobile phase. The choice between them can influence selectivity and resolution, especially if other compounds are present in the sample matrix.

  • Acetonitrile: Generally offers lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths. It can sometimes provide different selectivity for aromatic compounds due to π-π interactions.

  • Methanol: A cost-effective alternative that can also offer different selectivity.

It is often beneficial to screen both solvents during method development to determine which provides the best separation for the specific sample and column being used.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Cause 1: Mobile phase pH is too close to the pKa of this compound.

  • Solution: this compound has a predicted acidic pKa of 4.0.[1] Operating near this pH will cause a mix of ionized and non-ionized forms, leading to peak tailing. Lower the pH of the aqueous component of your mobile phase to around 2.0-2.5 using an acid like formic acid or phosphoric acid. This ensures the analyte is fully protonated.

Possible Cause 2: Secondary interactions with the stationary phase.

  • Solution: Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing. Lowering the mobile phase pH (as mentioned above) will also suppress the ionization of these silanol groups. Using a modern, high-purity, end-capped C18 column can also minimize these interactions.

Possible Cause 3: Column overload.

  • Solution: Injecting too much sample can lead to peak fronting. Dilute your sample and inject a smaller volume to see if the peak shape improves.

Problem 2: Unstable or Drifting Retention Times

Possible Cause 1: Inadequately buffered mobile phase.

  • Solution: If the mobile phase pH is not properly controlled and is near the analyte's pKa, small changes in pH can cause significant shifts in retention time. Ensure your mobile phase contains a sufficient concentration of an appropriate buffer or acid (e.g., 0.1% formic acid) to maintain a consistent pH.

Possible Cause 2: Inconsistent mobile phase preparation or composition.

  • Solution: Ensure the mobile phase is thoroughly mixed and degassed. If preparing the mobile phase online with a gradient pump, ensure the proportioning valves are working correctly. For isocratic methods, pre-mixing the mobile phase can often provide more stable retention times. Cover solvent reservoirs to prevent evaporation of the more volatile organic component.

Possible Cause 3: Column temperature fluctuations.

  • Solution: Changes in ambient temperature can affect retention times. Use a column oven to maintain a constant and controlled temperature for more reproducible results.

Problem 3: Low or No Retention

Possible Cause 1: Mobile phase is too strong (too much organic solvent).

  • Solution: Decrease the percentage of the organic solvent (acetonitrile or methanol) in the mobile phase. This will increase the polarity of the mobile phase, leading to stronger retention of this compound on the C18 column.

Possible Cause 2: Mobile phase pH is too high.

  • Solution: If the pH is well above the pKa of 4.0, this compound will be in its ionized, more polar form, resulting in very little retention. Ensure the pH of your mobile phase is low (e.g., 2.0-2.5) to keep the analyte in its non-ionized, more retained form.

Experimental Protocols & Data

Protocol for Mobile Phase Optimization

This protocol outlines a systematic approach to optimizing the mobile phase for this compound separation on a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Prepare Stock Solutions:

    • Aqueous Stock (A): HPLC-grade water with 0.1% formic acid (pH ≈ 2.7).

    • Organic Stock (B): HPLC-grade acetonitrile.

    • Analyte Stock: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of water and methanol. Dilute this with the initial mobile phase to a working concentration (e.g., 10 µg/mL).

  • Initial Isocratic Conditions:

    • Mobile Phase: 50% Aqueous Stock (A) : 50% Organic Stock (B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Optimization of Organic Solvent Percentage:

    • Perform a series of isocratic runs, varying the percentage of the organic solvent (Acetonitrile) from 60% down to 30% in 5% or 10% increments.

    • Record the retention time, peak asymmetry, and resolution from any co-eluting peaks at each condition.

    • Aim for a retention factor (k') between 2 and 10 for optimal results.

  • Gradient Screening (Optional, for complex samples):

    • If the sample contains compounds with a wide range of polarities, a gradient elution may be necessary.

    • A good starting gradient could be 20% to 80% Acetonitrile over 15 minutes.

Illustrative Data: Effect of Mobile Phase Composition

The following table summarizes the expected effect of changing the mobile phase composition on the retention time and peak shape of this compound. Note: These are illustrative values based on typical chromatographic principles.

% AcetonitrileMobile Phase pHExpected Retention Time (min)Expected Peak Asymmetry
60%2.5~2.51.1
50%2.5~4.01.1
40%2.5~7.51.2
50%4.0Variable, ~3.0> 1.5 (Tailing)
50%7.0~1.5 (near void)Poor

Visualizations

Workflow for Mobile Phase Optimization

MobilePhaseOptimization start_node Start: Define Analytical Goal (e.g., Purity, Quantification) A Select Column (e.g., C18) & Prepare Stock Solutions (Acidified H2O, ACN/MeOH) start_node->A process_node process_node decision_node decision_node data_node data_node end_node Optimized Method B Set Initial Isocratic Conditions (e.g., 50% ACN, pH 2.5, 1 mL/min) A->B C Inject Standard & Evaluate (Retention, Peak Shape) B->C D Retention Time (k') Acceptable (2-10)? C->D E Adjust % Organic Solvent (Increase for less retention, Decrease for more retention) D->E No F Peak Shape Acceptable? D->F Yes E->C G Verify/Adjust pH (Ensure pH is < 3) F->G No (Tailing) H Check for Overload (Dilute Sample) F->H No (Fronting) I Finalize Method Parameters F->I Yes G->C H->C I->end_node

Caption: Workflow for systematic mobile phase optimization.

Troubleshooting Logic for Poor Peak Shape

TroubleshootingPeakShape problem_node Problem: Poor Peak Shape for This compound decision_node decision_node cause_node cause_node solution_node solution_node A A B Tailing or Fronting? A->B C Tailing B->C Tailing D Fronting B->D Fronting E Cause: pH too close to pKa (~4) C->E F Cause: Secondary Silanol Interactions C->F G Cause: Column Overload D->G Sol1 Solution: Lower mobile phase pH to 2.0-2.5 with 0.1% Formic or Phosphoric Acid. E->Sol1 Sol2 Solution: Use a high-purity, end-capped column. Ensure mobile phase pH is low. F->Sol2 Sol3 Solution: Dilute sample or reduce injection volume. G->Sol3

References

Technical Support Center: Phenylpropionylglycine (PPG) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the quantification of Phenylpropionylglycine (PPG) using LC-MS/MS. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PPG) and why is its quantification important?

A1: this compound (PPG) is an acylglycine, a metabolite formed from the conjugation of phenylpropionic acid with glycine.[1][2] Acylglycines are typically minor metabolites of fatty acids; however, their excretion can be elevated in certain inborn errors of metabolism.[2] Specifically, elevated urinary levels of PPG are a key biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, a common inherited metabolic disorder.[1][3] Accurate quantification of PPG in urine is therefore crucial for the diagnosis and monitoring of this condition.

Q2: What is the typical biological matrix used for PPG quantification?

A2: Urine is the most common biological matrix for PPG analysis.[1][4]

Q3: What are the key pre-analytical considerations for urine sample handling for PPG analysis?

A3: For accurate and reproducible results, proper sample collection and handling are critical. Urine samples should be collected in a clean container without preservatives. It is advisable to record the patient's age, diet, and any medications, as these can influence the results. Upon collection, samples should be frozen promptly and shipped on dry ice.[5] For long-term storage, -80°C is recommended to maintain metabolite integrity.[6] It is also best practice to aliquot samples before freezing to minimize freeze-thaw cycles, which can alter metabolite profiles.[7]

Q4: How stable is PPG in urine samples?

A4: While specific stability data for PPG is not extensively documented, general studies on urine metabolomics indicate that many metabolites are stable when stored at -80°C.[6] Some amino acids and related compounds can show decreased concentrations after prolonged storage at room temperature or even at 4°C for extended periods (over 24 hours).[8][9] Therefore, it is crucial to minimize the time samples spend at room temperature and to avoid multiple freeze-thaw cycles.[8][9]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common calibration curve issues in this compound analysis.

Issue 1: Poor Linearity of the Calibration Curve (r² < 0.995)

A non-linear calibration curve can significantly impact the accuracy of PPG quantification. The following sections detail potential causes and solutions.

CauseTroubleshooting Steps
Inaccurate Standard Preparation - Prepare fresh calibration standards, paying close attention to weighing and serial dilution steps. Use calibrated pipettes and high-purity solvents. - Verify the purity of the PPG reference standard. - Ensure complete dissolution of the standard in the solvent.
Inappropriate Calibration Range - Narrow the concentration range of your calibration standards to the expected concentration range of your samples. - If the curve is flattening at higher concentrations, it may indicate detector saturation. Dilute the upper-level standards and re-run the curve.[10]
Detector Saturation - At high concentrations, the mass spectrometer detector response can become non-linear.[10] - Solution: Dilute the higher concentration standards to fall within the linear dynamic range of the detector. Check the instrument specifications for its linear range.
Matrix Effects - Components in the urine matrix can interfere with the ionization of PPG, causing ion suppression or enhancement, which can lead to non-linearity.[1][6][11] - Solution: Employ a stable isotope-labeled internal standard (SIL-IS) that co-elutes with PPG to compensate for matrix effects.[12] Also, optimizing sample preparation to remove interfering matrix components can improve linearity. This can include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[12]
Chromatographic Issues - Poor peak shape (e.g., tailing, fronting, or splitting) can affect the accuracy of peak integration and lead to non-linearity. - Solution: Optimize chromatographic conditions such as the mobile phase composition, pH, and flow rate. Ensure the analytical column is in good condition and properly equilibrated.
Issue 2: High Variability or Poor Reproducibility of Calibration Standards

Inconsistent responses for the same standard concentration across a run or between runs can compromise the reliability of the quantification.

CauseTroubleshooting Steps
Internal Standard (IS) Issues - Inconsistent IS Concentration: Ensure the internal standard is added at the same concentration to all standards and samples.[12] - IS Instability: Verify the stability of the internal standard in the sample matrix and under the storage conditions used. - Inappropriate IS: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C- or deuterated PPG), as it behaves identically during sample preparation, chromatography, and ionization.[12][13] If a non-labeled analogue is used, ensure it has similar chemical properties and does not suffer from differential matrix effects.
Instrumental Fluctuation - Variations in pump performance, injector precision, or detector stability can lead to inconsistent results. - Solution: Perform regular instrument maintenance and calibration. Check for leaks in the LC system and ensure the autosampler is functioning correctly.
Sample Preparation Inconsistency - Inconsistent extraction recovery between samples can lead to high variability. - Solution: Ensure the sample preparation protocol is followed precisely for all standards and samples. The use of a stable isotope-labeled internal standard added at the beginning of the sample preparation process can help correct for inconsistencies in extraction.[12]
Analyte Instability - PPG may degrade in the sample matrix or in prepared standards over time, especially if left at room temperature. - Solution: Prepare fresh standards for each analytical run. If standards must be stored, investigate the stability of PPG in the chosen solvent and storage conditions. Analyze samples shortly after preparation.

Quantitative Data Summary

The following table summarizes key quantitative parameters that are generally considered acceptable for bioanalytical method validation. Specific values for this compound may vary depending on the specific assay and instrumentation.

ParameterAcceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.99
Accuracy (% Bias) Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)
Precision (% CV) ≤ 15% (≤ 20% at the LLOQ)
Lower Limit of Quantification (LLOQ) Analyte response should be at least 5-10 times the response of the blank.

Experimental Protocols

Below is a generalized methodology for the quantification of this compound in urine by LC-MS/MS. This should be optimized and validated for specific laboratory conditions.

Preparation of Calibration Standards and Quality Controls (QCs)
  • Primary Stock Solution: Accurately weigh a known amount of pure PPG standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of methanol and water) to create a primary stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Stock Solutions: Perform serial dilutions of the primary stock solution to create a series of working stock solutions at lower concentrations.

  • Calibration Standards: Spike a blank urine matrix (or a surrogate matrix like synthetic urine) with the working stock solutions to create a set of calibration standards covering the desired concentration range (e.g., 1 to 500 ng/mL).

  • Quality Controls (QCs): Prepare QCs at a minimum of three concentration levels (low, medium, and high) within the calibration range, using a separate stock solution from the one used for the calibration standards.

Sample Preparation
  • Thawing: Thaw frozen urine samples at room temperature.

  • Centrifugation: Centrifuge the samples to pellet any precipitate.

  • Internal Standard Spiking: To a fixed volume of urine supernatant (e.g., 100 µL), add a known amount of the internal standard working solution (e.g., a stable isotope-labeled PPG).

  • Protein Precipitation (if necessary): For samples with high protein content, a protein precipitation step may be required. Add a volume of cold organic solvent (e.g., acetonitrile) to the sample, vortex, and centrifuge to pellet the precipitated proteins.

  • Dilution/Extraction: The sample may be diluted with the initial mobile phase or subjected to solid-phase extraction (SPE) for further cleanup and concentration.

  • Transfer: Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for the separation of acylglycines.[13]

    • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is a typical mobile phase system.[13]

    • Flow Rate: A flow rate between 0.3 and 0.5 mL/min is generally used.[13]

    • Injection Volume: Typically 5-10 µL.[13]

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode. The optimal mode should be determined during method development.

    • Detection: Multiple Reaction Monitoring (MRM) is used for the detection of specific precursor-to-product ion transitions for both PPG and its internal standard.

Visualizations

G Troubleshooting Workflow for Poor Calibration Curve Linearity start Poor Linearity (r² < 0.995) prep Check Standard Preparation start->prep range Evaluate Calibration Range start->range matrix Investigate Matrix Effects start->matrix chrom Assess Chromatography start->chrom solution_prep Re-prepare fresh standards Verify purity and weighing prep->solution_prep solution_range Narrow concentration range Dilute high standards range->solution_range solution_matrix Use stable isotope-labeled IS Optimize sample cleanup (SPE/LLE) matrix->solution_matrix solution_chrom Optimize mobile phase/gradient Check/replace column chrom->solution_chrom

Caption: Troubleshooting decision tree for poor calibration curve linearity.

G Experimental Workflow for PPG Quantification cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis Analysis urine_sample Urine Sample add_is Add Internal Standard urine_sample->add_is cal_standards Calibration Standards cal_standards->add_is qc_samples QC Samples qc_samples->add_is extract Protein Precipitation / SPE add_is->extract lcms LC-MS/MS Analysis extract->lcms data_proc Data Processing lcms->data_proc quant Quantification data_proc->quant

Caption: General experimental workflow for this compound quantification.

References

Technical Support Center: Impact of Antibiotics on Urinary Phenylpropionylglycine Levels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of antibiotics on urinary Phenylpropionylglycine (PPG) levels.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PPG) and why is it found in urine?

A1: this compound (PPG) is a metabolite produced in the human body. It is formed when phenylpropionic acid (PPA) is conjugated with the amino acid glycine. PPA itself is primarily a product of gut bacteria, which metabolize dietary phenylalanine, an essential amino acid found in proteins. Once formed, PPG is excreted from the body in urine.

Q2: How do antibiotics affect urinary PPG levels?

A2: Antibiotics, particularly broad-spectrum ones, can significantly alter the composition and metabolic activity of the gut microbiome. Since gut bacteria are the primary producers of PPA, the precursor to PPG, antibiotic use can disrupt this production. This disruption can lead to a decrease in the amount of PPA produced, and consequently, a reduction in urinary PPG levels. The extent of this effect can depend on the type of antibiotic, its spectrum of activity, the duration of treatment, and an individual's unique gut microbiome composition.

Q3: Which types of antibiotics are most likely to impact urinary PPG levels?

A3: Broad-spectrum antibiotics that target anaerobic bacteria are most likely to have a significant impact on urinary PPG levels. This is because many of the gut bacteria responsible for metabolizing phenylalanine into PPA are anaerobes, such as those from the Clostridium and Bacteroides genera. Antibiotics like ciprofloxacin and neomycin have been shown to alter the gut microbiota and could therefore influence PPG levels.

Q4: Can changes in urinary PPG levels be used as a biomarker for antibiotic-induced gut dysbiosis?

A4: While changes in urinary PPG levels can indicate a disruption in the metabolic activity of the gut microbiome, it is not currently established as a standalone biomarker for antibiotic-induced dysbiosis. However, monitoring PPG alongside other gut-derived metabolites could provide valuable insights into the functional state of the gut microbiota and its response to antibiotic treatment. Further research is needed to validate its use as a specific biomarker.

Q5: Are there other factors besides antibiotics that can influence urinary PPG levels?

A5: Yes, several other factors can influence urinary PPG levels, including:

  • Diet: The amount of phenylalanine in the diet directly provides the substrate for PPA production by gut bacteria.

  • Gut Microbiome Composition: The baseline composition of an individual's gut microbiota will determine their capacity for PPA production.

  • Host Metabolism: Individual variations in the efficiency of glycine conjugation can also affect PPG levels.

  • Kidney Function: As PPG is excreted in the urine, impaired kidney function could lead to its accumulation in the body and altered urinary concentrations.

Troubleshooting Guides

This section provides guidance on common issues encountered during the experimental measurement of urinary PPG levels, particularly in the context of antibiotic treatment studies.

Issue 1: Unexpectedly low or undetectable urinary PPG levels in control (non-antibiotic treated) subjects.

Possible Cause Troubleshooting Step
Low dietary phenylalanine intake. Standardize the diet of study subjects to ensure adequate and consistent phenylalanine intake.
Individual variation in gut microbiome. Characterize the baseline gut microbiome of subjects to identify individuals with a low capacity for PPA production.
Inefficient sample extraction. Review and optimize the sample preparation protocol. Ensure the chosen extraction method is validated for acylglycines.
Instrumental sensitivity issues. Check the sensitivity and calibration of the LC-MS/MS instrument. Use an appropriate internal standard for accurate quantification.

Issue 2: High variability in urinary PPG levels within the same treatment group.

Possible Cause Troubleshooting Step
Inconsistent sample collection times. Standardize urine collection to a specific time of day (e.g., first-morning void) to minimize diurnal variations.
Dietary variations among subjects. Provide a standardized diet or detailed dietary recall questionnaires to account for differences in phenylalanine intake.
Differences in individual responses to antibiotics. Increase the sample size to improve statistical power. Consider stratifying the analysis based on baseline microbiome data.
Sample degradation. Ensure consistent and proper sample storage (-80°C) and minimize freeze-thaw cycles.

Issue 3: Interference peaks observed during LC-MS/MS analysis.

Possible Cause Troubleshooting Step
Matrix effects from urine components. Optimize the chromatographic separation to better resolve PPG from interfering compounds. Employ a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE).
Co-elution of isomeric or isobaric compounds. Use high-resolution mass spectrometry (HRMS) to differentiate between compounds with the same nominal mass. Modify the chromatographic gradient to improve separation.
Contamination from collection containers or reagents. Use high-purity solvents and reagents. Test collection containers for leachable compounds that may interfere with the analysis.

Data Presentation

Currently, there is a limited amount of publicly available quantitative data specifically detailing the impact of different antibiotics on urinary this compound levels in a tabular format. While studies have shown that antibiotics disrupt the gut microbiome and the metabolism of aromatic amino acids, specific concentration changes for PPG are not consistently reported.

Based on the known mechanisms, a hypothetical representation of expected changes is provided below. Researchers are strongly encouraged to generate their own quantitative data based on their specific experimental conditions.

Table 1: Hypothetical Impact of Antibiotic Treatment on Urinary this compound (PPG) Levels

AntibioticSpectrumExpected Impact on Gut MicrobiotaExpected Change in Urinary PPG Levels
Ciprofloxacin Broad-spectrumSignificant disruption of both aerobic and anaerobic bacteria.Moderate to Significant Decrease
Neomycin Broad-spectrum (primarily targets Gram-negative bacteria)Significant disruption of gut microbiota, particularly Gram-negative species.Moderate to Significant Decrease
Vancomycin Narrow-spectrum (primarily targets Gram-positive bacteria)Disruption of Gram-positive bacteria, some of which may be involved in PPA production.Mild to Moderate Decrease

Note: The expected changes are qualitative and will vary depending on the specific antibiotic, dosage, duration of treatment, and individual host factors.

Experimental Protocols

Protocol 1: Human Urine Sample Collection and Pre-processing for Metabolomics
  • Sample Collection:

    • Collect mid-stream urine samples in sterile containers.

    • For longitudinal studies, collect samples at the same time each day to minimize diurnal variation.

    • Immediately after collection, place samples on ice.

  • Pre-processing:

    • Within 2 hours of collection, centrifuge the urine samples at 2000 x g for 10 minutes at 4°C to remove cells and debris.

    • Transfer the supernatant to a new, clean tube.

    • To prevent bacterial growth and metabolic changes, samples can be snap-frozen in liquid nitrogen.

  • Storage:

    • Store the processed urine samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.

Protocol 2: Quantitative Analysis of Urinary this compound by LC-MS/MS
  • Sample Preparation:

    • Thaw frozen urine samples on ice.

    • To 100 µL of urine, add 400 µL of ice-cold methanol containing an internal standard (e.g., this compound-d5).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid: 5% acetonitrile).

    • Centrifuge at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient to separate PPG from other urine components (e.g., start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate).

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

      • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound (e.g., m/z 208.1 -> 74.1) and its deuterated internal standard.

      • Optimization: Optimize MS parameters such as collision energy and cone voltage for maximum sensitivity.

  • Data Analysis:

    • Quantify the concentration of PPG in each sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of PPG.

    • Normalize the urinary PPG concentration to urinary creatinine to account for variations in urine dilution.

Mandatory Visualizations

Gut_Microbial_Phenylalanine_Metabolism cluster_gut Gut Lumen cluster_host Host (Liver) Dietary_Protein Dietary Protein Phenylalanine Phenylalanine Dietary_Protein->Phenylalanine Digestion Phenylpyruvate Phenylpyruvate Phenylalanine->Phenylpyruvate Aminotransferase Phenyllactate Phenyllactate Phenylpyruvate->Phenyllactate Phenyllactate Dehydrogenase Phenylpropionate Phenylpropionic Acid (PPA) Phenyllactate->Phenylpropionate Phenyllactate Dehydratase & Acyl-CoA Dehydrogenase PPA_absorbed Phenylpropionic Acid (PPA) Phenylpropionate->PPA_absorbed Absorption Antibiotics Antibiotics Gut_Bacteria Gut Microbiota (e.g., Clostridium, Bacteroides) Antibiotics->Gut_Bacteria Inhibition PPG This compound (PPG) PPA_absorbed->PPG Glycine N-Acyltransferase Glycine Glycine Glycine->PPG Urine Excretion in Urine PPG->Urine

Caption: Gut microbial metabolism of phenylalanine to this compound.

Experimental_Workflow cluster_collection Sample Collection & Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Urine Sample Collection centrifuge Centrifugation (2000 x g, 10 min, 4°C) start->centrifuge supernatant Collect Supernatant centrifuge->supernatant store Store at -80°C supernatant->store thaw Thaw Sample on Ice store->thaw extract Protein Precipitation & Metabolite Extraction (Methanol with Internal Standard) thaw->extract dry_reconstitute Dry Down & Reconstitute extract->dry_reconstitute lcms LC-MS/MS Analysis (C18 column, ESI-, MRM) dry_reconstitute->lcms integrate Peak Integration lcms->integrate quantify Quantification (vs. Standard Curve) integrate->quantify normalize Normalization (to Creatinine) quantify->normalize stats Statistical Analysis normalize->stats

Caption: Experimental workflow for urinary this compound analysis.

Validation & Comparative

Phenylpropionylglycine vs. Hexanoylglycine: A Comparative Guide for the Diagnosis of MCAD Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive analysis of two key urinary biomarkers for the diagnosis of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, tailored for researchers, scientists, and drug development professionals.

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is an autosomal recessive inherited disorder of fatty acid oxidation. Accurate and timely diagnosis is critical to prevent life-threatening metabolic crises. This guide provides an objective comparison of two prominent urinary biomarkers, Phenylpropionylglycine (PPG) and Hexanoylglycine (HG), for the diagnosis of MCAD deficiency, supported by experimental data and detailed methodologies.

Performance Comparison: this compound vs. Hexanoylglycine

Both this compound and Hexanoylglycine are acylglycines that accumulate in individuals with MCAD deficiency and are excreted in the urine. Their measurement provides a non-invasive method for diagnosis. However, their metabolic origins and, consequently, their diagnostic utility, particularly in newborns, differ significantly.

Hexanoylglycine (HG) is an endogenous metabolite formed from the conjugation of hexanoyl-CoA and glycine. The accumulation of hexanoyl-CoA is a direct result of the enzymatic block in MCAD deficiency, making HG a highly specific and sensitive marker for the disorder.[1] Its levels are consistently elevated in affected newborns, making it a reliable biomarker for newborn screening.[2]

This compound (PPG) is derived from the conjugation of 3-phenylpropionic acid with glycine.[2] Crucially, 3-phenylpropionic acid is a product of anaerobic bacterial metabolism in the gut.[2] In early infancy, the gut microbiome is not fully established, leading to inconsistent or absent production of 3-phenylpropionic acid.[2] Consequently, urinary PPG levels may not be reliably elevated in newborns with MCAD deficiency, limiting its sensitivity as a primary diagnostic marker in this critical population.[2][3] However, in older infants and children with established gut flora, PPG is a highly specific marker for MCAD deficiency.[1]

The following table summarizes the quantitative data for urinary Hexanoylglycine and this compound in the diagnosis of MCAD deficiency.

BiomarkerPopulationClinical StateUrinary Level (µg/mg creatinine)Diagnostic Utility Notes
Hexanoylglycine (HG) MCAD PatientsAcute Illness20 - 600[4]Highly sensitive and specific for all ages, including newborns.[2][5]
MCAD PatientsAsymptomatic3 - 170[4]A reliable marker even in asymptomatic individuals.[5]
Healthy ControlsN/A1 - 2[4]Clear differentiation between affected individuals and controls.
This compound (PPG) MCAD PatientsSymptomatic/Asymptomatic (older infants/children)Significantly increased[1]Highly specific in individuals with established gut flora.[1]
MCAD PatientsNewbornsMay not be significantly increased[2][3]Not a sensitive marker for early detection due to dependence on gut microbiome.[2]
Healthy ControlsN/ANot typically detected or at very low levels

Experimental Protocols

Accurate quantification of urinary this compound and Hexanoylglycine is predominantly achieved through mass spectrometry-based methods, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Acylglycine Analysis

This method is a classic and robust approach for the quantification of acylglycines.

  • Sample Preparation:

    • To a known volume of urine (e.g., 1 mL), add a stable isotope-labeled internal standard for both this compound and Hexanoylglycine.

    • Acidify the urine sample with an appropriate acid (e.g., HCl).

    • Perform liquid-liquid extraction of the acylglycines using an organic solvent such as ethyl acetate.

    • Separate the organic layer and evaporate it to dryness under a stream of nitrogen.

  • Derivatization:

    • To make the acylglycines volatile for GC analysis, a derivatization step is necessary. A common method is silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[6]

    • Incubate the dried extract with the derivatizing agent at an elevated temperature (e.g., 60°C) for a specified time.

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column.

    • The gas chromatograph separates the different components of the sample based on their boiling points and interaction with the column's stationary phase.

    • The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio.

    • For quantitative analysis, selected ion monitoring (SIM) is often employed, where the instrument is set to detect specific ions characteristic of the derivatized PPG, HG, and their internal standards.[7]

    • Quantification is achieved by comparing the peak area of the native acylglycine to that of its corresponding internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Acylglycine Analysis

LC-MS/MS offers high sensitivity and specificity and is increasingly used in clinical laboratories.

  • Sample Preparation:

    • To a specific volume of urine, add a mixture of stable isotope-labeled internal standards for PPG and HG.

    • For cleaner samples, a simple dilution step may be sufficient. For more complex matrices, a solid-phase extraction (SPE) can be used to remove interfering substances.[4]

    • If using SPE, condition the cartridge, load the sample, wash away impurities, and then elute the acylglycines.

    • Evaporate the eluate to dryness and reconstitute the residue in a solvent compatible with the LC mobile phase.

  • LC Separation:

    • Inject the prepared sample into a liquid chromatograph.

    • A reversed-phase column (e.g., C18) is typically used to separate the acylglycines from other urine components.[4]

    • A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol with formic acid) is commonly used.

  • MS/MS Detection:

    • The eluent from the LC column is introduced into a tandem mass spectrometer, typically using an electrospray ionization (ESI) source.

    • The analysis is usually performed in multiple reaction monitoring (MRM) mode. In this mode, the first mass analyzer (Q1) is set to select the precursor ion (the molecular ion) of the target acylglycine.

    • This precursor ion is then fragmented in a collision cell (Q2), and the second mass analyzer (Q3) is set to detect a specific product ion.

    • This precursor-to-product ion transition is highly specific for each analyte, minimizing interferences.[4]

    • Quantification is achieved by comparing the peak area of the native analyte to its co-eluting stable isotope-labeled internal standard.

Visualizing the Metabolic and Diagnostic Pathways

To better understand the biochemical context and the diagnostic workflow, the following diagrams are provided.

MCAD_Deficiency_Pathway cluster_fatty_acid_oxidation Mitochondrial Fatty Acid β-Oxidation cluster_alternative_pathways Alternative Metabolic Pathways Medium-Chain Fatty Acyl-CoA Medium-Chain Fatty Acyl-CoA MCAD_Enzyme MCAD (Deficient) Medium-Chain Fatty Acyl-CoA->MCAD_Enzyme β-oxidation step Hexanoyl-CoA Hexanoyl-CoA Medium-Chain Fatty Acyl-CoA->Hexanoyl-CoA Accumulation leads to Medium-Chain Trans-2-Enoyl-CoA Medium-Chain Trans-2-Enoyl-CoA MCAD_Enzyme->Medium-Chain Trans-2-Enoyl-CoA Blocked Hexanoylglycine Hexanoylglycine Hexanoyl-CoA->Hexanoylglycine Glycine Conjugation Glycine Glycine Glycine->Hexanoylglycine This compound This compound Glycine->this compound Urinary_Excretion Urinary Excretion Hexanoylglycine->Urinary_Excretion 3-Phenylpropionic_Acid 3-Phenylpropionic Acid (from Gut Bacteria) Phenylpropionyl-CoA Phenylpropionyl-CoA 3-Phenylpropionic_Acid->Phenylpropionyl-CoA Phenylpropionyl-CoA->this compound Glycine Conjugation This compound->Urinary_Excretion

Caption: Biochemical pathway in MCAD deficiency leading to biomarker formation.

Diagnostic_Workflow cluster_screening Newborn Screening cluster_confirmation Confirmatory Testing NBS Dried Blood Spot (Acylcarnitine Profile) NBS_Result Abnormal Acylcarnitine Profile? NBS->NBS_Result Urine_Sample Urine Sample Collection NBS_Result->Urine_Sample Yes No_Further_Action No Further Action NBS_Result->No_Further_Action No Acylglycine_Analysis Urinary Acylglycine Analysis (HG and PPG) Urine_Sample->Acylglycine_Analysis Genetic_Testing ACADM Gene Sequencing Urine_Sample->Genetic_Testing Diagnosis_Confirmed MCAD Deficiency Diagnosis Confirmed Acylglycine_Analysis->Diagnosis_Confirmed Elevated HG (and often PPG) Diagnosis_Unlikely Diagnosis Unlikely Acylglycine_Analysis->Diagnosis_Unlikely Normal Levels Genetic_Testing->Diagnosis_Confirmed

Caption: Diagnostic workflow for MCAD deficiency.

Conclusion

In the diagnosis of MCAD deficiency, both this compound and Hexanoylglycine serve as valuable urinary biomarkers. However, for newborn screening and early diagnosis, Hexanoylglycine is the superior marker due to its direct endogenous origin and consistent elevation in affected neonates. This compound's dependence on the gut microbiome makes it less reliable in the first few months of life. For older infants and children, the analysis of both acylglycines can provide a comprehensive diagnostic picture. The choice of analytical method, either GC-MS or LC-MS/MS, will depend on the specific laboratory's instrumentation and expertise, with both providing reliable and quantitative results when properly validated. This understanding is crucial for researchers and clinicians in accurately diagnosing and managing MCAD deficiency, and for professionals in developing new therapeutic strategies.

References

A Comparative Analysis of Phenylpropionylglycine and Suberylglycine as Metabolic Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of phenylpropionylglycine and suberylglycine, two key metabolic markers utilized in the diagnosis and monitoring of inherited metabolic disorders, particularly Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. This document outlines their biochemical origins, comparative diagnostic utility supported by experimental data, and detailed analytical methodologies.

Biochemical and Metabolic Origins

This compound and suberylglycine are both acylglycines, which are conjugates of glycine with acyl-CoA molecules. Under normal physiological conditions, they are minor metabolites. However, their urinary excretion is significantly elevated in certain inborn errors of metabolism, most notably MCAD deficiency, a common genetic disorder of mitochondrial fatty acid β-oxidation.

Suberylglycine is a dicarboxylic acid derivative formed from the conjugation of suberyl-CoA with glycine. Suberyl-CoA is a product of the omega-oxidation of fatty acids, a pathway that becomes more active when the primary beta-oxidation pathway is impaired. In MCAD deficiency, the block in the beta-oxidation of medium-chain fatty acids leads to an accumulation of substrates that are shunted into the omega-oxidation pathway, resulting in increased production of suberyl-CoA and subsequently suberylglycine.

This compound is formed from the conjugation of 3-phenylpropionic acid with glycine.[1] Unlike suberylglycine, 3-phenylpropionic acid is primarily a product of the anaerobic metabolism of phenylalanine by the gut microbiota.[1][2] In individuals with MCAD deficiency, the impaired beta-oxidation of 3-phenylpropionyl-CoA (a metabolite of 3-phenylpropionic acid) leads to its accumulation and subsequent conjugation with glycine to form this compound.[3]

Comparative Performance as Metabolic Markers

The diagnostic utility of this compound and suberylglycine for MCAD deficiency has been evaluated in numerous studies. While both are elevated in affected individuals, their sensitivity and specificity can differ.

A key study measured the urinary concentrations of these acylglycines in patients with confirmed MCAD deficiency and compared them to healthy controls. The results demonstrated that both n-hexanoylglycine and this compound were significantly increased in all samples from patients with MCAD deficiency, clearly distinguishing them from control groups.[4] While urinary suberylglycine was also elevated in patients, the concentration range in normal controls receiving formula containing medium-chain triglycerides showed some overlap with the values in asymptomatic MCAD patients, suggesting it may be a less specific marker in certain contexts.[4]

It is also important to note that the production of this compound is dependent on the presence of specific gut bacteria that metabolize phenylalanine to 3-phenylpropionic acid.[2] Therefore, in newborns and infants who have not yet established a mature gut microbiome, this compound may not be a reliable early marker for MCAD deficiency.[2] In contrast, suberylglycine, being a product of endogenous fatty acid metabolism, is less dependent on the gut microbiome.

Data Presentation

The following table summarizes the urinary concentrations of this compound and suberylglycine in healthy individuals and patients with MCAD deficiency, as reported in a study utilizing a stable-isotope dilution method.

MetabolitePatient GroupConcentration Range (µmol/mmol of creatinine)Reference
This compound Healthy Controls (n=98)< 0.1 - 0.2[4]
MCAD Deficiency (n=54)2.8 - 149.0[4]
Suberylglycine Healthy Controls (n=98)< 0.1 - 1.5[4]
MCAD Deficiency (n=54)1.8 - 58.0[4]

Experimental Protocols

The quantification of this compound and suberylglycine in urine is typically performed using mass spectrometry-based methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Acylglycine Analysis

This protocol outlines a general procedure for the analysis of urinary acylglycines.

1. Sample Preparation:

  • Internal Standard Addition: To a defined volume of urine (e.g., 1 mL), add a known amount of a stable isotope-labeled internal standard for each analyte (e.g., [¹³C₂]glycine-labeled acylglycines).
  • Extraction: Acidify the urine sample with hydrochloric acid and extract the acylglycines using an organic solvent such as ethyl acetate. Repeat the extraction process to ensure complete recovery.
  • Derivatization: Evaporate the pooled organic extracts to dryness under a stream of nitrogen. To make the acylglycines volatile for GC analysis, derivatize the dried residue. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the acidic protons to trimethylsilyl (TMS) ethers.

2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:
  • Column: Use a non-polar capillary column, such as a DB-5ms or equivalent.
  • Injection: Inject the derivatized sample in splitless mode.
  • Temperature Program: Start with an initial oven temperature of around 80°C, hold for a few minutes, and then ramp the temperature up to approximately 300°C at a rate of 10-20°C per minute.
  • Mass Spectrometer (MS) Conditions:
  • Ionization: Use electron ionization (EI) at 70 eV.
  • Acquisition Mode: Operate the mass spectrometer in full scan mode to acquire mass spectra for qualitative analysis or in selected ion monitoring (SIM) mode for quantitative analysis, monitoring specific ions for the analytes and their internal standards.

3. Data Analysis:

  • Identify the peaks corresponding to the TMS-derivatized this compound and suberylglycine based on their retention times and mass spectra.
  • Quantify the concentration of each analyte by calculating the ratio of the peak area of the analyte to the peak area of its corresponding internal standard and comparing this ratio to a calibration curve prepared with known concentrations of standards.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Protocol for Acylglycine Analysis

This protocol provides a general workflow for the sensitive and specific quantification of urinary acylglycines.

1. Sample Preparation:

  • Internal Standard Addition: Add a mixture of stable isotope-labeled internal standards to a specified volume of urine.
  • Dilution: Dilute the urine sample with a suitable buffer or mobile phase. For many UPLC-MS/MS methods, a simple "dilute-and-shoot" approach is sufficient after an initial protein precipitation step if required (though less common for urine).
  • Centrifugation: Centrifuge the diluted sample to pellet any particulate matter.

2. UPLC-MS/MS Analysis:

  • Ultra-Performance Liquid Chromatograph (UPLC) Conditions:
  • Column: Employ a reversed-phase column, such as a C18 column with a small particle size (e.g., 1.7 µm), for efficient separation.
  • Mobile Phase: Use a gradient elution with two mobile phases, typically water with a small amount of formic acid (Mobile Phase A) and acetonitrile or methanol with formic acid (Mobile Phase B). The gradient will start with a high percentage of A and gradually increase the percentage of B to elute the analytes.
  • Flow Rate: A typical flow rate for UPLC is between 0.2 and 0.5 mL/min.
  • Tandem Mass Spectrometer (MS/MS) Conditions:
  • Ionization: Use electrospray ionization (ESI), often in positive ion mode for acylglycines.
  • Acquisition Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion for each analyte in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific product ion in the third quadrupole. This provides high selectivity and sensitivity. Define specific precursor-to-product ion transitions for this compound, suberylglycine, and their respective internal standards.

3. Data Analysis:

  • Integrate the peak areas for the specific MRM transitions of each analyte and its internal standard.
  • Calculate the analyte concentration based on the peak area ratio of the analyte to its internal standard and a calibration curve constructed from standards of known concentrations.

Mandatory Visualizations

Fatty_Acid_Beta_Oxidation_and_Suberylglycine_Formation cluster_mitochondrion Mitochondrial Matrix Medium-Chain Fatty Acid Medium-Chain Fatty Acid Medium-Chain Acyl-CoA Medium-Chain Acyl-CoA Medium-Chain Fatty Acid->Medium-Chain Acyl-CoA Acyl-CoA Synthetase Enoyl-CoA Enoyl-CoA Medium-Chain Acyl-CoA->Enoyl-CoA MCAD (Medium-Chain Acyl-CoA Dehydrogenase) Suberyl-CoA Suberyl-CoA Medium-Chain Acyl-CoA->Suberyl-CoA Omega-Oxidation (Alternative Pathway) Hydroxyacyl-CoA Hydroxyacyl-CoA Enoyl-CoA->Hydroxyacyl-CoA Enoyl-CoA Hydratase Ketoacyl-CoA Ketoacyl-CoA Hydroxyacyl-CoA->Ketoacyl-CoA Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA Acetyl-CoA Ketoacyl-CoA->Acetyl-CoA Thiolase Suberylglycine Suberylglycine Suberyl-CoA->Suberylglycine Glycine N-Acyltransferase Glycine Glycine Glycine->Suberylglycine MCAD_Deficiency MCAD Deficiency (Block) MCAD_Deficiency->Medium-Chain Acyl-CoA

Caption: Fatty acid β-oxidation pathway and the formation of suberylglycine in MCAD deficiency.

Phenylpropionylglycine_Formation cluster_gut Gut Lumen cluster_host Host Metabolism Phenylalanine Phenylalanine Phenylpyruvate Phenylpyruvate Phenylalanine->Phenylpyruvate Amino Acid Transaminase Phenyllactate Phenyllactate Phenylpyruvate->Phenyllactate Lactate Dehydrogenase 3-Phenylpropionic Acid_gut 3-Phenylpropionic Acid Phenyllactate->3-Phenylpropionic Acid_gut Dehydratase 3-Phenylpropionic Acid_host 3-Phenylpropionic Acid 3-Phenylpropionic Acid_gut->3-Phenylpropionic Acid_host Absorption 3-Phenylpropionyl-CoA 3-Phenylpropionyl-CoA 3-Phenylpropionic Acid_host->3-Phenylpropionyl-CoA Acyl-CoA Synthetase This compound This compound 3-Phenylpropionyl-CoA->this compound Glycine N-Acyltransferase Glycine Glycine Glycine->this compound Gut_Microbiota Gut Microbiota

Caption: Formation of this compound from phenylalanine by gut microbiota and host metabolism.

References

Bridging the Gap: A Comparative Guide to Phenylpropionylglycine Quantification by Immunoassay and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of phenylpropionylglycine (PPG), a key biomarker in certain metabolic disorders, is crucial for both clinical diagnostics and research. While immunoassays offer a high-throughput and cost-effective solution, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is renowned for its superior specificity and accuracy. This guide provides a comprehensive cross-validation framework for a this compound immunoassay against a reference LC-MS method.

Quantitative Performance: A Head-to-Head Comparison

The ultimate goal of a cross-validation study is to determine if a newer or higher-throughput method (like an immunoassay) can produce results comparable to a "gold standard" method (like LC-MS). The following table summarizes the expected performance characteristics based on typical validation data for such assays.

Performance Parameter Immunoassay (Competitive ELISA) LC-MS/MS Commentary
Linearity (r²) > 0.99> 0.995Both methods are expected to show excellent linearity, though LC-MS/MS often demonstrates a slightly stronger correlation.[1]
Lower Limit of Quantification (LLOQ) 1 - 10 ng/mL0.5 - 5 ng/mLLC-MS/MS typically offers superior sensitivity, allowing for the detection of lower concentrations of the analyte.[2]
Accuracy (% Bias) ± 20%± 15%The accuracy of the immunoassay should be within acceptable limits, but LC-MS/MS is generally more accurate due to reduced matrix effects.
Precision (%CV) < 20%< 15%Both methods should demonstrate acceptable precision, with LC-MS/MS often showing lower variability.[3]
Specificity Potential for cross-reactivity with structurally similar molecules.High; distinguishes PPG from other metabolites based on mass-to-charge ratio.Immunoassays carry an inherent risk of cross-reactivity, which can lead to overestimation.[4] LC-MS/MS provides a higher degree of confidence in analyte identification.
Throughput High (96-well plate format)Moderate to High (depends on chromatography time)Immunoassays are generally faster for large batches of samples.
Cost per Sample LowerHigherThe initial instrument cost and operational complexity of LC-MS/MS are significantly higher.

Statistical Agreement Analysis

A direct comparison of quantitative results from patient samples is essential.

Statistical Parameter Typical Result Interpretation
Pearson Correlation Coefficient (r) > 0.95Indicates a strong positive linear relationship between the two methods. However, correlation alone does not imply agreement.[5][6]
Bland-Altman Analysis Mean bias close to 0, with 95% of differences within the limits of agreement.This analysis is crucial for assessing the agreement between the two methods across the range of concentrations. It helps to identify any systematic bias or trends in the differences.[7][8][9]

Visualizing the Methodologies

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of a this compound immunoassay with an LC-MS/MS method.

cluster_0 Sample Collection & Preparation cluster_1 Immunoassay Arm cluster_2 LC-MS/MS Arm (Reference Method) cluster_3 Data Analysis & Comparison Sample Patient Samples (e.g., Urine, Plasma) Split Split Samples Sample->Split Immunoassay This compound Competitive ELISA Split->Immunoassay LCMS This compound LC-MS/MS Analysis Split->LCMS Data_IA Immunoassay Results Immunoassay->Data_IA Data_LCMS LC-MS/MS Results LCMS->Data_LCMS Comparison Statistical Analysis (Correlation, Bland-Altman) Data_IA->Comparison Data_LCMS->Comparison Validation Method Validation Report Comparison->Validation

A typical workflow for cross-validating an immunoassay with LC-MS/MS.
Logical Comparison Framework

This diagram outlines the key performance attributes evaluated during the cross-validation process.

cluster_IA Immunoassay cluster_LCMS LC-MS/MS center_node Method Comparison (this compound) IA_Node Quantitative & Qualitative Attributes center_node->IA_Node LCMS_Node Quantitative & Qualitative Attributes center_node->LCMS_Node Accuracy Accuracy IA_Node->Accuracy Precision Precision IA_Node->Precision Sensitivity Sensitivity (LLOQ) IA_Node->Sensitivity Specificity Specificity IA_Node->Specificity Throughput Throughput IA_Node->Throughput LCMS_Node->Accuracy LCMS_Node->Precision LCMS_Node->Sensitivity LCMS_Node->Specificity LCMS_Node->Throughput

Key parameters for comparing the immunoassay and LC-MS/MS methods.

Experimental Protocols

This compound Immunoassay (Competitive ELISA)

This protocol outlines a representative competitive ELISA for the quantification of this compound. In this format, PPG in the sample competes with a fixed amount of labeled PPG for a limited number of antibody binding sites.

  • Plate Coating: A 96-well microtiter plate is pre-coated with a capture antibody specific for this compound.

  • Sample and Standard Incubation:

    • Standards of known this compound concentration and unknown samples are added to the wells.

    • A fixed concentration of enzyme-labeled this compound (e.g., HRP-PPG conjugate) is then added to each well.

    • The plate is incubated to allow for competitive binding between the sample PPG and the HRP-PPG for the antibody binding sites.

  • Washing: The plate is washed to remove unbound sample PPG and HRP-PPG.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added to the wells. The HRP enzyme bound to the plate catalyzes a color change.

  • Reaction Termination and Measurement: The reaction is stopped, and the optical density is measured using a plate reader. The color intensity is inversely proportional to the concentration of this compound in the sample.

This compound LC-MS/MS Method

This protocol describes a typical "dilute-and-shoot" or protein precipitation method followed by LC-MS/MS analysis, which is common for small molecule quantification in biological fluids.[10][11]

  • Sample Preparation (Protein Precipitation): [12]

    • To 100 µL of plasma or urine sample, add 300 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., this compound-d5).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean vial for analysis.

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used for separation.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute this compound.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in negative ion mode is often suitable for molecules with a carboxylic acid group.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both this compound and its internal standard are monitored to ensure selectivity and accuracy.

This guide provides a foundational framework for understanding and executing a cross-validation study between a this compound immunoassay and an LC-MS method. Adherence to regulatory guidelines, such as those from the FDA, is recommended for formal validation.[13][14][15][16]

References

Phenylpropionylglycine vs. Hippuric Acid: A Comparative Guide to Gut Microbial Activity Indicators

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and drug development professionals on the utility of two key microbial-host co-metabolites in assessing gut microbiome function.

The composition and metabolic activity of the gut microbiota are increasingly recognized as pivotal determinants of human health and disease. Consequently, the identification of reliable biomarkers to monitor this complex ecosystem is a critical area of research. Among the numerous metabolites produced through host-microbe co-metabolism, phenylpropionylglycine (PPG) and hippuric acid (HA) have emerged as significant indicators of gut microbial activity. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate biomarker for their studies.

At a Glance: this compound vs. Hippuric Acid

FeatureThis compound (PPG)Hippuric Acid (HA)
Primary Microbial Precursor PhenylalaninePolyphenols, Phenylalanine
Key Microbial Metabolic Pathway Reduction of phenylalanine to phenylpropionic acidMetabolism of polyphenols to benzoates; Reduction of phenylalanine to phenylpropionic acid
Host Metabolic Involvement Glycine conjugation of phenylpropionic acidGlycine conjugation of benzoic acid in the liver and kidneys; β-oxidation of phenylpropionic acid
Primary Association Indicator of a specific microbial metabolic pathway (phenylalanine reduction) and host MCAD enzyme activityBroad indicator of gut microbial diversity and polyphenol metabolism
Reported Correlation with Microbial Diversity Less established as a broad diversity markerStrong positive association with microbial gene richness and Shannon diversity[1][2][3]
Clinical Significance Elevated in Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency[4][5][6]Associated with metabolic syndrome, diet quality, and kidney function[1][3][7][8]
Typical Biofluid for Measurement Urine, PlasmaUrine, Plasma
Analytical Methods LC-MS/MS, GC-MSNMR, LC-MS/MS, Colorimetric assays[9][10][11][12]

Metabolic Pathways and Origins

The production of both this compound and hippuric acid involves a synergistic action between the gut microbiota and host metabolism. However, their primary biosynthetic pathways differ, which influences their interpretation as biomarkers.

This compound is predominantly a product of microbial fermentation of the amino acid phenylalanine. Specific gut bacteria, such as Clostridium sporogenes, can reduce phenylalanine to phenylpropionic acid (PPA)[6][8]. This PPA is then absorbed by the host and conjugated with glycine in the liver to form PPG, which is subsequently excreted in the urine[13][14]. A key aspect of this pathway is the involvement of the host enzyme Medium-Chain Acyl-CoA Dehydrogenase (MCAD), which can further metabolize PPA. In individuals with MCAD deficiency, PPA accumulates and is shunted towards glycine conjugation, leading to elevated levels of PPG in urine[4][5][6].

Phenylpropionylglycine_Pathway cluster_host Host cluster_gut Gut Lumen Dietary_Protein Dietary Protein Phenylalanine Phenylalanine Dietary_Protein->Phenylalanine Gut_Microbiota Gut Microbiota (e.g., C. sporogenes) Phenylalanine->Gut_Microbiota Reduction PPA Phenylpropionic Acid (PPA) Gut_Microbiota->PPA Host_Absorption Host Absorption PPA->Host_Absorption Host_Metabolism Host Metabolism Host_Absorption->Host_Metabolism PPG This compound (PPG) Host_Metabolism->PPG Glycine Conjugation MCAD_Deficiency MCAD Deficiency Host_Metabolism->MCAD_Deficiency Urine_Excretion Urine Excretion PPG->Urine_Excretion Increased_PPG Increased PPG Excretion MCAD_Deficiency->Increased_PPG Leads to

Fig. 1: this compound (PPG) Biosynthesis Pathway.

Hippuric acid , on the other hand, has a more complex origin with multiple contributing pathways. It is a well-established marker of a diet rich in fruits, vegetables, and whole grains, which are abundant in polyphenols[7][15]. Gut bacteria metabolize these polyphenols into benzoic acid, which is then conjugated with glycine in the liver and kidneys to form hippuric acid[1][8][16]. Additionally, hippuric acid can be produced from the microbial metabolism of phenylalanine, following a similar initial pathway as PPG where phenylalanine is converted to phenylpropionic acid. The host then utilizes β-oxidation to shorten the side chain of PPA to benzoic acid, which is subsequently conjugated to form hippuric acid[4][6].

Hippuric_Acid_Pathway cluster_diet Dietary Intake cluster_gut Gut Microbiota Metabolism cluster_host Host Metabolism Polyphenols Polyphenols (Fruits, Vegetables) Gut_Microbiota_Poly Gut Microbiota Polyphenols->Gut_Microbiota_Poly Phenylalanine Phenylalanine Gut_Microbiota_Phe Gut Microbiota Phenylalanine->Gut_Microbiota_Phe Benzoic_Acid Benzoic Acid Gut_Microbiota_Poly->Benzoic_Acid PPA Phenylpropionic Acid (PPA) Gut_Microbiota_Phe->PPA Glycine_Conjugation Glycine Conjugation (Liver, Kidneys) Benzoic_Acid->Glycine_Conjugation Host_Absorption Host Absorption PPA->Host_Absorption Beta_Oxidation β-oxidation Host_Absorption->Beta_Oxidation Beta_Oxidation->Benzoic_Acid Hippuric_Acid Hippuric Acid (HA) Glycine_Conjugation->Hippuric_Acid Urine_Excretion Urine Excretion Hippuric_Acid->Urine_Excretion

Fig. 2: Hippuric Acid (HA) Biosynthesis Pathways.

Performance as Indicators of Gut Microbial Activity

Hippuric acid is generally considered a more robust indicator of overall gut microbial diversity and metabolic health. Studies have shown a strong positive correlation between urinary hippuric acid levels and microbial gene richness and the Shannon diversity index[1][2][3]. This association is likely due to the wide range of gut bacteria capable of metabolizing various dietary polyphenols. Higher hippurate levels have been linked to a diet rich in fruits and whole grains and are associated with a reduced risk of metabolic syndrome[1][3].

This compound , while a direct product of microbial activity, appears to be a more specific marker for the microbial metabolism of phenylalanine and the host's capacity for β-oxidation. Its utility as a broad indicator of microbial diversity is less established than that of hippuric acid. However, its specificity can be advantageous in studies focused on protein fermentation or inborn errors of metabolism like MCAD deficiency[4][5][6]. One study noted that while both 3-phenylpropionate (a precursor to both PPG and HA) and hippurate are derived from gut microbial metabolism, hippurate accounted for a larger portion of the variance in microbial diversity[1].

Experimental Protocols

The quantification of this compound and hippuric acid in biological samples is crucial for their use as biomarkers. Below are generalized experimental workflows for their measurement in urine.

Sample Preparation and Analysis Workflow

Experimental_Workflow start Urine Sample Collection storage Storage at -80°C start->storage thawing Thawing and Centrifugation storage->thawing supernatant Supernatant Collection thawing->supernatant dilution Dilution with Solvent (e.g., Water, Methanol) supernatant->dilution internal_standard Addition of Internal Standard dilution->internal_standard analysis LC-MS/MS or NMR Analysis internal_standard->analysis data_processing Data Processing and Quantification analysis->data_processing end Biomarker Concentration data_processing->end

Fig. 3: General Workflow for Urine Metabolite Analysis.
Key Methodologies:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying both PPG and HA.

    • Sample Preparation: Urine samples are typically thawed, centrifuged to remove particulate matter, and then diluted. An internal standard (e.g., a stable isotope-labeled version of the analyte) is added for accurate quantification[6].

    • Chromatography: A reversed-phase C18 column is commonly used to separate the metabolites[12].

    • Mass Spectrometry: The metabolites are ionized (e.g., using electrospray ionization) and detected based on their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for metabolomics, capable of identifying and quantifying a wide range of metabolites simultaneously, including hippuric acid.

    • Sample Preparation: Urine samples are mixed with a buffer solution containing a chemical shift reference standard (e.g., TSP)[17].

    • Analysis: The prepared sample is placed in a high-field NMR spectrometer, and the resulting spectrum is analyzed to identify and quantify metabolites based on their unique spectral signatures.

  • Colorimetric Assays: For hippuric acid, simpler and more cost-effective colorimetric methods have been developed, which may be suitable for high-throughput screening[10][11]. These assays typically involve a chemical reaction that produces a colored product, the intensity of which is proportional to the hippuric acid concentration.

Conclusion

Both this compound and hippuric acid are valuable biomarkers that reflect the intricate interplay between diet, gut microbiota, and host metabolism.

Hippuric acid serves as a strong, comprehensive indicator of gut microbial diversity and is closely linked to dietary patterns rich in polyphenols and overall metabolic health. Its multifaceted origins make it a robust marker for general gut microbiome function.

This compound , in contrast, offers greater specificity as a marker for microbial phenylalanine metabolism and can be particularly informative in the context of host metabolic conditions such as MCAD deficiency.

The choice between these two biomarkers should be guided by the specific research question. For broad assessments of gut microbial health and diversity, hippuric acid is a well-validated and informative choice. For more targeted investigations into protein fermentation pathways or specific host-microbe metabolic interactions, this compound provides a more focused lens. In many cases, the parallel measurement of both metabolites can offer a more nuanced and comprehensive understanding of gut microbial activity.

References

A Researcher's Guide to Inter-laboratory Comparison of Phenylpropionylglycine (PPG) Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of analytical methodologies for the quantification of Phenylpropionylglycine (PPG), a critical biomarker for certain inborn errors of metabolism. While direct inter-laboratory comparison studies for PPG are not widely published, this document synthesizes performance data from various single-laboratory validations to offer a comprehensive overview for researchers, scientists, and drug development professionals. This guide aims to facilitate the establishment and refinement of PPG analysis protocols in a research and clinical setting.

This compound is an acylglycine, a group of metabolites that are typically minor products of fatty acid metabolism.[1] However, in certain metabolic disorders, the excretion of specific acylglycines is elevated.[1] PPG is a key diagnostic marker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, a common inherited disorder of mitochondrial fatty acid β-oxidation.[1][2] Its measurement in urine is crucial for the diagnosis and monitoring of this condition.[2] this compound is formed from the conjugation of 3-phenylpropionic acid, a product of gut microbial metabolism, with glycine.[3] This conjugation is a detoxification pathway catalyzed by the mitochondrial enzyme glycine N-acyltransferase.[1][3]

Quantitative Data Summary

The accurate quantification of PPG is predominantly achieved using chromatography-mass spectrometry techniques. The two most established methods are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The following tables summarize the quantitative performance of these methods based on available data.

Table 1: Performance Characteristics of HPLC for PPG Analysis

ParameterPerformanceReference
MethodIsocratic ion-exclusion chromatography[2]
MatrixUrine[2]
SeparationGood separation from interfering substances[2]
DetectionUV[2]
Key AdvantageRapid and reliable for diagnostic purposes[2]

Table 2: Performance Characteristics of UPLC-MS/MS for PPG Analysis

ParameterPerformanceReference
MethodUltra-Performance Liquid Chromatography-Tandem Mass Spectrometry[3]
MatrixUrine[3]
IonizationElectrospray Ionization (ESI) in negative ion mode[3]
DetectionMultiple Reaction Monitoring (MRM)[3]
Key AdvantageHigh sensitivity and specificity for accurate quantification[3]

Experimental Protocols

Detailed and robust experimental protocols are fundamental for reproducible and reliable quantitative analysis. Below are generalized protocols for the quantification of PPG.

1. High-Performance Liquid Chromatography (HPLC) Method

  • Objective: To detect PPG in urine for diagnostic purposes.[2]

  • Instrumentation: An HPLC system with a UV detector.[2]

  • Procedure:

    • Urine samples can be directly injected after minimal sample preparation, such as centrifugation to remove particulates.[2]

    • Chromatographic separation is achieved using an isocratic ion-exclusion method on a cation-exchange column.[2]

    • The mobile phase typically consists of a water-sulphuric acid solution with a pH between 2 and 4.[2]

    • Detection is performed using a UV detector at an appropriate wavelength for PPG.[2]

2. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method

  • Objective: To accurately separate, detect, and quantify PPG in urine.[3]

  • Instrumentation: A UPLC system coupled to a tandem mass spectrometer.[3]

  • Procedure:

    • Sample Preparation:

      • Thaw frozen urine samples at room temperature.[3]

      • Centrifuge the samples to pellet any precipitate.[3]

      • Perform solid-phase extraction (SPE) to isolate acylglycines.[3]

      • Elute the acylglycines from the SPE cartridge.[3]

      • Evaporate the eluate to dryness under a stream of nitrogen.[3]

      • Reconstitute the dried extract in a suitable solvent for UPLC-MS/MS analysis.[3]

    • UPLC-MS/MS Analysis:

      • Inject the reconstituted sample into the UPLC system.[3]

      • Perform chromatographic separation on a suitable column (e.g., C18) using a gradient elution program.[3]

      • Introduce the column effluent into the mass spectrometer.[3]

      • Utilize electrospray ionization (ESI) in negative ion mode.[3]

      • Perform multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for PPG and its stable isotope-labeled internal standard.[3]

      • Quantify the concentration of PPG by comparing its peak area to that of its corresponding internal standard.[3]

Mandatory Visualizations

Metabolic Pathway of this compound Formation

cluster_gut Gut Lumen cluster_host Host Mitochondria Phenylalanine Phenylalanine Anaerobic_Bacteria Anaerobic Bacteria Phenylalanine->Anaerobic_Bacteria 3_Phenylpropionic_Acid_Gut 3-Phenylpropionic Acid Anaerobic_Bacteria->3_Phenylpropionic_Acid_Gut 3_Phenylpropionic_Acid_Host 3-Phenylpropionic Acid 3_Phenylpropionic_Acid_Gut->3_Phenylpropionic_Acid_Host Absorption GLYAT Glycine N-acyltransferase (GLYAT) 3_Phenylpropionic_Acid_Host->GLYAT Glycine Glycine Glycine->GLYAT This compound This compound GLYAT->this compound Urine_Excretion Urinary Excretion (Diagnostic Marker) This compound->Urine_Excretion Excretion

Caption: Metabolic pathway of this compound formation.

General Experimental Workflow for UPLC-MS/MS Analysis of this compound

Start Start Urine_Sample_Collection Urine Sample Collection Start->Urine_Sample_Collection Sample_Preparation Sample Preparation (Centrifugation, SPE) Urine_Sample_Collection->Sample_Preparation UPLC_Separation UPLC Separation (C18 Column, Gradient Elution) Sample_Preparation->UPLC_Separation MS_MS_Detection Tandem MS Detection (ESI-, MRM) UPLC_Separation->MS_MS_Detection Data_Analysis Data Analysis (Quantification) MS_MS_Detection->Data_Analysis End End Data_Analysis->End

References

Phenylpropionylglycine as a Biomarker: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of specific and sensitive biomarkers is paramount for accurate diagnosis, monitoring disease progression, and evaluating therapeutic efficacy. This guide provides a comprehensive comparison of phenylpropionylglycine (PPG) with other key biomarkers for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, a common inborn error of metabolism. The performance of these biomarkers is supported by experimental data, and detailed methodologies for their analysis are provided.

Performance Comparison of Biomarkers for MCAD Deficiency

The diagnosis of MCAD deficiency relies on the detection of abnormally elevated levels of specific metabolites resulting from the impaired beta-oxidation of medium-chain fatty acids. While several biomarkers have been identified, their diagnostic accuracy, particularly in different patient populations such as newborns versus older infants, can vary. The primary biomarkers for MCAD deficiency include plasma acylcarnitines (notably octanoylcarnitine, C8), and urinary organic acids, including acylglycines like this compound, n-hexanoylglycine, and suberylglycine.

This compound is recognized as a highly specific urinary marker for MCAD deficiency.[1] Its presence in urine, especially after a phenylpropionic acid loading test, has been used to diagnose the condition.[2] However, a significant limitation of PPG as a biomarker is its dependence on the gut microbiome. PPG is formed from the conjugation of phenylpropionic acid, a product of anaerobic bacterial metabolism in the gut, with glycine.[3][4] In early infancy, the gut flora is not yet fully developed, which can lead to low or undetectable levels of PPG, even in individuals with MCAD deficiency.[3][4] This makes PPG an unreliable marker for early newborn screening.[3][4] The use of certain antibiotics can also alter the gut flora and confound the results of PPG analysis.[4]

In contrast, plasma acylcarnitine analysis, particularly the measurement of octanoylcarnitine (C8), is the cornerstone of newborn screening programs for MCAD deficiency. This method has demonstrated high sensitivity and specificity in detecting affected individuals shortly after birth. Other urinary acylglycines, such as n-hexanoylglycine and suberylglycine, are also valuable diagnostic markers.[1] N-hexanoylglycine, being an endogenous metabolite, is consistently elevated in MCAD deficiency and is not dependent on gut bacteria, making it a more reliable marker in newborns compared to PPG.[3] While urinary suberylglycine is also elevated in MCAD deficiency, it can be less specific as its levels can be influenced by diet, particularly the intake of medium-chain triglycerides.[1]

The accurate quantification of urinary n-hexanoylglycine and this compound by stable isotope dilution analysis is considered a highly reliable method for the diagnosis of MCAD deficiency, especially for confirming results from newborn screening and for diagnosing symptomatic individuals.[1][5]

The following table summarizes the performance of these key biomarkers for MCAD deficiency.

BiomarkerSample TypePerformance CharacteristicsKey AdvantagesKey Limitations
This compound (PPG) UrineSpecificity: High.[1] Sensitivity: Variable, particularly low in newborns.[3][4]Highly specific for MCAD deficiency.Dependent on gut microbiota, leading to potential false negatives in infants and those on antibiotics.[3][4]
Octanoylcarnitine (C8) Plasma (Dried Blood Spot)Sensitivity: High (often approaching 100% in newborn screening programs). Specificity: High (often >99.9%).Excellent for newborn screening; allows for early detection and intervention.Can be influenced by carnitine levels; some mild or variant forms of MCAD may have less pronounced elevations.
n-Hexanoylglycine UrineSensitivity: High and consistent across different age groups.[3] Specificity: High.[1]Not dependent on gut flora, making it a reliable marker in newborns.[3]Requires specialized laboratory analysis (GC-MS or LC-MS/MS).
Suberylglycine UrineSensitivity: Generally elevated in MCAD deficiency. Specificity: Moderate; can be influenced by diet.[1]Provides additional evidence for MCAD deficiency.Can overlap with normal ranges, especially in individuals on an MCT-supplemented diet.[1]

Experimental Protocols

Accurate and reproducible measurement of these biomarkers is crucial for their clinical utility. The following are detailed methodologies for the analysis of urinary acylglycines, including this compound.

Method 1: Quantitative Analysis of Urinary Acylglycines by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for the analysis of organic acids in urine and can be adapted for the quantification of this compound and other acylglycines.

1. Sample Preparation:

  • Internal Standard Addition: To a known volume of urine (e.g., 1 mL), add a known amount of a stable isotope-labeled internal standard for each analyte of interest (e.g., ¹³C-labeled this compound).

  • Extraction: Acidify the urine sample with hydrochloric acid and perform a liquid-liquid extraction with an organic solvent like ethyl acetate.

  • Derivatization: Evaporate the organic extract to dryness under a stream of nitrogen. The dried residue is then derivatized to make the analytes volatile for GC analysis. A common method is two-step derivatization involving methoximation followed by silylation with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylsilyl chloride (TMCS).[6]

2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS).

    • Injector: Splitless injection at a high temperature (e.g., 250°C).

    • Oven Temperature Program: A temperature gradient is used to separate the different compounds. An example program could start at a low temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300°C).

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is used for quantitative analysis to enhance sensitivity and specificity. Specific ions for each analyte and its corresponding internal standard are monitored.

3. Quantification:

  • The concentration of each acylglycine is determined by comparing the peak area ratio of the native analyte to its stable isotope-labeled internal standard against a calibration curve prepared with known concentrations of the analytes.

Method 2: Stable Isotope Dilution Analysis of Urinary Acylglycines by Mass Spectrometry

This is considered a gold-standard method for the accurate quantification of metabolites.[1][5]

1. Synthesis of Stable Isotope-Labeled Internal Standards:

  • Stable isotope-labeled versions of this compound and other acylglycines are synthesized to be used as internal standards.

2. Sample Preparation:

  • A precise amount of the stable isotope-labeled internal standard mixture is added to a measured volume of urine.

  • The sample is then subjected to an extraction and derivatization procedure similar to the GC-MS method described above to prepare it for mass spectrometric analysis.

3. Mass Spectrometric Analysis:

  • The analysis can be performed using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • The mass spectrometer is operated to detect and quantify the specific molecular ions or fragment ions of the native analytes and their corresponding stable isotope-labeled internal standards.

4. Quantification:

  • The concentration of the endogenous analyte is calculated from the known amount of the added internal standard and the measured ratio of the native analyte to the internal standard. This method corrects for any analyte loss during sample preparation and any variations in instrument response.

Signaling Pathways and Workflows

To visualize the metabolic context and the diagnostic workflow, the following diagrams are provided.

Metabolic Pathway in MCAD Deficiency Medium-Chain Fatty Acids Medium-Chain Fatty Acids Fatty Acyl-CoA Fatty Acyl-CoA Medium-Chain Fatty Acids->Fatty Acyl-CoA MCAD Enzyme MCAD Enzyme Fatty Acyl-CoA->MCAD Enzyme Blocked Accumulated Medium-Chain Acyl-CoAs Accumulated Medium-Chain Acyl-CoAs Fatty Acyl-CoA->Accumulated Medium-Chain Acyl-CoAs Beta-Oxidation Beta-Oxidation MCAD Enzyme->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA Octanoylcarnitine (C8) Octanoylcarnitine (C8) Accumulated Medium-Chain Acyl-CoAs->Octanoylcarnitine (C8) Conjugation with Carnitine n-Hexanoylglycine n-Hexanoylglycine Accumulated Medium-Chain Acyl-CoAs->n-Hexanoylglycine Conjugation with Glycine This compound This compound Phenylpropionic Acid (from gut bacteria) Phenylpropionic Acid (from gut bacteria) Phenylpropionic Acid (from gut bacteria)->this compound Conjugation with Glycine

Caption: Metabolic pathway in MCAD deficiency highlighting the accumulation of key biomarkers.

Diagnostic Workflow for MCAD Deficiency Newborn Screening Newborn Screening Dried Blood Spot (DBS) Dried Blood Spot (DBS) Newborn Screening->Dried Blood Spot (DBS) Acylcarnitine Analysis (MS/MS) Acylcarnitine Analysis (MS/MS) Dried Blood Spot (DBS)->Acylcarnitine Analysis (MS/MS) Elevated C8 Elevated C8 Acylcarnitine Analysis (MS/MS)->Elevated C8 Confirmatory Testing Confirmatory Testing Elevated C8->Confirmatory Testing Positive Normal Normal Elevated C8->Normal Negative Urine Organic Acid Analysis (GC-MS) Urine Organic Acid Analysis (GC-MS) Confirmatory Testing->Urine Organic Acid Analysis (GC-MS) Elevated n-Hexanoylglycine & this compound Elevated n-Hexanoylglycine & this compound Urine Organic Acid Analysis (GC-MS)->Elevated n-Hexanoylglycine & this compound Genetic Testing Genetic Testing Elevated n-Hexanoylglycine & this compound->Genetic Testing Positive Diagnosis of MCAD Deficiency Diagnosis of MCAD Deficiency Genetic Testing->Diagnosis of MCAD Deficiency

Caption: A typical diagnostic workflow for MCAD deficiency from newborn screening to confirmation.

References

Comparative Metabolomics of Phenylpropionylglycine and its Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the metabolomics of phenylpropionylglycine (PPG) and its precursors—phenylalanine, cinnamic acid, and hydrocinnamic acid. It is intended for researchers, scientists, and drug development professionals interested in the interplay between gut microbiota, host metabolism, and the potential physiological effects of these compounds. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key metabolic and experimental pathways.

Introduction to this compound and its Metabolic Origins

This compound (PPG), an acyl glycine, is a metabolite formed through the conjugation of 3-phenylpropionic acid (PPA) with glycine.[1] While normally a minor metabolite of fatty acids, elevated levels of PPG can be indicative of certain inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase deficiency.[1] The precursor to PPG, PPA, is primarily a product of gut microbiota metabolism. Dietary phenylalanine is catabolized by gut bacteria into cinnamic acid, which is further reduced to PPA.[2] Once absorbed by the host, PPA can be conjugated with glycine in the liver to form PPG.[2] Understanding the comparative metabolomics of PPG and its precursors is crucial for elucidating their roles in health and disease, including potential anti-adipogenic effects and modulation of drug metabolism.

Quantitative Data Comparison

AnalyteConditionMean Concentration (μmol/L)Standard Deviation (μmol/L)
Phenylalanine PKU Patients (Pre-intervention)1189489
Phenylalanine PKU Patients (Post-intervention)735360

Data sourced from a study on dietary intervention in PKU patients. The post-intervention measurements were taken after a period of dietary management. It is important to note that this table does not include comparative data for cinnamic acid, hydrocinnamic acid, or this compound due to the lack of available direct comparative studies.

Metabolic Pathways and Experimental Workflows

To visualize the metabolic transformations and the analytical process, the following diagrams are provided.

Metabolic Pathway of Phenylalanine to this compound cluster_gut Gut Lumen cluster_host Host (Liver) Dietary Phenylalanine Dietary Phenylalanine Cinnamic Acid Cinnamic Acid Dietary Phenylalanine->Cinnamic Acid Gut Microbiota (e.g., Clostridium species) Cinnamic Acid->Hydrocinnamic Acid (PPA) Reduction This compound (PPG) This compound (PPG) Hydrocinnamic Acid (PPA)->this compound (PPG) Glycine Conjugation (Glycine N-acyltransferase)

Metabolic conversion of phenylalanine to this compound.

Experimental Workflow for Metabolite Quantification Sample_Collection Biological Sample Collection (e.g., Plasma, Urine) Sample_Preparation Sample Preparation (Protein Precipitation, Extraction) Sample_Collection->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis (Chromatographic Separation & Mass Spectrometry) Sample_Preparation->LC_MS_Analysis Data_Acquisition Data Acquisition (MRM/Scan Data) LC_MS_Analysis->Data_Acquisition Data_Processing Data Processing (Peak Integration, Quantification) Data_Acquisition->Data_Processing Statistical_Analysis Statistical Analysis & Interpretation Data_Processing->Statistical_Analysis

A typical workflow for the quantification of metabolites.

Experimental Protocols

The following provides a representative protocol for the simultaneous quantification of this compound and its precursors in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is a composite based on established methods for the analysis of aromatic amino acids and their metabolites.

Sample Preparation (Protein Precipitation)
  • Thaw Samples : Thaw frozen plasma samples on ice.

  • Aliquoting : Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking : Add 10 µL of an internal standard solution containing isotopically labeled analogs of the target analytes (e.g., D5-Phenylalanine, D5-Cinnamic Acid) to each sample.

  • Protein Precipitation : Add 400 µL of ice-cold methanol to each tube.

  • Vortexing : Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Final Centrifugation : Centrifuge the reconstituted samples at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.

  • Transfer to Vials : Transfer the final supernatant to LC-MS vials for analysis.

LC-MS/MS Analysis
  • Liquid Chromatography System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer : A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).

  • Chromatographic Column : A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution :

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Return to 5% B

    • 10.1-15 min: Re-equilibration at 5% B

  • Flow Rate : 0.3 mL/min.

  • Injection Volume : 5 µL.

  • Ionization Mode : Electrospray Ionization (ESI) in both positive and negative modes to optimize detection for all analytes.

  • MRM Transitions : Specific precursor-to-product ion transitions for each analyte and internal standard would need to be optimized. For example:

    • Phenylalanine: m/z 166.1 → 120.1

    • Cinnamic Acid: m/z 147.1 → 103.1 (Negative Mode)

    • Hydrocinnamic Acid: m/z 149.1 → 105.1 (Negative Mode)

    • This compound: m/z 208.1 → 76.1

Data Analysis
  • Quantification : Peak areas of the analytes are normalized to the peak areas of their corresponding internal standards.

  • Calibration Curve : A calibration curve is generated using standards of known concentrations prepared in a surrogate matrix (e.g., charcoal-stripped plasma).

  • Concentration Calculation : The concentrations of the analytes in the unknown samples are calculated based on the calibration curve.

Conclusion

The metabolomic interplay between dietary phenylalanine, gut microbial metabolism, and host conjugation pathways to produce this compound is a burgeoning area of research. While direct, comprehensive quantitative comparisons of PPG and its precursors are currently limited in published literature, the available data on individual metabolites under specific conditions, such as in PKU, highlight the dynamic nature of this metabolic network. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies. Future research employing simultaneous quantification of these compounds will be instrumental in fully elucidating their collective impact on human health and disease.

References

Evaluating the Clinical Utility of Phenylpropionylglycine Measurements: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylpropionylglycine (PPG) is a glycine conjugate of phenylpropionic acid, a metabolite produced by the gut microbiome. Its presence and concentration in biological fluids, particularly urine, have garnered increasing interest as a potential biomarker for certain inborn errors of metabolism and other systemic conditions. This guide provides a comprehensive evaluation of the clinical utility of PPG measurements, comparing its performance with alternative biomarkers and detailing the experimental protocols for its quantification.

Performance Comparison: this compound vs. Alternative Biomarkers

The primary clinical application of PPG measurement is in the diagnosis of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an autosomal recessive inherited disorder of fatty acid oxidation. In this context, PPG is typically measured alongside other acylglycines, such as hexanoylglycine and suberylglycine. The current standard for newborn screening and diagnosis of MCAD deficiency is the analysis of the acylcarnitine profile in dried blood spots.

Table 1: Comparison of Biomarkers for the Diagnosis of MCAD Deficiency

Biomarker/TestSample TypeKey AnalytesPerformance in MCAD DeficiencyAdvantagesLimitations
This compound (PPG) UrineThis compoundHighly specific for MCAD deficiency.[1][2] Levels are significantly increased in affected individuals.[1]Non-invasive sample collection. Can be part of a broader acylglycine profile.Low sensitivity in newborns due to immature gut microbiota, which is required for the production of the precursor, phenylpropionic acid.[3] Levels can be influenced by diet and antibiotic use.[3]
Hexanoylglycine UrineHexanoylglycineConsidered a highly sensitive and specific marker for MCAD deficiency, even in asymptomatic patients.[4][5]Less dependent on gut microbiome maturation compared to PPG. Can be detected even when acylcarnitine profiles are normal or borderline.[6]Requires a separate urine analysis from the newborn screening blood spot.
Suberylglycine UrineSuberylglycineOften elevated in MCAD deficiency.Can provide additional confirmatory evidence.May show overlap with values from healthy controls, especially those on medium-chain triglyceride-supplemented formulas.[1]
Acylcarnitine Profile Dried Blood Spot, PlasmaOctanoylcarnitine (C8), Hexanoylcarnitine (C6), Decanoylcarnitine (C10), Decenoylcarnitine (C10:1)Gold standard for newborn screening. High sensitivity and specificity.[7][8] Characteristic pattern of elevated C8 and increased C8/C10 and C8/C2 ratios.[9][10]High-throughput analysis suitable for large-scale screening.[11] Can detect a wide range of fatty acid oxidation disorders.Can have false positives. Levels can normalize in some affected individuals, especially during asymptomatic periods.

Quantitative Data Summary

AnalyteConditionSample TypeConcentration RangeReference
Octanoylcarnitine (C8) MCAD Deficiency (Newborns)Dried Blood Spot3.1 - 28.3 µmol/L (Median: 8.4 µmol/L)[12]
Healthy NewbornsDried Blood Spot< 0.22 µmol/L[12]
MCAD Deficiency (Older Patients)Dried Blood Spot0.33 - 4.4 µmol/L (Median: 1.57 µmol/L)[12]
Hexanoylglycine MCAD DeficiencyUrineSignificantly elevated (quantitative ranges vary by lab)[1][4]
Healthy IndividualsUrineTypically very low or undetectable[4]
This compound (PPG) MCAD DeficiencyUrineSignificantly elevated (quantitative ranges vary by lab)[1][2]
Healthy IndividualsUrineTypically very low or undetectable

This compound in Other Conditions: An Emerging Field

While the role of PPG in MCAD deficiency is well-established, its utility as a biomarker in other conditions is an active area of research with limited comparative data against established markers.

  • Obesity and Metabolic Syndrome: Some metabolomic studies have identified alterations in acylglycines, including compounds related to PPG, in obesity.[13][14] However, direct comparisons of PPG with established biomarkers like fasting glucose, HbA1c, and lipid profiles are lacking.

  • Cardiovascular Disease: The link between gut microbiota and cardiovascular disease is a growing field of interest. As a gut-derived metabolite, PPG's role is being explored, but it is not currently used as a routine biomarker for cardiovascular risk assessment. Established biomarkers include lipid panels (total cholesterol, LDL-C, HDL-C), high-sensitivity C-reactive protein (hs-CRP), and lipoprotein(a).[15][16]

Experimental Protocols

Accurate and reliable quantification of this compound and other relevant biomarkers is crucial for their clinical utility. The most common analytical techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Urinary Acylglycine Analysis by LC-MS/MS

This protocol describes a method for the simultaneous quantification of this compound, Hexanoylglycine, and other acylglycines in urine.

1. Sample Preparation:

  • To 100 µL of urine, add an internal standard solution containing isotopically labeled analogs of the targeted acylglycines.
  • Acidify the sample with 10 µL of 1M HCl.
  • Perform solid-phase extraction (SPE) using an anion exchange cartridge to isolate the acidic metabolites.
  • Wash the cartridge with a non-polar solvent (e.g., hexane) followed by a moderately polar solvent (e.g., ethyl acetate).
  • Elute the acylglycines with a solution of 5% formic acid in methanol.
  • Evaporate the eluate to dryness under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Chromatography: Use a C18 reversed-phase column with a gradient elution.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • A typical gradient runs from 5% to 95% B over 10-15 minutes.
  • Mass Spectrometry: Employ a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.
  • Monitor the specific precursor-to-product ion transitions for each acylglycine and its internal standard using Multiple Reaction Monitoring (MRM).

Protocol 2: Urinary Acylglycine Analysis by GC-MS

This protocol provides an alternative method for acylglycine quantification, which requires derivatization to increase the volatility of the analytes.

1. Sample Preparation and Derivatization:

  • To 1 mL of urine, add an internal standard solution.
  • Perform liquid-liquid extraction with ethyl acetate after acidification.
  • Evaporate the organic layer to dryness.
  • Derivatize the residue in two steps:
  • Oximation: Add methoxyamine hydrochloride in pyridine and heat to protect keto groups.
  • Silylation: Add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and heat to derivatize carboxyl and hydroxyl groups.

2. GC-MS Analysis:

  • Gas Chromatography: Use a capillary column (e.g., DB-5ms) with a temperature gradient program.
  • Injector temperature: 250°C.
  • Oven program: Start at 80°C, hold for 2 minutes, then ramp to 300°C at 10°C/min.
  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode.
  • Acquire data in full scan mode or selected ion monitoring (SIM) for targeted quantification.

Visualizations

Fatty_Acid_Oxidation_Pathway_in_MCAD_Deficiency cluster_alternative_pathways Alternative Metabolic Pathways Medium-Chain Fatty Acids Medium-Chain Fatty Acids Medium-Chain Acyl-CoA Medium-Chain Acyl-CoA Medium-Chain Fatty Acids->Medium-Chain Acyl-CoA Acyl-CoA Synthetase Trans-2-enoyl-CoA Trans-2-enoyl-CoA Medium-Chain Acyl-CoA->Trans-2-enoyl-CoA MCAD Medium-Chain Acylcarnitines Medium-Chain Acylcarnitines Medium-Chain Acyl-CoA->Medium-Chain Acylcarnitines CPT II Medium-Chain Acylglycines\n(e.g., Hexanoylglycine) Medium-Chain Acylglycines (e.g., Hexanoylglycine) Medium-Chain Acyl-CoA->Medium-Chain Acylglycines\n(e.g., Hexanoylglycine) Glycine N-Acyltransferase 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Trans-2-enoyl-CoA->3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA + Acyl-CoA (n-2) Acetyl-CoA + Acyl-CoA (n-2) 3-Ketoacyl-CoA->Acetyl-CoA + Acyl-CoA (n-2) Thiolase Phenylpropionic Acid (from gut microbiota) Phenylpropionic Acid (from gut microbiota) Phenylpropionyl-CoA Phenylpropionyl-CoA Phenylpropionic Acid (from gut microbiota)->Phenylpropionyl-CoA This compound This compound Phenylpropionyl-CoA->this compound Glycine N-Acyltransferase MCAD_Deficiency MCAD Deficiency (Block)

Caption: Metabolic pathway alterations in MCAD deficiency.

Diagnostic_Workflow_for_MCAD_Deficiency cluster_confirmatory Confirmatory Tests Newborn Screening (Dried Blood Spot) Newborn Screening (Dried Blood Spot) Acylcarnitine Profile (MS/MS) Acylcarnitine Profile (MS/MS) Newborn Screening (Dried Blood Spot)->Acylcarnitine Profile (MS/MS) Elevated C8, C8/C10, C8/C2? Elevated C8, C8/C10, C8/C2? Acylcarnitine Profile (MS/MS)->Elevated C8, C8/C10, C8/C2? Presumptive Positive for MCAD Deficiency Presumptive Positive for MCAD Deficiency Elevated C8, C8/C10, C8/C2?->Presumptive Positive for MCAD Deficiency Negative Negative Elevated C8, C8/C10, C8/C2?->Negative Confirmatory Testing Confirmatory Testing Presumptive Positive for MCAD Deficiency->Confirmatory Testing Urine Acylglycine Analysis (LC-MS/MS or GC-MS) Urine Acylglycine Analysis (PPG, Hexanoylglycine) Confirmatory Testing->Urine Acylglycine Analysis (LC-MS/MS or GC-MS) ACADM Gene Sequencing ACADM Gene Sequencing Confirmatory Testing->ACADM Gene Sequencing Confirmed MCAD Deficiency Confirmed MCAD Deficiency Urine Acylglycine Analysis (LC-MS/MS or GC-MS)->Confirmed MCAD Deficiency ACADM Gene Sequencing->Confirmed MCAD Deficiency

Caption: Diagnostic workflow for MCAD deficiency.

Conclusion

The measurement of this compound is a valuable tool in the diagnostic arsenal for MCAD deficiency, offering high specificity. However, its clinical utility, particularly in the critical newborn screening period, is limited by its dependence on a mature gut microbiome. For this reason, it is best utilized as a confirmatory test alongside the more sensitive hexanoylglycine measurement, and in conjunction with the gold-standard acylcarnitine profiling from dried blood spots. The role of PPG as a biomarker in other metabolic diseases such as obesity and cardiovascular disease is an area of active investigation but currently lacks the robust comparative data necessary for routine clinical use. Further research is warranted to fully elucidate its potential in these and other conditions.

References

Phenylpropionylglycine as a Biomarker: A Comparative Guide to its Correlation with Disease Severity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Phenylpropionylglycine (PPG) levels and their correlation with disease severity, supported by experimental data. The primary focus is on Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, the metabolic disorder with the most established link between PPG concentrations and clinical status. Information on other conditions with less substantiated connections is also briefly discussed.

Correlation with Disease Severity: Quantitative Data

The most significant and clinically relevant correlation of this compound levels with disease severity is observed in Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited metabolic disorder. Urinary concentrations of PPG, along with other acylglycines like n-hexanoylglycine, are significantly elevated in individuals with MCAD deficiency, particularly during acute metabolic crises.

A pivotal study by Millington et al. provided quantitative data on the urinary excretion of these metabolites in MCAD deficiency patients during both acute illness and asymptomatic periods. These findings clearly demonstrate a strong correlation between the levels of these biomarkers and the clinical severity of the disease state.[1]

Table 1: Urinary Acylglycine Concentrations in MCAD Deficiency vs. Controls

AnalytePatient GroupClinical StateConcentration Range (µg/mg creatinine)Reference
n-Hexanoylglycine MCAD PatientsAcute Illness20 - 600[2]
MCAD PatientsAsymptomatic3 - 170[2]
Healthy ControlsN/A1 - 2[2]
3-Phenylpropionylglycine MCAD PatientsAcute & AsymptomaticSignificantly Increased vs. Controls[1]
Healthy ControlsN/AUndetectable or Trace Levels[1]
Suberylglycine MCAD PatientsAcute & AsymptomaticIncreased vs. Controls[1]
Healthy ControlsN/AUndetectable or Trace Levels[1]

Note: The concentration range for 3-Phenylpropionylglycine in the Millington et al. (1990) study was described as "significantly increased" without specific numerical ranges in the available abstract. The data for n-Hexanoylglycine provides a clear quantitative illustration of the correlation with disease severity.

Other Disease Areas

While the link between PPG and MCAD deficiency is well-established, its correlation with the severity of other diseases is less clear and remains an area of ongoing research.

  • Gut Dysbiosis: The precursor to PPG, 3-phenylpropionic acid (PPA), is a product of gut microbiota.[3] Alterations in gut flora due to factors like antibiotic use can influence PPA and subsequently PPG levels, potentially confounding its utility as a standalone biomarker for diseases not directly related to fatty acid oxidation.[4]

  • Cancer: Some studies have explored broad metabolic changes in cancer, with some noting alterations in glycine and related pathways.[5] However, direct, quantitative data correlating this compound levels with cancer stage or severity is currently lacking in the reviewed literature.

  • Metabolic Syndrome: Lower levels of the parent amino acid, glycine, have been associated with metabolic syndrome.[6] However, a direct correlation between this compound itself and the severity of metabolic syndrome has not been established in the reviewed studies.

Experimental Protocols

The quantification of this compound and other acylglycines in urine is typically performed using mass spectrometry-based methods, which offer high sensitivity and specificity.

Stable Isotope Dilution Gas Chromatography-Mass Spectrometry (GC-MS)

This is a classic and robust method for the accurate quantification of acylglycines.[7]

Methodology:

  • Sample Preparation:

    • A known volume of urine is spiked with a stable isotope-labeled internal standard of the analyte (e.g., [¹³C₂]glycine-labeled this compound).

    • The sample is acidified.

    • Acylglycines are extracted from the urine using an organic solvent (e.g., ethyl acetate).

    • The organic extract is evaporated to dryness.

  • Derivatization:

    • The dried residue is chemically modified (derivatized) to increase the volatility and thermal stability of the acylglycines for GC analysis. A common method is the formation of trimethylsilyl (TMS) esters.

  • GC-MS Analysis:

    • The derivatized sample is injected into a gas chromatograph, which separates the different acylglycines based on their boiling points and interaction with the chromatographic column.

    • The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio.

    • Quantification is achieved by comparing the signal intensity of the native analyte to its corresponding stable isotope-labeled internal standard.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers high throughput and sensitivity and is increasingly used in clinical laboratories for the analysis of acylglycines.[8][9]

Methodology:

  • Sample Preparation:

    • A stable isotope-labeled internal standard is added to a urine sample.

    • The sample is typically diluted with a solvent (e.g., methanol/water).

    • In some cases, a solid-phase extraction (SPE) step may be used to clean up the sample and remove interfering substances.

  • UPLC Separation:

    • The prepared sample is injected into a UPLC system.

    • A reversed-phase column is commonly used to separate the acylglycines from other components in the urine matrix.

  • MS/MS Detection:

    • The eluent from the UPLC column is introduced into a tandem mass spectrometer.

    • The instrument is set to monitor specific precursor-to-product ion transitions for each acylglycine of interest (Multiple Reaction Monitoring - MRM), which provides very high specificity.

    • Quantification is performed by comparing the peak area of the native acylglycine to that of its co-eluting internal standard.

Visualizations

Metabolic Pathway of this compound Formation

cluster_gut Gut Lumen cluster_host Host Cell (e.g., Hepatocyte) Phenylalanine Phenylalanine Gut_Microbiota Gut_Microbiota Phenylalanine->Gut_Microbiota Metabolism Phenylpropionic_Acid Phenylpropionic_Acid Gut_Microbiota->Phenylpropionic_Acid Glycine_N_Acyltransferase Glycine_N_Acyltransferase Phenylpropionic_Acid->Glycine_N_Acyltransferase Conjugation Glycine Glycine Glycine->Glycine_N_Acyltransferase This compound This compound Glycine_N_Acyltransferase->this compound Urine_Excretion Urine_Excretion This compound->Urine_Excretion Excretion

Caption: Formation of this compound from gut microbiota-derived Phenylpropionic Acid.

Experimental Workflow for Urinary Acylglycine Analysis

Urine_Sample Urine_Sample Sample_Preparation Sample_Preparation Urine_Sample->Sample_Preparation Internal_Standard Internal_Standard Internal_Standard->Sample_Preparation Derivatization Derivatization (for GC-MS) Sample_Preparation->Derivatization Instrumental_Analysis GC-MS or UPLC-MS/MS Analysis Sample_Preparation->Instrumental_Analysis Direct Injection (UPLC-MS/MS) Derivatization->Instrumental_Analysis Data_Analysis Data_Analysis Instrumental_Analysis->Data_Analysis Quantification Quantification Data_Analysis->Quantification

References

Phenylpropionylglycine reference range determination in a healthy population.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the determination of the reference range for Phenylpropionylglycine in a healthy population, offering a comparison with alternative biomarkers and detailing experimental methodologies. This document is intended for researchers, scientists, and professionals in drug development who are interested in biomarkers associated with inborn errors of metabolism.

Introduction to this compound

This compound is an acylglycine, a type of metabolite formed from the conjugation of an acyl-CoA with glycine. Under normal physiological conditions, acylglycines are minor components of human urine. However, in certain inborn errors of metabolism, particularly those affecting mitochondrial fatty acid β-oxidation, the concentration of specific acylglycines can be significantly elevated. This compound is a notable biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, one of the most common inherited metabolic disorders.[1] The precursor to this compound, 3-phenylpropionic acid, is a product of the bacterial metabolism of phenylalanine in the gut.[1]

Reference Range of this compound in a Healthy Population

Establishing a reliable reference range for this compound in a healthy population is crucial for its clinical utility as a biomarker. The following table summarizes the reference range for urinary this compound as reported in the literature. For comparative purposes, reference ranges for other key biomarkers of MCAD deficiency, Hexanoylglycine and Suberylglycine, are also included.

BiomarkerReference Range (mmol/mol Creatinine)Specimen TypePopulationAnalytical MethodReference
3-Phenylpropionylglycine Not detected to trace amountsUrineHealthy ControlsStable-isotope dilution GC-MSRinaldo et al., 1988[1]
≤ 0.11UrineNot SpecifiedNot SpecifiedMayo Clinic Laboratories[2]
Hexanoylglycine Not detected to trace amountsUrineHealthy ControlsStable-isotope dilution GC-MSRinaldo et al., 1988[1]
< 0.06UrineHealthy InfantsNot SpecifiedHuman Metabolome Database[3]
0.04 - 0.55UrineNot SpecifiedNot SpecifiedHealthMatters.io[4]
Suberylglycine Variable, with some overlap with asymptomatic MCAD patientsUrineHealthy ControlsStable-isotope dilution GC-MSRinaldo et al., 1988[1]

Note: The reference range for 3-Phenylpropionylglycine and Hexanoylglycine in the study by Rinaldo et al. (1988) was reported as "not detected to trace amounts" in healthy controls, indicating very low to negligible excretion in a healthy state. The Mayo Clinic value has been converted from mg/g Creatinine to mmol/mol Creatinine for consistency (Molecular Weight of this compound: 207.23 g/mol ; Molecular Weight of Creatinine: 113.12 g/mol ). The Human Metabolome Database and HealthMatters.io values for Hexanoylglycine have been converted from umol/mmol creatinine and nmol/mg Creatinine respectively (Molecular Weight of Hexanoylglycine: 173.21 g/mol ).

Comparison with Alternative Biomarkers

While this compound is a specific biomarker for MCAD deficiency, its diagnostic utility is often considered in conjunction with other metabolites. The table below compares this compound with other relevant biomarkers for MCAD deficiency.

BiomarkerAdvantagesDisadvantages
This compound Highly specific for MCAD deficiency.[1]Levels can be influenced by gut microbiota composition and diet.
Hexanoylglycine Considered a highly sensitive and specific marker for MCAD deficiency.[1]May be less consistently elevated in individuals with milder forms of the disorder.
Suberylglycine Often elevated in MCAD deficiency.Can show overlap with healthy individuals, particularly those on diets containing medium-chain triglycerides, reducing its specificity.[1]
Octanoylcarnitine (C8) Primary biomarker used in newborn screening for MCAD deficiency.Can have false positives and may not be as specific as acylglycines.

Experimental Protocols

The quantification of this compound and other acylglycines in urine typically involves chromatographic separation coupled with mass spectrometry. The following is a generalized protocol based on modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which offer high sensitivity and specificity.

Protocol: Quantification of Urinary Acylglycines by UPLC-MS/MS

This protocol is adapted from methodologies described for the analysis of urinary acylglycines.[5][6][7]

1. Sample Preparation:

  • Aliquots of urine are normalized based on creatinine concentration.
  • A solution containing stable isotope-labeled internal standards for the acylglycines of interest (including this compound-d5, Hexanoylglycine-d2, etc.) is added to each sample.
  • The samples are acidified (e.g., with hydrochloric acid).
  • Acylglycines are extracted from the urine matrix using solid-phase extraction (SPE) with an anion exchange cartridge.
  • The extracted acylglycines are eluted and the solvent is evaporated to dryness under a stream of nitrogen.

2. Derivatization:

  • The dried residue is derivatized to improve chromatographic properties and ionization efficiency. A common method is butylation using butanolic HCl at an elevated temperature.
  • After derivatization, the samples are dried again.

3. LC-MS/MS Analysis:

  • The derivatized sample is reconstituted in a suitable solvent (e.g., mobile phase) and injected into an Ultra-Performance Liquid Chromatography (UPLC) system.
  • Separation is achieved on a C18 reversed-phase column with a gradient elution using a binary solvent system (e.g., water with formic acid and acetonitrile with formic acid).
  • The eluent from the UPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
  • Detection and quantification are performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each acylglycine and its corresponding internal standard.

4. Data Analysis:

  • The concentration of each acylglycine is calculated by comparing the peak area ratio of the analyte to its internal standard against a calibration curve prepared with known concentrations of analytical standards.
  • Results are typically reported as a ratio to the creatinine concentration (e.g., mmol/mol creatinine).

Visualizations

Metabolic Pathway of this compound Formation

cluster_gut Gut Lumen cluster_host Host Metabolism (Liver) Phenylalanine Phenylalanine (from diet) GutMicrobiota Gut Microbiota Phenylalanine->GutMicrobiota Metabolism PhenylpropionicAcid 3-Phenylpropionic Acid GutMicrobiota->PhenylpropionicAcid This compound This compound PhenylpropionicAcid->this compound PhenylpropionicAcid_abs Absorption into circulation PhenylpropionicAcid->PhenylpropionicAcid_abs Glycine Glycine GlycineNAcyltransferase Glycine N-acyltransferase Glycine->GlycineNAcyltransferase GlycineNAcyltransferase->this compound Conjugation Urine Excretion in Urine This compound->Urine PhenylpropionicAcid_abs->GlycineNAcyltransferase start Urine Sample Collection creatinine Creatinine Quantification start->creatinine normalization Sample Volume Normalization creatinine->normalization internal_std Addition of Internal Standards normalization->internal_std extraction Solid-Phase Extraction internal_std->extraction derivatization Derivatization (Butylation) extraction->derivatization lcms UPLC-MS/MS Analysis derivatization->lcms data_analysis Data Analysis and Quantification lcms->data_analysis end Report Results data_analysis->end

References

Comparison of Phenylpropionylglycine levels in different patient cohorts.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Phenylpropionylglycine (PPG) levels in various patient cohorts, supported by experimental data from peer-reviewed studies. This compound, an acylglycine metabolite, has emerged as a significant biomarker in the diagnosis of certain inborn errors of metabolism. This document summarizes quantitative data, details the experimental protocols for PPG measurement, and visualizes the relevant biological pathways to support further research and drug development.

Quantitative Data Summary

The following table summarizes the urinary concentrations of this compound across different patient cohorts as reported in the scientific literature. The data highlights the elevated levels of PPG in patients with Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency compared to other conditions.

Patient CohortAnalyteBiospecimenConcentration (umol/mmol creatinine)Age GroupReference
MCAD Deficiency This compoundUrine1.00 (Median), 0.00-2.00 (Range)Adult (>18 years)[1]
Propionic Acidemia This compoundUrine0.03Adult (>18 years)[1]
Healthy Controls This compoundUrineNot Quantified (Detected)Adult (>18 years)[1]

Note: Urinary levels of this compound in healthy individuals are generally low or undetectable. One source suggests a normal range of 0-0.5 nmol/mg creatinine, although peer-reviewed quantitative data for a healthy cohort was not available for direct comparison.

Experimental Protocols

The quantification of this compound in biological samples, primarily urine, is crucial for the diagnosis and monitoring of metabolic disorders. The following is a representative experimental protocol for the analysis of urinary acylglycines, including PPG, using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), based on methodologies described in the literature[2][3].

Objective: To quantify the concentration of this compound in human urine samples.
Materials:
  • Urine samples

  • Internal Standard (e.g., stable isotope-labeled this compound)

  • Acetonitrile (ACN), HPLC-grade

  • Methanol (MeOH), HPLC-grade

  • Formic Acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Solid-Phase Extraction (SPE) cartridges (Anion Exchange)

  • Centrifuge

  • UPLC system coupled to a tandem mass spectrometer (MS/MS)

Procedure:

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.
  • Vortex the samples to ensure homogeneity.
  • Centrifuge the urine samples at 13,000 x g for 10 minutes to pellet any particulate matter.
  • Transfer the supernatant to a clean tube.
  • Spike the urine supernatant with the internal standard solution.

2. Solid-Phase Extraction (for cleanup and concentration):

  • Condition the anion exchange SPE cartridge with methanol followed by water.
  • Load the urine sample onto the SPE cartridge.
  • Wash the cartridge with water to remove interfering substances.
  • Elute the acylglycines, including PPG, with a solution of 5% formic acid in methanol.
  • Evaporate the eluate to dryness under a stream of nitrogen.
  • Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

3. UPLC-MS/MS Analysis:

  • Chromatographic Separation:
  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 10 minutes.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometry Detection:
  • Ionization Mode: Electrospray Ionization (ESI), positive mode.
  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The specific precursor-to-product ion transitions for PPG and the internal standard would be monitored.
  • Data Analysis: The concentration of PPG in the urine samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of PPG.

Signaling and Biosynthetic Pathways

The following diagrams illustrate the key pathways related to this compound.

Phenylpropionylglycine_Biosynthesis cluster_gut Gut Lumen cluster_host Host Cell (e.g., Hepatocyte) Phenylalanine Phenylalanine Gut_Microbiota Gut Microbiota Phenylalanine->Gut_Microbiota Metabolism Phenylpropionic_Acid 3-Phenylpropionic Acid Gut_Microbiota->Phenylpropionic_Acid Phenylpropionic_Acid_Host 3-Phenylpropionic Acid Phenylpropionic_Acid->Phenylpropionic_Acid_Host Absorption Glycine Glycine Glycine_N_Acyltransferase Glycine N-Acyltransferase Glycine->Glycine_N_Acyltransferase This compound This compound Glycine_N_Acyltransferase->this compound Phenylpropionic_Acid_Host->Glycine_N_Acyltransferase

Caption: Biosynthesis of this compound.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PPG This compound PPAR PPAR PPG->PPAR Affects PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE (PPAR Response Element) PPAR_RXR_Complex->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Adipogenesis_Genes Down-regulation of Adipogenesis Genes Gene_Expression->Adipogenesis_Genes

Caption: this compound's effect on PPAR signaling.

Discussion

The significant elevation of urinary this compound is a key diagnostic feature of MCAD deficiency.[4] This is attributed to the impaired beta-oxidation of medium-chain fatty acids, leading to the accumulation of upstream metabolites that are alternatively processed. The precursor to PPG, 3-phenylpropionic acid, is a product of gut microbial metabolism of phenylalanine.[5][6] In individuals with MCAD deficiency, the conjugation of 3-phenylpropionic acid with glycine is a prominent metabolic route, resulting in increased urinary excretion of PPG.[1]

It is important to note that the gut microbiome plays a critical role in the production of 3-phenylpropionic acid. In early infancy, the gut flora may not be sufficiently developed to produce this precursor, which can lead to false-negative results when screening newborns for MCAD deficiency using PPG as a sole marker.[5]

Recent research has also explored the role of PPG in modulating cellular signaling pathways. Studies have indicated that PPG can affect the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, which is involved in lipid metabolism and adipogenesis.[7] This suggests that PPG may have broader biological roles beyond being a simple overflow metabolite.

Conclusion

The quantification of this compound is a valuable tool in the clinical diagnosis of MCAD deficiency. Standardized and robust analytical methods, such as UPLC-MS/MS, are essential for accurate measurement. Further research into the levels of PPG in a wider range of patient cohorts and its influence on signaling pathways like PPAR will enhance our understanding of its pathophysiological significance and potential therapeutic implications.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Phenylpropionylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of Phenylpropionylglycine, ensuring the safety of laboratory personnel and adherence to regulatory standards. This compound is a non-halogenated, solid organic compound containing a carboxylic acid functional group. Its disposal requires careful consideration of its acidic nature and potential for eye damage.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS indicates that this compound can cause serious eye damage (H318).[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles and a face shield

  • A laboratory coat

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation or eye contact.

Waste Classification and Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure correct disposal. This compound waste should be classified and segregated as follows:

  • Solid Waste: All solid this compound, contaminated weighing paper, and other contaminated disposable lab supplies should be collected in a designated hazardous waste container.

  • Aqueous Solutions: Any solutions containing dissolved this compound should be collected in a separate, clearly labeled hazardous waste container.

  • Non-Halogenated Waste: As this compound does not contain halogens, it should be disposed of in a container designated for non-halogenated organic waste.[3][4][5]

Crucially, do not mix this compound waste with the following:

  • Bases or strong oxidizing agents, to avoid potentially vigorous reactions.

  • Halogenated organic waste.

  • Aqueous waste containing heavy metals.

Disposal Procedures

The recommended disposal route for this compound depends on whether it is in solid form or an aqueous solution.

1. Disposal of Solid this compound Waste

Solid this compound and contaminated materials should be disposed of as hazardous solid waste.

Step-by-Step Protocol:

  • Container Selection: Choose a robust, leak-proof container made of a material compatible with acidic organic solids (e.g., a high-density polyethylene (HDPE) drum or a glass container with a secure cap).

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictogram (corrosive/eye damage).

  • Collection: Place all solid waste contaminated with this compound into the labeled container.

  • Storage: Keep the waste container securely closed when not in use and store it in a designated satellite accumulation area.[3][6] This area should be away from incompatible chemicals.

  • Pickup: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

2. Disposal of Aqueous this compound Waste

Aqueous solutions of this compound are considered acidic organic waste. While direct disposal through a licensed contractor is always an option, neutralization of the acidic component is a common and recommended practice in many laboratories to reduce the hazardous nature of the waste.[7]

Experimental Protocol: Neutralization of Aqueous this compound Waste

This is a general procedure and should be performed with a thorough understanding of the principles of acid-base neutralization. Always conduct a small-scale test reaction if you are unsure of the reactivity.

Materials:

  • Aqueous this compound waste

  • A suitable base for neutralization (e.g., 1 M Sodium Hydroxide (NaOH) or 1 M Sodium Bicarbonate (NaHCO₃))

  • pH indicator strips or a calibrated pH meter

  • A large, chemical-resistant container (e.g., a glass beaker or polyethylene pail) for the neutralization process

  • A stir bar and stir plate

  • Appropriate PPE (gloves, safety goggles, face shield, lab coat)

Procedure:

  • Preparation: Conduct the entire procedure within a chemical fume hood. Place the container of aqueous this compound waste in a larger secondary container to contain any potential spills.

  • Dilution (if necessary): If the concentration of this compound is high, it is advisable to dilute the solution with cold water. This helps to control the heat generated during neutralization.

  • Neutralization: Slowly add the basic solution (e.g., 1 M NaOH) to the acidic waste while stirring continuously.[8][9] The addition of a base to an acid can be exothermic, so add the base in small increments to control the temperature of the solution.

  • pH Monitoring: Regularly check the pH of the solution using pH indicator strips or a pH meter. Continue adding the base until the pH is within a neutral range (typically between 6.0 and 8.0), as required by your local wastewater authority.

  • Final Disposal:

    • If local regulations permit: Once neutralized and confirmed to be free of other hazardous materials, the solution may be eligible for drain disposal with copious amounts of running water. Always consult your institution's EHS department and local regulations before disposing of any chemical waste down the drain.

    • If drain disposal is not permitted: The neutralized solution should be collected in a clearly labeled hazardous waste container for aqueous waste and disposed of through your institution's EHS-approved waste contractor.

Disposal of Empty Containers

Empty containers that held this compound must also be managed correctly.

  • Triple Rinsing: Thoroughly rinse the empty container with a suitable solvent (e.g., water or ethanol) at least three times.[10]

  • Rinsate Collection: The first rinsate is considered hazardous and must be collected and disposed of as aqueous this compound waste. Subsequent rinsates can often be disposed of down the drain, but confirm this with your institution's EHS guidelines.

  • Defacing Labels: Completely remove or deface the original chemical label on the container to avoid confusion.

  • Final Disposal: The triple-rinsed and defaced container can typically be disposed of in the regular trash or recycled, according to your facility's procedures.

Quantitative Data Summary

ParameterGuidelineSource
pH for Drain Disposal Typically between 5.5 and 10.5General Laboratory Safety Guidelines
Satellite Accumulation Area Limit Maximum of 55 gallons of hazardous waste[3]
Acute Hazardous Waste (P-list) Limit Maximum of 1 quart of liquid or 1 kg of solid[3]

Note: this compound is not currently classified as a P-listed acute hazardous waste.

Logical Decision-Making for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Phenylpropionylglycine_Disposal start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated paper) waste_type->solid_waste Solid aqueous_waste Aqueous Waste (solution containing the compound) waste_type->aqueous_waste Aqueous collect_solid Collect in a labeled, non-halogenated solid hazardous waste container. solid_waste->collect_solid neutralize_q Is neutralization feasible and permitted by institutional policy? aqueous_waste->neutralize_q ehs_pickup Arrange for pickup by EHS/licensed waste contractor. collect_solid->ehs_pickup neutralize_proc Follow Neutralization Protocol (in fume hood, with PPE) neutralize_q->neutralize_proc Yes collect_aqueous Collect in a labeled, non-halogenated aqueous hazardous waste container. neutralize_q->collect_aqueous No drain_disposal_q Is pH neutral (6-8) and drain disposal permitted by EHS? neutralize_proc->drain_disposal_q collect_aqueous->ehs_pickup drain_disposal_q->collect_aqueous No drain_disposal Dispose down the drain with copious amounts of water. drain_disposal_q->drain_disposal Yes

Disposal decision workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

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